N-Isopropyl-3-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLSPPNBXPEEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561635 | |
| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121431-27-4 | |
| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Isopropyl-3-fluoroaniline (CAS 121431-27-4)
Introduction: A Versatile Fluorinated Building Block
N-Isopropyl-3-fluoroaniline is a substituted aniline derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorine atom at the meta-position of the aniline ring and an isopropyl group on the nitrogen, imparts a unique combination of lipophilicity, reactivity, and steric influence.[1] The fluorine atom enhances metabolic stability and modulates the basicity of the amino group, while the isopropyl substituent increases lipophilicity, which can improve penetration through biological membranes—a highly desirable trait in drug development.[1] This guide provides a comprehensive overview of the core properties, synthesis, spectral characteristics, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development and chemical synthesis.
Part 1: Core Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a yellow liquid at room temperature with a distinct set of characteristics summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 121431-27-4 | [1] |
| Molecular Formula | C₉H₁₂FN | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 217 °C | Data from supplier catalogs |
| Density | 1.045 g/cm³ | Data from supplier catalogs |
| Flash Point | 85 °C | Data from supplier catalogs |
| Purity | Typically ≥97-98% (HPLC) | [1] |
| Storage | 0-8°C, protect from light | [1] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Significance & Field Insights |
| LogP (Octanol/Water) | 2.646 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. The isopropyl group significantly increases this value compared to 3-fluoroaniline. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | This low TPSA value is characteristic of molecules likely to exhibit good oral bioavailability and CNS penetration. |
| Hydrogen Bond Donors | 1 (N-H) | The secondary amine can act as a hydrogen bond donor, crucial for interactions with biological targets like enzyme active sites. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | The nitrogen lone pair can act as a hydrogen bond acceptor. |
| Rotatable Bonds | 2 | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for binding selectivity. |
Part 2: Synthesis and Purification
The most common and industrially scalable method for preparing N-alkylated anilines is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aniline and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.
Field-Proven Protocol: Reductive Amination
Reaction Scheme:
Experimental Protocol: Synthesis via Reductive Amination
-
Reactor Setup: To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 3-fluoroaniline (e.g., 0.2 mol) and acetone (e.g., 0.24 mol, 1.2 equivalents).
-
Solvent Addition: Add glacial acetic acid (e.g., 120 mL) to dissolve the reactants.
-
Cooling: Cool the reaction mixture to approximately 10°C using an ice bath. The use of an acidic medium like acetic acid is crucial as it catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the initial ketone.
-
Reductant Addition: Add sodium borohydride (NaBH₄) (e.g., 0.25 mol, 1.25 equivalents) portion-wise, ensuring the internal temperature does not exceed 20°C. Sodium borohydride is a cost-effective and selective reducing agent for this transformation. More specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also highly effective, as they are more stable at slightly acidic pH and selectively reduce the iminium ion over the ketone.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 20°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into 500 mL of ice water to quench any unreacted sodium borohydride.
-
Workup - Basification: Make the aqueous solution alkaline (pH > 8) by the dropwise addition of 50% aqueous sodium hydroxide. This step must be performed cautiously in an ice bath to keep the temperature below 25°C. Basification neutralizes the acetic acid and deprotonates the amine product, rendering it soluble in organic solvents.
-
Extraction: Extract the product into a suitable organic solvent, such as hexane or ethyl acetate (2 x 100 mL).
-
Washing & Drying: Combine the organic phases, wash with saturated sodium chloride solution (brine) to remove residual water, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product as a liquid. For high purity, the product can be purified by vacuum distillation.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 3: Spectroscopic and Reactivity Profile
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the key features can be predicted based on the structure and data from analogous compounds. Experimental verification is essential for lot-specific quality control.
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Key Features | Rationale & Causality |
| ¹H NMR | ~7.1-7.2 ppm (t, 1H): Aromatic H5~6.3-6.5 ppm (m, 3H): Aromatic H2, H4, H6~3.6-3.8 ppm (septet, 1H): Isopropyl CH~3.5-3.7 ppm (broad s, 1H): N-H~1.2 ppm (d, 6H): Isopropyl CH₃ | Aromatic protons are influenced by the electron-withdrawing fluorine and electron-donating -NH-isopropyl group. The methine (CH) proton of the isopropyl group will be a septet due to coupling with the six methyl protons, which in turn appear as a doublet. |
| ¹³C NMR | ~164 ppm (d, J≈240 Hz): C3 (C-F)~150 ppm (d, J≈10 Hz): C1 (C-N)~130 ppm (d, J≈10 Hz): C5~106 ppm (s): C6~102 ppm (d, J≈21 Hz): C4~98 ppm (d, J≈25 Hz): C2~45 ppm (s): Isopropyl CH~23 ppm (s): Isopropyl CH₃ | The carbon directly attached to fluorine (C3) will show a large coupling constant (¹JCF). Carbons ortho and meta to the fluorine will show smaller 2- and 3-bond C-F couplings. The N-isopropyl group shifts the C1 resonance downfield. |
| IR (cm⁻¹) | ~3400: N-H stretch (secondary amine)~2970: C(sp³)-H stretch (isopropyl)~1610, 1500: C=C aromatic ring stretch~1250: C-N stretch~1150: C-F stretch | The N-H stretch for a secondary amine is a single, sharp peak. The C-H stretches for the isopropyl group will be prominent. The C-F stretch is typically found in the fingerprint region. |
| Mass Spec (EI) | m/z 153: Molecular Ion (M⁺)m/z 138: [M-CH₃]⁺ (Base Peak)m/z 111: [M-C₃H₆]⁺ | The molecular ion peak should be observable. The most stable fragment is typically formed by alpha-cleavage, losing a methyl radical from the isopropyl group to form a stabilized iminium cation ([M-15]), which is often the base peak.[2] |
Chemical Reactivity
The reactivity of this compound is governed by the interplay between the secondary amine, the electron-withdrawing fluorine atom, and the aromatic ring.
-
N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo further alkylation or acylation reactions at the nitrogen atom.
-
Electrophilic Aromatic Substitution: The -NHR group is a strong activating group and is ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The substitution pattern will be a composite of these effects, with electrophiles likely adding to the C2, C4, and C6 positions.
-
Diazotization: Like other anilines, it can be converted to a diazonium salt, although the conditions may need to be optimized due to the secondary amine. This opens pathways to a wide range of other functional groups via Sandmeyer-type reactions.[3]
Diagram 2: Conceptual Reactivity Map
Caption: Key reaction classes for this compound.
Part 4: Applications and Field Relevance
This compound serves as a high-value intermediate in several key industrial and research areas.
-
Pharmaceutical Development: It is a building block for active pharmaceutical ingredients (APIs). The fluoro- and isopropyl- groups are common motifs in modern medicinal chemistry, used to optimize potency, selectivity, and ADME properties.[1]
-
Agrochemicals: The compound is utilized in the synthesis of advanced herbicides and pesticides. The specific substitution pattern can lead to products with enhanced efficacy and selectivity for crop protection.[1]
-
Material Science: It is employed in the creation of specialized polymers and coatings where specific chemical properties are required for improved durability and performance.[4]
-
Organic Synthesis: As a versatile building block, it facilitates the construction of complex molecular architectures, aiding researchers in exploring novel chemical reactions and pathways.[1]
Part 5: Safety and Handling
No specific GHS classification for this compound is universally published. However, based on data for structurally similar compounds like 4-fluoro-N-isopropylaniline and 3-fluoroaniline, a high degree of caution is warranted.
Table 4: Inferred Hazard Profile and Safety Recommendations
| Hazard Category | Associated Risk | Recommended Precautions |
| Acute Toxicity | Potentially harmful or toxic if swallowed, inhaled, or in contact with skin. | Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid generating aerosols. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length trousers. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible. |
| Sensitization | May cause an allergic skin reaction. | Avoid repeated skin contact. Wash hands thoroughly after handling. |
| Mutagenicity | Suspected of causing genetic defects (based on analogues). | Use stringent engineering controls and PPE to minimize any exposure. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Engineering Controls: Use in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (0-8°C recommended) away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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NCERT. (n.d.). Amines. Available at: [Link]
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Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Available at: [Link]
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J&K Scientific LLC. (n.d.). This compound | 121431-27-4. Available at: [Link]
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Jackowska, K., & Krysinski, P. (2013). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 14(5), 10199–10212. Available at: [Link]
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University College London. (n.d.). Chemical shifts. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Available at: [Link]
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ResearchGate. (2025, August 6). Selective N-Alkylation of Anilines in Ionic Liquids. | Request PDF. Available at: [Link]
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Gregory, T. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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An In-depth Technical Guide to N-Isopropyl-3-fluoroaniline: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-3-fluoroaniline is a substituted aniline derivative of increasing interest in the fields of pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom and an N-isopropyl group onto the aniline scaffold significantly modulates the molecule's physicochemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the isopropyl group increases lipophilicity, which can improve compound absorption and distribution.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic protocols, and in-depth analysis of its characterization.
Physicochemical Properties
This compound is a yellow liquid at room temperature and should be stored at 0-8°C to ensure its stability.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN | [1] |
| Molecular Weight | 153.2 g/mol | [1] |
| CAS Number | 121431-27-4 | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 217 °C | |
| Density | 1.045 g/mL | |
| Flash Point | 85 °C | |
| Melting Point | Not available (Parent: 3-Fluoroaniline, -5 °C) | [2] |
| Solubility | Soluble in organic solvents (e.g., alcohol, ether, benzene); moderately soluble in water.[3] |
Synthesis of this compound
A robust and widely employed method for the synthesis of N-alkyated anilines is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aniline and a carbonyl compound, followed by the reduction of the imine to the corresponding amine.[4] For the synthesis of this compound, 3-fluoroaniline is reacted with acetone in the presence of a reducing agent.
Reaction Scheme:
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the synthesis of related N-isopropylanilines.
Materials:
-
3-Fluoroaniline
-
Acetone
-
Methanol
-
Acetic Acid (glacial)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
Saturated potassium carbonate solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-fluoroaniline (1 equivalent) and acetone (1.2 equivalents).
-
Dissolve the reactants in methanol.
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of potassium carbonate to remove any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the N-isopropylamino and fluoro substituents on the aromatic ring.
-
Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. However, the basicity is weaker than that of aliphatic amines due to the delocalization of the lone pair into the aromatic ring. The electron-withdrawing nature of the fluorine atom further reduces the basicity compared to N-isopropylaniline.
-
Electrophilic Aromatic Substitution: The N-isopropylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The fluorine atom is a deactivating group but is also an ortho, para-director. The directing effects of the two groups are synergistic, with substitution expected to occur predominantly at the positions ortho and para to the amino group (positions 2, 4, and 6).
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (δ 6.0-7.5 ppm): The aromatic region will display complex splitting patterns due to the presence of four non-equivalent protons and their coupling to each other and to the fluorine atom.
-
N-H Proton (δ ~3.5-4.5 ppm): A broad singlet corresponding to the amine proton.
-
Isopropyl Methine Proton (CH) (δ ~3.5-4.0 ppm): A septet due to coupling with the six methyl protons.
-
Isopropyl Methyl Protons (CH₃) (δ ~1.2 ppm): A doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected in the aromatic region. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.
-
Isopropyl Methine Carbon (CH) (δ ~45-50 ppm): A single peak for the methine carbon.
-
Isopropyl Methyl Carbons (CH₃) (δ ~20-25 ppm): A single peak for the two equivalent methyl carbons.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A sharp to medium absorption band around 3400-3300 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands in the 3100-2850 cm⁻¹ region.
-
C=C Aromatic Ring Stretches: Absorptions in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A band in the 1350-1250 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected at m/z = 153, consistent with the nitrogen rule.
-
Major Fragmentation: The primary fragmentation pathway is likely the loss of a methyl group (M-15) to form a stable iminium cation.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin and eye irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[5]
Conclusion
This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its synthesis via reductive amination is a straightforward and efficient process. A thorough understanding of its physicochemical properties, reactivity, and spectral characteristics is essential for its effective utilization in research and development.
References
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Quora. The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Available at: [Link]
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N-Isopropyl-3-fluoroaniline molecular weight and formula
An In-Depth Technical Guide to N-Isopropyl-3-fluoroaniline: Synthesis, Properties, and Applications
Introduction
This compound is a substituted aniline derivative that has emerged as a valuable building block in modern organic synthesis. Its strategic importance lies in the unique combination of a secondary amine, an isopropyl group, and a fluorine atom on the aromatic ring. The fluorine atom significantly modulates the electronic properties of the molecule, enhancing reactivity and providing a key tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The lipophilic isopropyl group can improve a molecule's ability to penetrate biological membranes, a desirable trait in drug development.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and agrochemical industries. It provides an in-depth analysis of the compound's physicochemical properties, a detailed, validated protocol for its synthesis via reductive amination, methods for its characterization, and an overview of its current applications and chemical reactivity.
Physicochemical and Structural Information
This compound is typically supplied as a yellow liquid.[1][2] Its core structure consists of an aniline ring substituted at the meta-position with a fluorine atom and at the nitrogen atom with an isopropyl group. This substitution pattern is crucial for its utility in synthesizing more complex molecules.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂FN | [1][2][3][4][5] |
| Molecular Weight | 153.20 g/mol | [4][5][6] |
| CAS Number | 121431-27-4 | [1][2][3][7] |
| IUPAC Name | 3-fluoro-N-(propan-2-yl)aniline | [7] |
| Synonyms | 3-Fluoro-N-isopropylbenzenamine, (3-Fluorophenyl)isopropyl-amine | [1][2] |
| Appearance | Yellow liquid | [1][2] |
| Purity | Typically ≥98% (by HPLC) | [1][2][4] |
| Storage | Store at 0-8°C, protect from light | [1][2][4] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound is the reductive amination of 3-fluoroaniline with acetone.[8][9] This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[10]
Causality of Experimental Design
-
Choice of Reactants : 3-Fluoroaniline serves as the primary amine and aromatic core.[11][12] Acetone is a readily available, inexpensive, and effective source for the isopropyl group.
-
Reaction Environment : The reaction is typically run in a slightly acidic medium, such as glacial acetic acid.[8] The acid catalyzes the initial condensation step by protonating the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reducing Agent : Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation.[8] It readily reduces the protonated imine (iminium ion) intermediate but is slow to reduce the starting ketone (acetone), especially at controlled temperatures, preventing wasteful consumption of the hydride reagent.[10][13] More aggressive reducing agents like lithium aluminum hydride are unnecessary and would not be compatible with the acidic solvent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from a validated procedure for the analogous 4-fluoro isomer.[8]
-
Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 3-fluoroaniline (1.0 eq), acetone (1.2 eq), and glacial acetic acid (approx. 5-6 mL per gram of aniline).
-
Cooling : Cool the stirred solution to approximately 10°C in an ice-water bath.
-
Reduction : Add sodium borohydride (1.25 eq) in small portions, ensuring the internal temperature does not exceed 20°C. The controlled addition is critical to manage the exothermic reaction and prevent side reactions.
-
Reaction Progression : After the addition is complete, allow the mixture to stir at 20°C for 30 minutes, then remove the ice bath and let it stir for an additional hour at room temperature to ensure the reaction goes to completion.
-
Workup : Carefully pour the reaction mixture into a beaker containing 25 mL of ice water per gram of starting aniline.
-
Neutralization : Make the aqueous solution alkaline (pH > 10) by the slow, dropwise addition of a 50% aqueous sodium hydroxide solution while cooling in an ice bath. This step neutralizes the acetic acid and deprotonates the amine product, making it extractable into an organic solvent.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like hexane or ethyl acetate (2 x 50 mL).
-
Purification : Combine the organic layers and wash with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a clear liquid.
-
Final Purification : For high purity, the product should be distilled under vacuum.[8]
Spectroscopic Characterization
Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques. While specific spectra should be run for each synthesized batch, the expected features can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 6.0-7.5 ppm): Complex multiplet patterns for the 4 aromatic protons, showing coupling to each other and to the fluorine atom. Isopropyl CH (δ 3.5-4.0 ppm): A septet (or multiplet) due to coupling with the six methyl protons. Isopropyl CH₃ (δ ~1.2 ppm): A doublet due to coupling with the single methine proton. Amine NH (variable): A broad singlet, which may exchange with D₂O. |
| ¹³C NMR | Aromatic Region (δ 100-165 ppm): Six signals are expected. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (J_CF). The carbons ortho and para to the fluorine will also show smaller C-F couplings. Aliphatic Region (δ 20-55 ppm): Two signals corresponding to the isopropyl methine (CH) and methyl (CH₃) carbons. |
| Mass Spec (MS) | [M]⁺: The molecular ion peak should be observed at m/z = 153. |
Note: Spectral data can be found at specialized databases such as ChemicalBook for comparison.[14]
Chemical Reactivity and Applications
This compound is a versatile intermediate primarily used as a scaffold in the synthesis of higher-value products in the pharmaceutical and agrochemical sectors.[1][7]
Role in Drug Discovery and Development
The presence of the fluorine atom is a key feature for medicinal chemists. Fluorine substitution can block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties like bioavailability.[15]
-
Pharmaceutical Intermediate : The compound is a crucial starting material for synthesizing a range of pharmaceuticals, particularly kinase inhibitors and other targeted therapies.[1][16] Its structure allows for further functionalization at the amine or on the aromatic ring.
-
Increased Lipophilicity : The isopropyl group contributes to the molecule's overall lipophilicity, which can enhance its ability to cross cell membranes, a critical factor in drug efficacy.[1][2]
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound serves as a building block for advanced herbicides and pesticides.[1][7] The fluoroaniline moiety is present in many active agrochemical ingredients, where it contributes to the molecule's efficacy and selectivity.
Applications in Material Science
The unique electronic properties imparted by the fluorine atom make this compound a candidate for creating specialized polymers and coatings with enhanced durability and performance characteristics.[1][7] It can also be used in the synthesis of fluorescent dyes for biological imaging.[7]
Caption: Key reaction pathways and applications of the title compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted from the supplier before use, general precautions can be inferred from its structural class (aromatic amine) and its precursor, 3-fluoroaniline.
-
General Hazards : Aromatic amines can be toxic and are often skin and eye irritants. The precursor, 3-fluoroaniline, is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[17] It is prudent to assume this compound carries similar hazards.
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[17]
Conclusion
This compound stands out as a strategically important chemical intermediate. Its synthesis is straightforward via reductive amination, a robust and scalable reaction. The compound's value is defined by its trifunctional nature—the reactive secondary amine, the bio-active fluoroaromatic core, and the lipophilic isopropyl group. These features have secured its role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials, making a thorough understanding of its properties and synthesis essential for researchers in applied chemical sciences.
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boiling point and density of N-Isopropyl-3-fluoroaniline
An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 121431-27-4) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring a fluoro-substituted aniline core with an N-isopropyl group, imparts a unique combination of lipophilicity, reactivity, and selectivity that is highly advantageous in medicinal chemistry and material science.[2] This guide provides a comprehensive examination of two of its core physicochemical properties: boiling point and density. We will explore the structural basis for these properties, present detailed, field-proven protocols for their experimental determination, and discuss their implications for drug development and chemical synthesis.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic amine whose value in synthetic chemistry is growing. The presence of a fluorine atom on the aromatic ring significantly alters the molecule's electronic properties, enhancing its utility as a building block in the creation of complex organic molecules.[2] This modification can influence metabolic stability and binding affinity in pharmaceutical compounds.[3] Concurrently, the isopropyl group increases the molecule's lipophilicity, which can improve its ability to penetrate biological membranes—a crucial factor in drug design.[2]
Given its role as a foundational precursor, a precise understanding of its physical properties is not merely academic; it is essential for process optimization, reaction modeling, safety assessments, and formulation development. This guide serves as a technical resource for scientists, providing both the foundational data and the practical methodologies required to work effectively with this versatile compound.
Core Physicochemical Properties
The defining physical constants of this compound are summarized below. These values are fundamental for predicting its behavior in various solvents, designing purification strategies (e.g., distillation), and ensuring accurate measurements in reaction setups.
| Property | Value | Reference(s) |
| IUPAC Name | 3-fluoro-N-propan-2-ylaniline | [1] |
| CAS Number | 121431-27-4 | [4] |
| Molecular Formula | C₉H₁₂FN | [4] |
| Molecular Weight | 153.20 g/mol | [5] |
| Boiling Point | 217 °C (at 1 atm) | [4] |
| Density | 1.045 g/cm³ | [4] |
| Appearance | Yellow Liquid | [6] |
The Structural Basis of Boiling Point and Density
The boiling point and density of a molecule are direct consequences of its structure and the resulting intermolecular forces. For this compound, several features are key determinants.
Boiling Point Analysis
The relatively high boiling point of 217 °C is a product of multiple intermolecular forces. As a secondary amine, this compound can participate in hydrogen bonding through its N-H bond.[7] While not as strong as the O-H hydrogen bonds found in alcohols, these N-H···N interactions significantly elevate the boiling point compared to alkanes of similar molecular weight.[8][9]
Furthermore, the molecule possesses a significant dipole moment due to two main factors:
-
The high electronegativity of the fluorine atom creates a strong C-F dipole.
-
The nitrogen atom of the amine group also contributes to the overall polarity.
These factors lead to strong dipole-dipole interactions, which, combined with London dispersion forces and hydrogen bonding, require substantial energy to overcome, resulting in a high boiling point.
Density Analysis
The density of 1.045 g/cm³ indicates that this compound is slightly denser than water. This is influenced by:
-
Atomic Mass: The presence of a relatively heavy fluorine atom in a moderately sized molecule contributes to a higher mass-to-volume ratio compared to its non-fluorinated analog, N-isopropylaniline.
-
Molecular Packing: The shape of the molecule and the strength of its intermolecular forces dictate how efficiently the molecules can pack together in the liquid state. The combination of the planar aromatic ring and the bulkier isopropyl group, governed by dipole-dipole forces and hydrogen bonds, results in a compact arrangement.
The interplay of these structural features and the resulting physical properties is visualized in the diagram below.
Caption: Figure 1: Molecular features influencing intermolecular forces and key physical properties.
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is fundamental to chemical characterization. The following protocols describe robust, self-validating methods for determining the boiling point and density of liquid samples like this compound.
Determination of Boiling Point (Thiele Tube Method)
This microscale method is highly efficient for determining the boiling point of small sample volumes (less than 0.5 mL) with high accuracy.[10] The principle relies on matching the vapor pressure of the liquid with the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube
-
High-temperature mineral oil
-
Thermometer (-10 to 300 °C)
-
Small sample tube (e.g., a 75 mm test tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-heater
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound into the small sample tube.
-
Capillary Insertion: Place the capillary tube into the sample tube with the sealed end pointing upwards.
-
Assembly: Attach the sample tube to the thermometer using a rubber band, ensuring the bottom of the tube is aligned with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube, which should be filled with mineral oil to just above the side-arm. Begin gently heating the side-arm of the Thiele tube.[10] The shape of the tube is designed to create convection currents that ensure uniform heating.
-
Observation: As the temperature rises, dissolved air will first escape from the capillary tube. When the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.
-
Recording the Boiling Point: Remove the heat source. The bubbling will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure of the substance equals the atmospheric pressure. The temperature at this instant is the boiling point.[11]
-
Validation: Allow the apparatus to cool slightly and then reheat to repeat the measurement. Consistent readings validate the result. Always record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Density (Pycnometer Method)
A pycnometer (or specific gravity bottle) is a piece of glassware designed to measure the density of a liquid with high precision by determining the mass of a very accurately known volume.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a fine capillary
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath
-
This compound sample
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
Procedure:
-
Calibration (Determination of Pycnometer Volume):
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Measure and record the mass of the empty, dry pycnometer (m₁).
-
Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) for 15-20 minutes to allow for thermal equilibrium.
-
Remove the pycnometer, carefully wipe the outside dry, and measure its mass (m₂).
-
The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.
-
-
Sample Measurement:
-
Empty the pycnometer, rinse it with acetone, and dry it completely.
-
Fill the dry pycnometer with this compound, insert the stopper, and equilibrate it in the same constant temperature water bath.
-
Remove the pycnometer, carefully wipe it dry, and measure its mass (m₃).
-
-
Calculation of Density:
-
The mass of the this compound sample is (m₃ - m₁).
-
The density of the sample (ρ_sample) at the specified temperature is calculated as: ρ_sample = (m₃ - m₁) / V
-
Conclusion
The boiling point (217 °C) and density (1.045 g/cm³) of this compound are direct reflections of its molecular structure. The interplay between hydrogen bonding, dipole-dipole forces, and molecular mass establishes these fundamental properties. For the researcher, scientist, or drug development professional, a firm grasp of these values and the robust experimental methods used to determine them is indispensable. This knowledge underpins successful process scale-up, purification, and the rational design of novel chemical entities where this versatile intermediate serves as a cornerstone.
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Introduction: Navigating the Utility and Hazards of N-Isopropyl-3-fluoroaniline
An In-depth Technical Guide to the Safe Handling of N-Isopropyl-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 121431-27-4) is a versatile substituted aniline that serves as a critical building block in modern chemical synthesis.[1][2] Its applications are particularly prominent in the pharmaceutical and agrochemical sectors, where the unique electronic properties imparted by the fluorine atom and the lipophilicity of the isopropyl group are leveraged to create novel therapeutic agents and specialized crop protection agents.[1][3][4][5] Researchers utilize this compound as an intermediate for complex organic molecules, in the development of advanced materials like polymers, and in the synthesis of fluorescent dyes for biological imaging.[3][4]
However, the same reactivity that makes this compound valuable also necessitates a comprehensive understanding of its potential hazards. Like many aromatic amines, this compound and its isomers present a significant health and safety risk profile that must be managed through rigorous protocols and a deep understanding of its chemical nature. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, designed to empower researchers to mitigate risks while harnessing its full synthetic potential.
Section 1: Hazard Identification and Toxicological Profile
Understanding the specific toxicological risks is the foundation of safe laboratory practice. While a complete dataset for this compound is not available, data from closely related isomers and parent compounds like 3-fluoroaniline provide a strong basis for hazard assessment. The primary risks are associated with acute toxicity, irritation, and potential long-term health effects.
GHS Hazard Classification Summary
| Hazard Class | Classification | Primary Concerns & Implications for Researchers | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Accidental ingestion, inhalation of vapors, or skin absorption can lead to systemic toxic effects. Strict containment and PPE are mandatory to prevent exposure. | [6][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Direct contact can lead to dermatitis. Repeated exposure may lead to sensitization, where subsequent low-level exposures can cause a significant allergic response. | [6][9] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation. | Vapors or splashes can cause severe and potentially irreversible damage to the eyes. Chemical splash goggles and a face shield are essential. | [9][10][11] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and chest discomfort. All work must be conducted in a certified chemical fume hood. | [9][10][11] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | This is a significant long-term health risk. Exposure could potentially lead to heritable genetic damage. This hazard underscores the need for the highest level of engineering controls and personal protection to minimize any potential exposure. | [6] |
| Aquatic Toxicity | Harmful to aquatic life. | Releases to the environment must be strictly avoided. All waste must be collected and disposed of as hazardous chemical waste. | [6][8] |
The suspected mutagenicity is of paramount concern for drug development professionals who may handle this compound regularly. This classification necessitates that exposure be minimized to levels as low as reasonably achievable (ALARA).
Section 2: Physicochemical Properties for Safe Handling
The physical properties of a chemical dictate its behavior in the laboratory and inform the specific handling and storage protocols required.
| Property | Value | Implication for Safe Handling |
| Physical State | Liquid | Spills can spread quickly. Requires secondary containment during storage and transport within the lab. |
| Appearance | Colorless to Yellow Liquid | A change in color to dark yellow or brown may indicate degradation or contamination. |
| Molecular Formula | C₉H₁₂FN | - |
| Molecular Weight | 153.2 g/mol | - |
| Boiling Point | ~208.4 °C (for p-isomer) | Low volatility at room temperature, but vapor pressure increases with heating. Heating should only be done in a closed system or fume hood. |
| Flash Point | ~87 °C (for p-isomer) | Classified as a combustible liquid. Must be kept away from heat, sparks, and open flames.[6][7] |
| Density | ~1.03 g/cm³ (for p-isomer) | Slightly denser than water. |
Data primarily derived from the para-isomer (4-Fluoro-N-isopropylaniline) and is considered a close proxy.[6]
Section 3: Exposure Control and Personal Protection
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for preventing exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors.[7][8]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[6][7]
Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it depends on the scale and nature of the operation. The following diagram outlines a logical workflow for selecting appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications:
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Nitrile gloves are a common choice, but for prolonged contact or immersion, consult the manufacturer's chemical resistance data. Dispose of contaminated gloves after use in accordance with applicable laws.[9]
-
Eye/Face Protection: Use tightly fitting safety goggles. For larger quantities or operations with a splash risk, a face shield (minimum 8-inch) is required in addition to goggles.[9]
-
Skin and Body Protection: Wear a flame-resistant lab coat. For large-scale work, consider a chemically resistant apron. All exposed skin should be covered.
-
Respiratory Protection: For situations with high vapor concentrations, potential for aerosolization, or in case of ventilation failure, use a NIOSH-approved self-contained breathing apparatus or a respirator with appropriate organic vapor cartridges.[6][12]
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is crucial for ensuring consistent safety.
General Handling Protocol
-
Preparation: Before starting work, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.
-
Aliquotting: Transfer the chemical from the main stock bottle to a smaller, tared container inside the fume hood. Never pipette by mouth.
-
Reaction Setup: Keep reaction vessels closed whenever possible. If heating, use a controlled heating mantle and a condenser to prevent vapor release.
-
Post-Handling: After use, tightly seal the container. Decontaminate the work surface thoroughly.
-
Hygiene: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][13]
Storage Protocol
-
Temperature: Store in a cool, dry, well-ventilated place.[7] Specific suppliers recommend refrigeration at 0-8°C or 4°C.[1][10][14]
-
Container: Keep the container tightly closed to prevent the escape of vapors and potential contamination.[7][8]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][15]
-
Segregation: Store in a designated, clearly labeled area for toxic and combustible chemicals.
-
Security: For larger quantities, store in a locked cabinet or area accessible only to authorized personnel.[8]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First-Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[6][9]
Spill Response Protocol
The response to a spill depends on its size and location. The following workflow provides a general guideline.
Caption: Decision Workflow for Spill Response.
Key Spill Response Steps:
-
Ensure Safety: Do not approach a large spill without appropriate respiratory protection. Ensure adequate ventilation.[9]
-
Containment: Prevent the spill from entering drains or waterways.[6][9]
-
Cleanup: Use an inert, non-combustible absorbent material. Do not use combustible materials like paper towels to absorb large quantities.
-
Disposal: Place all contaminated materials into a suitable, sealed container for hazardous waste disposal.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7]
-
Specific Hazards: The compound is combustible.[7] Upon combustion, it may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide, and critically, hydrogen fluoride (HF).[7][9][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and reaction byproducts, must be treated as hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed, and chemically compatible containers.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[9] Adhere strictly to all local, state, and federal regulations.[6]
Conclusion
This compound is a valuable reagent in chemical research and development, but its utility is matched by a significant hazard profile. Its acute toxicity, irritant properties, and suspected mutagenicity demand a culture of safety and rigorous adherence to established protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely work with this compound, minimizing risk to themselves and the environment.
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An In-Depth Technical Guide to the Stability and Storage of N-Isopropyl-3-fluoroaniline
Introduction: The Significance of N-Isopropyl-3-fluoroaniline in Modern Chemistry
This compound is a versatile substituted aniline that serves as a critical intermediate in the synthesis of a wide array of high-value molecules.[1][2][3] Its unique structural features, namely the fluorine atom on the aromatic ring and the isopropyl group on the nitrogen, impart desirable physicochemical properties to target compounds, influencing factors such as metabolic stability, lipophilicity, and binding affinity.[4] Consequently, this compound is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries for the development of novel drugs and crop protection agents.[1][3]
The fluorine substitution, in particular, is a strategic element in modern medicinal chemistry. It can block metabolic oxidation at the site of fluorination, potentially enhancing the in vivo half-life of a drug candidate.[4] However, the stability of the this compound molecule itself is a crucial parameter that dictates its viability as a synthetic precursor. Ensuring its integrity from procurement through to its use in a reaction is paramount for reproducible and successful outcomes. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for assessing its purity and degradation.
Chemical Stability Profile: Understanding Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, light, oxygen, and moisture. While specific degradation kinetics for this compound are not extensively documented in public literature, an understanding of its potential degradation pathways can be extrapolated from the known behavior of analogous aromatic amines and fluorinated compounds.
Potential Degradation Pathways
The primary modes of degradation for this compound are anticipated to be oxidation, photodegradation, and, to a lesser extent, thermal decomposition under extreme conditions.
-
Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen. The nitrogen atom and the electron-rich aromatic ring are potential sites for oxidation. The N-isopropyl group can also be a target of oxidative N-dealkylation.[5] The presence of transition metals can catalyze such oxidative processes. The initial oxidation products can further react to form complex colored impurities, which may explain the yellow appearance of the liquid.[6]
-
Photodegradation: Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical reactions in aromatic amines.[6] This can lead to the formation of radical species and subsequent polymerization or rearrangement products. The energy from photons can be sufficient to break chemical bonds and initiate degradation cascades.
-
Thermal Degradation: While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can promote degradation. Thermal decomposition of N-alkylanilines has been observed at very high temperatures (500-560°C). Under more moderate, yet still elevated, temperatures encountered during improper storage or handling, the rate of oxidative and other degradation reactions will be accelerated.
-
Hydrolysis: The carbon-fluorine bond in fluoroaromatic compounds is generally very stable and resistant to hydrolysis.[4] Therefore, hydrolysis of the fluorine substituent is not considered a primary degradation pathway under normal storage conditions. Similarly, the N-alkyl bond is not typically susceptible to hydrolysis in the absence of strong acids or bases.
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, it is imperative to adhere to appropriate storage and handling protocols. The following recommendations are based on supplier data sheets and general best practices for aromatic amines.[1][2][6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C (Refrigerated)[1][2][6] or 4°C[7] | To minimize the rate of potential degradation reactions. |
| Light | Protect from light; store in an amber or opaque container.[7] | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation from atmospheric oxygen. |
| Container | Tightly sealed, chemically resistant container (e.g., glass). | To prevent contamination and exposure to air and moisture. |
| Moisture | Store in a dry environment. | To prevent potential hydrolysis of impurities and minimize water content. |
| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates. | To avoid vigorous and potentially hazardous reactions. |
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to determine the shelf-life and re-test period for this compound. The following protocols are based on ICH guidelines for stability testing of pharmaceutical ingredients.[8]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]
Objective: To intentionally degrade a sample of this compound under various stress conditions to an extent of 5-20% degradation.[11]
Stress Conditions:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl for a specified period.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH for a specified period.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the sample at a temperature significantly above the recommended storage temperature (e.g., 60°C).
-
Photostability: Expose the sample to a combination of visible and UV light as per ICH Q1B guidelines.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[12][13][14]
Example HPLC Method Parameters (to be optimized):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
The following diagram illustrates the workflow for developing a stability-indicating HPLC method.
Caption: A typical workflow for developing a stability-indicating HPLC method.
Long-Term and Accelerated Stability Studies
These studies are conducted to establish the re-test period and shelf-life of the compound.[8][15]
Long-Term Stability Study:
-
Storage Condition: 5°C ± 3°C
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months
Accelerated Stability Study:
-
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
-
Testing Frequency: 0, 3, and 6 months
At each time point, the samples should be analyzed using the validated stability-indicating HPLC method for purity, and any significant degradation products should be quantified. A "significant change" is defined as a failure to meet the established purity specification.[8]
Conclusion
This compound is a valuable chemical intermediate whose stability is critical for its successful application in research and development. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, its integrity can be maintained. The recommended storage conditions of refrigeration (0-8°C), protection from light, and storage under an inert atmosphere are key to minimizing degradation. A comprehensive stability testing program, including forced degradation studies and long-term/accelerated stability testing with a validated stability-indicating HPLC method, is essential for establishing a reliable re-test period and ensuring the quality of this important compound.
References
- Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- BenchChem. (2025).
- Kaizer, J., et al. (2023).
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.
- Liu, Y., et al. (2021). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol.
- Kappe, T., & Lube, W. (2025). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Monatshefte für Chemie - Chemical Monthly, 116(10), 1191-1202.
- U.S. Environmental Protection Agency. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
- R Discovery. (n.d.).
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Brede, C., et al. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(10), 1756-1768.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
- European Medicines Agency. (2023).
- MedCrave. (2016).
- Bishop, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 227.
- Nishikawa, M., & Ishii, Y. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 51(4), 455-460.
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-9.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
- Pal, R., et al. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ChemistryOpen, 8(10), 1047-1056.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products.
- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 891-898.
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solubility of N-Isopropyl-3-fluoroaniline in organic solvents
An In-depth Technical Guide to the Solubility of N-Isopropyl-3-fluoroaniline in Organic Solvents
Introduction
This compound is a substituted aniline derivative of increasing importance in the pharmaceutical, agrochemical, and material science sectors. Its utility as a synthetic intermediate is largely dictated by its physicochemical properties, among which solubility in organic solvents is paramount for reaction kinetics, purification, and formulation.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the molecular characteristics that govern its solubility, provide a predictive assessment, and offer detailed, field-proven protocols for its quantitative determination.
Physicochemical Profile of this compound
-
Molecular Formula: C₉H₁₂FN[1]
-
Molecular Weight: 153.2 g/mol [1]
-
Appearance: Yellow liquid[1]
-
Structure: The molecule consists of an aniline core substituted with a fluorine atom at the meta-position and an isopropyl group on the nitrogen atom. This structure imparts a degree of lipophilicity and specific intermolecular interaction capabilities.[1]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is determined by the balance of intermolecular forces between the solute and the solvent molecules.[2]
Key Molecular Interactions:
-
Hydrogen Bonding: The secondary amine (-NH-) group can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors.[2]
-
Dipole-Dipole Interactions: The polar C-F and C-N bonds create a permanent dipole moment, allowing for electrostatic interactions with other polar molecules.[2]
-
Van der Waals Forces: These non-specific forces are present across the entire molecule, with the benzene ring and isopropyl group contributing significantly to these interactions.[2]
The presence of the polar amine and fluorine functionalities suggests solubility in polar solvents. However, the non-polar benzene ring and the bulky isopropyl group enhance its lipophilicity, suggesting solubility in less polar organic solvents as well.[1] Based on data for analogous compounds like N-isopropylaniline and 3-fluoroaniline, which are soluble in alcohols, ethers, and acetone, a similar trend can be predicted for this compound.[3][4]
Predicted Solubility Profile
The following table provides a qualitative prediction of the solubility of this compound in common organic solvents. It is imperative to note that these are estimations and should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine group.[2] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | Can engage in dipole-dipole interactions.[2] |
| Non-Polar | Hexane, Toluene | Low to Moderate | Limited intermolecular interactions with the polar functional groups.[2] The presence of the benzene ring may afford some solubility in aromatic solvents like toluene. |
| Aqueous | Water | Low | The significant hydrophobic character of the molecule limits its solubility in water.[3] |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, experimental measurement is essential. The following protocols are designed to be robust and self-validating.
Protocol 1: Quantitative Solubility Determination via the Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.[5] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Rationale: This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Decision process for rapid solubility screening.
Step-by-Step Procedure:
-
Add a pre-weighed small amount of this compound (e.g., 10 mg) to a test tube.
-
Add the chosen solvent in small, known increments (e.g., 0.1 mL).
-
After each addition, vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for any remaining undissolved solid.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the total volume of solvent required for complete dissolution.
-
Calculate the approximate solubility in mg/mL.
Conclusion
References
-
N-Isopropylaniline (CAS 768-52-5): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved January 7, 2026, from [Link]
-
3-Fluoroaniline International Distributor - Multichem Exports. (n.d.). Retrieved January 7, 2026, from [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved January 7, 2026, from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved January 7, 2026, from [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved January 7, 2026, from [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. (2025, August 10). Retrieved January 7, 2026, from [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies. (n.d.). Retrieved January 7, 2026, from [Link]
-
Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central - NIH. (2021, October 26). Retrieved January 7, 2026, from [Link]
-
m-Isopropylaniline - ChemBK. (2024, April 9). Retrieved January 7, 2026, from [Link]
-
para-Isopropylaniline - Solubility of Things. (n.d.). Retrieved January 7, 2026, from [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing. (n.d.). Retrieved January 7, 2026, from [Link]
-
Amines - NCERT. (n.d.). Retrieved January 7, 2026, from [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
-
The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? - Quora. (2021, December 26). Retrieved January 7, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of N-Isopropyl-3-fluoroaniline
This guide provides an in-depth analysis of the spectroscopic data for N-Isopropyl-3-fluoroaniline, a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Given the limited availability of public experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous compounds, primarily 3-fluoroaniline and N-isopropylaniline, to present a robust, predicted spectroscopic profile. This approach provides a reliable framework for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.
Introduction: The Structural Significance of this compound
This compound (C₉H₁₂FN, Molar Mass: 153.2 g/mol ) is a substituted aromatic amine.[1][2] Its structure, featuring a fluorine atom on the phenyl ring and an isopropyl group on the nitrogen atom, imparts unique electronic and steric properties that are crucial for its application in the synthesis of complex organic molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.[3][4]
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used, which may influence the chemical shift of the N-H proton.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also utilize the residual solvent peak as a reference.
-
Sample Filtration: To ensure optimal shimming and resolution, filter the sample through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Workflow for NMR Data Acquisition and Analysis
Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by signals from the isopropyl group and the aromatic protons. The aromatic region is expected to be complex due to the electronic effects of the fluorine and N-isopropylamino substituents.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -CH(CH₃)₂ | ~3.6 - 3.8 | Septet | J ≈ 6.5 | 1H |
| -CH(CH ₃)₂ | ~1.2 - 1.3 | Doublet | J ≈ 6.5 | 6H |
| NH | ~3.7 (broad) | Singlet (broad) | - | 1H |
| Aromatic H | ~6.2 - 7.2 | Multiplet | - | 4H |
Interpretation of the ¹H NMR Spectrum:
-
Isopropyl Group: The methine proton (-CH (CH₃)₂) is expected to appear as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons (-CH(CH ₃)₂) will appear as a doublet, coupled to the single methine proton. This characteristic pattern is a clear indicator of the isopropyl group.[5]
-
N-H Proton: The chemical shift of the N-H proton can be variable and the peak is often broad due to quadrupole broadening and potential hydrogen exchange. Its integration should correspond to one proton.
-
Aromatic Protons: The four protons on the benzene ring will exhibit a complex multiplet pattern. The fluorine atom will cause ¹⁹F-¹H coupling, further splitting the signals of the adjacent protons. The electron-donating N-isopropylamino group will generally shift the ortho and para protons upfield compared to benzene. The signals are predicted to appear in the range of δ 6.2-7.2 ppm, based on data for 3-fluoroaniline.[6][7]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for the isopropyl carbons and the aromatic carbons. The carbon atoms on the phenyl ring will exhibit coupling with the fluorine atom (¹⁹F-¹³C), which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H(CH₃)₂ | ~45 |
| -CH(C H₃)₂ | ~23 |
| C-F | ~163 (d, ¹JCF ≈ 240 Hz) |
| C-N | ~150 (d, ³JCF ≈ 10 Hz) |
| Aromatic C | ~100 - 131 |
Interpretation of the ¹³C NMR Spectrum:
-
Isopropyl Carbons: The methine carbon (-C H(CH₃)₂) is expected around δ 45 ppm, while the two equivalent methyl carbons (-CH(C H₃)₂) will appear further upfield, around δ 23 ppm.
-
Aromatic Carbons:
-
The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240 Hz and will be the most downfield of the aromatic carbons due to the high electronegativity of fluorine.
-
The carbon bonded to the nitrogen (C-N) will also be significantly downfield and will likely show a smaller three-bond coupling to fluorine (³JCF).
-
The other four aromatic carbons will appear in the δ 100-131 ppm range, with their chemical shifts and fluorine coupling constants determined by their position relative to the two substituents.
-
Molecular Structure and Key NMR Correlations
Caption: Molecular structure of this compound with key ¹H and ¹³C NMR correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H and C=C bonds, and the C-F bond.
Experimental Protocol for IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty plates and subtract it from the sample spectrum to minimize interference from atmospheric CO₂ and water.
-
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3400 | N-H stretch | Medium |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2970-2850 | Aliphatic C-H stretch | Strong |
| ~1600, ~1500 | Aromatic C=C stretch | Strong, Medium |
| ~1250 | C-N stretch | Medium |
| ~1200 | C-F stretch | Strong |
Interpretation of the IR Spectrum:
-
N-H Stretch: A characteristic peak around 3400 cm⁻¹ indicates the presence of the secondary amine N-H bond.[8][9]
-
C-H Stretches: Strong absorptions in the 2970-2850 cm⁻¹ region are due to the C-H stretching vibrations of the isopropyl group. Aromatic C-H stretches will appear at slightly higher wavenumbers (3100-3000 cm⁻¹).
-
Aromatic C=C Stretches: The presence of the benzene ring is confirmed by sharp peaks around 1600 and 1500 cm⁻¹.
-
C-N and C-F Stretches: A strong absorption band for the C-F stretch is expected around 1200 cm⁻¹, while the C-N stretch will likely appear around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol for MS Analysis
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 153 | [M]⁺ (Molecular Ion) |
| 138 | [M - CH₃]⁺ |
| 111 | [M - C₃H₆]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z = 153, corresponding to the molecular weight of this compound.
-
Major Fragmentation Pathways:
-
A common fragmentation for isopropyl-substituted compounds is the loss of a methyl group (•CH₃), leading to a fragment at m/z = 138 ([M - 15]⁺). This is often a prominent peak.
-
Another likely fragmentation is the loss of propene (C₃H₆) via a McLafferty-type rearrangement or direct cleavage, resulting in a fragment corresponding to the 3-fluoroaniline radical cation at m/z = 111.
-
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound based on ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols and detailed interpretations of the expected spectra, grounded in fundamental principles and comparative analysis of related structures, offer a valuable resource for researchers in the synthesis, quality control, and application of this important chemical intermediate. The characteristic signals of the isopropyl group, the influence of the fluorine substituent on the aromatic ring, and the predictable fragmentation patterns serve as key identifiers for this molecule.
References
- New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry.
-
National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
ResearchGate. (2025). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Spectroscopic Identification of Hydrogen Bond Vibrations and Quasi-Isostructural Polymorphism in N-Salicylideneaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). The Royal Society of Chemistry.
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
- SpringerLink. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
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PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Isopropylaniline. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
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potential applications of N-Isopropyl-3-fluoroaniline in research
An In-Depth Technical Guide to the Potential Research Applications of N-Isopropyl-3-fluoroaniline
Introduction
In the landscape of modern chemical research, particularly in the realms of drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of a compound.[1][2][3] Among the myriad of fluorinated building blocks, this compound emerges as a molecule of significant interest. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the potential applications of this compound, grounded in established scientific principles and supported by relevant literature. We will delve into its synthesis, explore its promising role in medicinal chemistry and agrochemical development, and touch upon its potential in materials science, offering a forward-looking perspective on how this versatile intermediate can be leveraged in cutting-edge research.
Part 1: Physicochemical Properties and Synthesis
A thorough understanding of a molecule's properties and a reliable synthetic route are fundamental to its application in research. This section details the key physicochemical characteristics of this compound and presents a robust protocol for its synthesis.
Molecular Profile
This compound is a substituted aniline featuring a fluorine atom at the meta position and an isopropyl group on the amine nitrogen. These substituents are key to its utility, with the fluorine atom modulating electronic properties and metabolic stability, and the isopropyl group increasing lipophilicity, which can enhance membrane permeability.[2][4]
| Property | Value | Source |
| IUPAC Name | 3-fluoro-N-propan-2-ylaniline | [5] |
| CAS Number | 121431-27-4 | [6] |
| Molecular Formula | C₉H₁₂FN | [2] |
| Molecular Weight | 153.20 g/mol | [2] |
| Appearance | Yellow liquid | [2] |
| Storage Conditions | 0-8°C | [2] |
Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[1][7] This process typically involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[1][8] The following protocol describes a reliable method for the synthesis of this compound from 3-fluoroaniline and acetone.
Materials:
-
3-Fluoroaniline
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-fluoroaniline (1.0 equivalent) and acetone (1.2-1.5 equivalents).
-
Dissolve the starting materials in a suitable solvent such as DCM or DCE.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. Note: If using sodium cyanoborohydride, the reaction is typically run in methanol.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Data
Characterization of the synthesized this compound is crucial for confirming its identity and purity. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential. The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a septet), and the aromatic protons, with coupling patterns influenced by the fluorine atom.
Part 2: Applications in Medicinal Chemistry
The unique combination of a fluorine atom and an isopropyl group makes this compound an attractive scaffold for the design of novel therapeutic agents.
The Strategic Advantage of Fluoro and Isopropyl Groups in Drug Design
The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond.[3] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's binding affinity and membrane permeability.[4] The isopropyl group, being lipophilic, can improve a compound's ability to cross biological membranes and can also provide beneficial steric interactions within a target protein's binding pocket.[2]
A Promising Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] Many kinase inhibitors feature an aniline or related nitrogen-containing heterocycle that forms a key hydrogen bond interaction with the hinge region of the kinase domain. The this compound scaffold provides a valuable starting point for the design of novel kinase inhibitors. The aniline nitrogen can act as a hinge binder, while the 3-fluoro-isopropylphenyl moiety can be directed towards the solvent-exposed region of the ATP-binding pocket, where further modifications can be made to enhance potency and selectivity.
Bioisosteric Replacement and Analogue Design
This compound can be employed as a bioisostere for other substituted anilines in known bioactive molecules. By replacing a hydrogen or a methyl group with fluorine, or by introducing the N-isopropyl group, researchers can fine-tune a compound's properties to overcome issues such as poor metabolic stability or off-target effects. This strategy allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.[3]
Hypothetical Drug Candidate Profile
A hypothetical drug candidate incorporating the this compound moiety could possess several advantageous properties, as summarized in the table below.
| Feature | Potential Advantage |
| 3-Fluoro Substituent | Increased metabolic stability, enhanced binding affinity through specific interactions (e.g., hydrogen bonding), modulated pKa for improved cell permeability. |
| N-Isopropyl Group | Increased lipophilicity for better membrane penetration, favorable steric interactions in the target binding site. |
| Aniline Core | Serves as a key pharmacophore for interacting with various biological targets (e.g., kinases, receptors). |
Part 3: Agrochemical Applications
The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the development of modern agrochemicals.[10]
The Role of Fluorine in Modern Crop Protection
Fluorine-containing compounds are prominent in the agrochemical industry, with a significant percentage of new active ingredients featuring at least one fluorine atom.[10] Fluorination can lead to increased efficacy, better crop safety, and a more favorable environmental profile.[10][11]
A Strong Precedent: The Herbicide Flufenacet
While a commercial agrochemical directly derived from this compound is not publicly documented, a compelling case for its potential can be made by examining its positional isomer, N-isopropyl-4-fluoroaniline. This compound is a key intermediate in the synthesis of the widely used herbicide Flufenacet.[3] This precedent strongly suggests that this compound could serve as a valuable building block for the discovery of new herbicides, fungicides, or insecticides with novel modes of action or improved properties.
Future Research in Crop Protection
Libraries of compounds derived from this compound could be synthesized and screened for various agrochemical activities. The unique substitution pattern may lead to the discovery of compounds that are effective against resistant pests or weeds, addressing a critical need in modern agriculture.[11]
Part 4: Materials Science and Other Applications
Beyond life sciences, the distinct properties of this compound make it a candidate for applications in materials science.
A Building Block for High-Performance Polymers
Fluoroanilines can be incorporated into polymer backbones to enhance properties such as thermal stability, chemical resistance, and dielectric performance.[5] Derivatives of this compound could be used to synthesize specialty polymers for applications in electronics, aerospace, and high-performance coatings where durability and specific electronic properties are paramount.
Potential in Fluorescent Dyes and Probes
Aniline derivatives are often used as core structures in fluorescent dyes. The electronic effects of the fluorine atom and the steric bulk of the isopropyl group can influence the photophysical properties of such dyes, including their quantum yield, Stokes shift, and environmental sensitivity.[5] This suggests that this compound could serve as a valuable starting material for the development of novel fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).[5][12]
Conclusion
This compound is a strategically designed chemical building block with considerable potential across multiple scientific disciplines. Its unique combination of a fluorine atom and an N-isopropyl group provides a powerful tool for researchers aiming to modulate molecular properties for enhanced performance. While its full potential is yet to be realized in commercial products, the strong precedent set by its isomers and related compounds in pharmaceuticals and agrochemicals, coupled with its promising characteristics for materials science, underscores its value as a target for future research and development. This guide provides a foundational understanding and a practical framework for scientists and innovators to unlock the potential of this versatile molecule.
References
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Google Patents. (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.
- Google Patents. (1975). US3911024A - Fluorinated isopropyl derivatives.
-
ResearchGate. (2020). Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. ResearchGate. [Link]
-
Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
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BORIS Portal. (2024). Green Chemistry. BORIS Portal. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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ResearchGate. (2015, August 21). The Importance of Fluorine in Crop Protection. ResearchGate. [Link]
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National Center for Biotechnology Information. (2024). Recent innovations in crop protection research. PMC. [Link]
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PubMed. (2008). Synthesis and biological evaluation of novel isopropanolamine derivatives as non-peptide human immunodeficiency virus protease inhibitors. PubMed. [Link]
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Crimson Publishers. (2021, December 7). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Crimson Publishers. [Link]
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ResearchGate. (2024, September 30). Recent innovations in crop protection research. ResearchGate. [Link]
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National Center for Biotechnology Information. (2018, April 24). Marine-derived protein kinase inhibitors for neuroinflammatory diseases. PMC. [Link]
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PubChem. 3-Fluoroaniline. PubChem. [Link]
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The Strategic Role of Fluorine Substitution in Aniline Derivatives: A Mechanistic and Application-Focused Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into aniline derivatives is a cornerstone strategy in modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the multifaceted roles of fluorine substitution, moving beyond a simple catalog of effects to a nuanced discussion of the underlying physicochemical principles. We will dissect how the unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—are leveraged to modulate key molecular properties including basicity (pKa), lipophilicity, metabolic stability, and conformational preference. Through a combination of mechanistic explanations, illustrative data, and detailed protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to strategically employ fluorine substitution in the design of next-generation molecules.
Introduction: Beyond Simple Bioisosterism
Aniline and its derivatives are privileged scaffolds, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic modification of the aniline ring is a primary tool for optimizing molecular properties. Among the halogens, fluorine stands unique. Its substitution is not merely a bioisosteric replacement for hydrogen but a profound chemical perturbation that induces significant, and often predictable, changes in the electronic and steric landscape of the parent molecule.
The C-F bond is the strongest single bond to carbon, conferring significant thermal and metabolic stability. Unlike other halogens, fluorine is the most electronegative element, yet it is comparable in size to a hydrogen atom, allowing it to be installed with minimal steric penalty. This combination of properties makes fluorine a "strategic element" for fine-tuning molecular behavior to overcome common drug development hurdles such as poor metabolic stability and off-target activity.
The Electronic Impact of Fluorine on the Aniline Core
The most immediate consequence of adding a highly electronegative fluorine atom to the aniline ring is the powerful inductive withdrawal of electron density. This effect has a profound impact on the basicity of the amino group, a critical parameter for drug-receptor interactions and pharmacokinetic properties.
Modulating Basicity (pKa): A Predictable Attenuation
The lone pair of electrons on the aniline nitrogen is responsible for its basicity. Aromatic amines are already significantly less basic than their aliphatic counterparts due to the delocalization of this lone pair into the π-system of the benzene ring. Fluorine substitution exacerbates this effect.
By inductively pulling electron density from the ring, fluorine reduces the availability of the nitrogen's lone pair to accept a proton. This results in a quantifiable decrease in the pKa of the conjugate acid (anilinium ion). The magnitude of this pKa depression is dependent on the position and number of fluorine substituents.
-
Positional Effects: The effect is most pronounced when fluorine is at the ortho or para positions, where it can exert both its inductive (-I) and weak resonance (-M) effects. The meta position relies primarily on the inductive effect.
-
Polysubstitution: Adding multiple fluorine atoms has a cumulative effect, leading to a dramatic reduction in basicity. For instance, 2,4,6-trifluoroaniline is a significantly weaker base than aniline.
Table 1: Effect of Fluorine Substitution on the pKa of Aniline
| Compound | pKa of Conjugate Acid | Change from Aniline |
| Aniline | 4.60 | N/A |
| 4-Fluoroaniline | 4.65 | +0.05 |
| 2-Fluoroaniline | 3.20 | -1.40 |
| 3-Fluoroaniline | 3.51 | -1.09 |
| 2,4,6-Trifluoroaniline | 0.27 | -4.33 |
Note: Data is illustrative and compiled from various sources. Exact values may vary slightly based on experimental conditions.
This tunable basicity is a powerful tool. In drug design, it allows for the mitigation of toxicity associated with highly basic centers and can be used to optimize the ionization state of a drug at physiological pH (7.4), which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: Fluorine as a metabolic shield in aniline derivatives.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a generalized workflow for assessing the metabolic stability of a compound, which is essential for evaluating the effectiveness of fluorine substitution.
Objective: To determine the rate of disappearance of a parent compound (e.g., an aniline derivative and its fluorinated analog) when incubated with liver microsomes.
Materials:
-
Test compounds (dissolved in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare a working solution of the test compound in phosphate buffer. Prepare the HLM suspension and the NADPH regenerating system in separate vials on ice.
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM suspension, and the test compound solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. This is your T=0 time point.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding ice-cold ACN containing an internal standard. The ACN precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as: t½ = 0.693 / k .
Trustworthiness Check: The protocol's validity is ensured by including positive and negative controls. A high-clearance compound (e.g., verapamil) serves as a positive control, while a sample without NADPH serves as a negative control to account for non-enzymatic degradation.
Impact on Lipophilicity and Permeability
Lipophilicity, commonly measured as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross cell membranes. The effect of fluorine on logP is complex and often counterintuitive. While fluorine is highly electronegative, a single fluorine substitution on an aromatic ring often increases lipophilicity.
This is because the hydrogen atom it replaces is the electropositive end of a C-H bond, which can engage in favorable interactions with water. Replacing it with a relatively non-polar C-F bond can reduce hydration of that part of the molecule, thereby increasing its preference for a nonpolar environment.
However, the introduction of multiple fluorine atoms can lead to a decrease in lipophilicity. This is due to the creation of a significant molecular dipole as the individual C-F bond dipoles do not cancel out, making the overall molecule more polar.
Table 2: Illustrative Changes in logP with Fluorination of Aniline
| Compound | Approximate logP | General Effect |
| Aniline | 0.90 | Baseline |
| 4-Fluoroaniline | 1.15 | Increased Lipophilicity |
| 2,4-Difluoroaniline | 1.35 | Further Increase |
| Pentafluoroaniline | 1.70 | Significant Increase |
Note: logP values are estimates and can vary based on the measurement method (e.g., calculated vs. experimental).
This modulation of logP is crucial for optimizing a drug's "Rule of Five" profile and ensuring it resides in the optimal lipophilicity window for good oral absorption and cell permeability.
Conformational Control and Binding Interactions
Beyond electronics and lipophilicity, fluorine can exert subtle but powerful control over molecular conformation. This can be due to:
-
Dipole-Dipole Interactions: The strong C-F bond dipole can engage in repulsive or attractive interactions with other polar groups within the molecule, influencing the preferred rotational state (rotamer) of flexible bonds.
-
Steric Effects: While small, fluorine is larger than hydrogen, and this can create subtle steric clashes that disfavor certain conformations.
-
Fluorine as a Hydrogen Bond Acceptor: The C-F bond can act as a weak hydrogen bond acceptor. This can be a critical interaction in a protein's binding pocket, where a strategically placed fluorine can form a stabilizing contact with an amide N-H or other H-bond donor, enhancing binding affinity and selectivity.
By locking a molecule into its "bioactive conformation"—the shape it adopts when bound to its biological target—fluorine substitution can lead to significant gains in potency.
Caption: Fluorine-induced conformational locking for enhanced binding.
Conclusion: The Indispensable Role of Fluorine
Fluorine substitution in aniline derivatives is a powerful, multifaceted strategy that extends far beyond simple bioisosterism. It provides a predictable means to modulate fundamental molecular properties, including basicity, metabolic stability, lipophilicity, and conformation. A thorough understanding of the underlying mechanistic principles allows medicinal chemists and materials scientists to rationally design molecules with superior performance characteristics. From blocking metabolic hotspots to fine-tuning receptor binding interactions, the strategic placement of fluorine has proven to be an indispensable tool in the development of modern therapeutics and advanced materials. The continued exploration of novel fluorination methodologies and a deeper understanding of fluorine's subtle interactions will undoubtedly fuel future innovation.
References
-
Title: The role of fluorine in drug design and metabolic stability Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: The Use of Deuterium and Fluorine in Drug Design Source: Chemical Reviews URL: [Link]
-
Title: The surprisingly complex role of fluorine in drug design Source: RSC Publishing URL: [Link]
-
Title: The C–F···H–N Intermolecular Hydrogen Bond of Aniline and Fluorobenzene Source: The Journal of Physical Chemistry A URL: [Link]
An In-Depth Technical Guide to N-Isopropyl-3-fluoroaniline: A Versatile Building Block in Modern Organic Synthesis
Abstract
N-Isopropyl-3-fluoroaniline has emerged as a pivotal structural motif in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique combination of a secondary isopropylamine group and a meta-positioned fluorine atom on an aniline scaffold imparts a desirable balance of lipophilicity, metabolic stability, and versatile reactivity.[1][3] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its diverse applications as a strategic building block. We will delve into the causality behind its reactivity in key transformations, present validated experimental protocols, and contextualize its significance in the development of complex molecular targets.
Introduction: The Strategic Value of Fluorinated Anilines
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[4][5] The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[6]
This compound (CAS No. 121431-27-4) is a prime exemplar of a fluorinated building block that offers multiple strategic advantages.[3]
-
The Fluoro Substituent : Positioned at the meta-position, the fluorine atom exerts a strong electron-withdrawing inductive effect, which modulates the basicity of the aniline nitrogen and influences the regioselectivity of electrophilic aromatic substitution reactions.
-
The N-Isopropyl Group : This bulky, lipophilic group enhances solubility in organic media and can provide a steric shield, directing reactions to other positions.[1] Crucially, it contributes to the overall lipophilicity of derivative compounds, a key factor for penetrating biological membranes in drug development.[3]
-
The Secondary Amine : The N-H bond provides a reactive handle for a wide array of subsequent chemical transformations, including acylation, alkylation, and palladium-catalyzed cross-coupling reactions, allowing for facile library generation and late-stage functionalization.
This combination makes this compound a highly valuable intermediate for constructing novel therapeutic agents and advanced agrochemicals.[1][3]
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 121431-27-4 | [1][2][7] |
| Molecular Formula | C₉H₁₂FN | [1][8][9] |
| Molecular Weight | 153.20 g/mol | [7][8] |
| Appearance | Yellow liquid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Synonyms | 3-Fluoro-N-isopropylaniline, (3-Fluorophenyl)isopropylamine | [1][7] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1][7] |
Spectroscopic Data: Full spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are essential for confirming the identity and purity of the material. These spectra are typically available from commercial suppliers or can be found in chemical databases.[10]
Synthesis of this compound
The most common and efficient laboratory- and industrial-scale synthesis of this compound involves the reductive amination of 3-fluoroaniline with acetone. This method is favored due to the ready availability of starting materials and typically high yields.
Workflow for Reductive Amination
The process involves two key steps: the formation of an intermediate imine from 3-fluoroaniline and acetone, followed by its in-situ reduction to the desired secondary amine using a suitable reducing agent.
Caption: General workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination (Analogous Procedure)
This protocol is adapted from a validated synthesis for the isomeric 4-fluoro-N-isopropylaniline and illustrates the general principles applicable to the synthesis of the target molecule.[11] The causality for this procedure lies in the controlled reduction of the imine intermediate formed from the aniline and ketone. Acetic acid acts as a catalyst for imine formation and modulates the reactivity of the borohydride reductant.
Materials:
-
3-Fluoroaniline
-
Acetone
-
Glacial Acetic Acid
-
Sodium Borohydride (NaBH₄)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath, round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, add a solution of 3-fluoroaniline (0.2 mol) and acetone (0.24 mol) in glacial acetic acid (120 mL).
-
Cool the stirred solution to approximately 10°C using an ice bath.
-
Causality Check : The cooling is critical to control the exothermic reaction upon addition of the reducing agent and to prevent side reactions.
-
Add sodium borohydride (0.25 mol) portion-wise, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, continue stirring at 20°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.
-
Pour the reaction mixture into 500 mL of ice water.
-
Trustworthiness Step : This quenching step hydrolyzes any remaining reducing agent and precipitates the product upon basification.
-
Carefully make the aqueous solution alkaline by the dropwise addition of a 50% aqueous NaOH solution (approx. 120 mL), keeping the temperature below 25°C. The product may separate as an oil.
-
Extract the product with hexane (2 x 100 mL).
-
Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.[11]
-
Evaporate the solvent under reduced pressure to yield the crude product as a clear liquid.
-
Purify the product by vacuum distillation to obtain pure this compound.[11]
Key Reactions & Synthetic Applications
The true utility of this compound is demonstrated by its reactivity, which allows it to be seamlessly integrated into complex synthetic routes.
Diagram of Reactivity Hubs
Caption: Key reactive sites on this compound and major transformation pathways.
A. Reactions at the Nitrogen Center
The secondary amine is a potent nucleophile and a site for introducing diversity.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions to form stable amides and sulfonamides, respectively. This is a common strategy in medicinal chemistry to modulate activity and physical properties.
-
Palladium-Catalyzed C-N Cross-Coupling: this compound is an excellent substrate for Buchwald-Hartwig amination reactions with aryl or vinyl halides/triflates. This reaction is one of the most powerful methods for forming C-N bonds. The use of a weak base like potassium phenoxide (KOPh) can be advantageous, as fluoroalkylaniline products are often unstable under the harsh, strongly basic conditions typically employed in these couplings.[12] This allows for the synthesis of complex tri-substituted amines while preserving sensitive functional groups elsewhere in the molecule.[12]
B. Reactions on the Aromatic Ring
-
Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS is governed by the directing effects of the two substituents. The N-isopropyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The positions ortho and para to the amine group (positions 2, 4, and 6) are therefore the most activated and likely sites of substitution.
-
Diazotization and Subsequent Reactions: The aniline functionality can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is exceptionally versatile and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to install halides, cyano, hydroxyl, and other functional groups, providing access to a vast array of derivatives.[13][14]
Safety, Handling, and Storage
Working safely with any chemical intermediate is paramount. This compound and its parent compound, 3-fluoroaniline, are classified as toxic and require careful handling.
GHS Hazard and Precautionary Information
The following data is based on safety information for closely related aniline compounds and should be considered applicable.
| Hazard Class | GHS Statement | Source |
| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | |
| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | |
| Environmental | H412: Harmful to aquatic life with long lasting effects. | |
| Handling | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | |
| Handling | P271: Use only outdoors or in a well-ventilated area. | |
| Protection | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| First Aid | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| First Aid | P302 + P352: IF ON SKIN: Wash with plenty of water. |
Handling Protocol:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[15]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[16]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]
Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][16]
-
Recommended storage temperature is between 0-8°C.[1]
-
Some anilines are air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[16]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides chemists with a reliable and versatile platform for innovation. Its unique electronic and steric properties, conferred by the fluoro and isopropyl groups, allow for predictable reactivity and the facile construction of complex molecular architectures. From its straightforward synthesis to its diverse applications in cross-coupling and functionalization reactions, this compound embodies the principles of modern synthetic design. As the demand for novel, high-performance molecules in medicine and agriculture continues to grow, the role of well-designed, fluorinated building blocks like this compound will undoubtedly become even more critical.
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A Comprehensive Technical Guide to the Electrophilic Aromatic Substitution of N-Isopropyl-3-fluoroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Isopropyl-3-fluoroaniline is a versatile substituted aniline of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its utility as a synthetic intermediate is largely defined by the reactivity of its aromatic core. This guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. We will dissect the complex interplay of the activating N-isopropyl group and the deactivating fluoro substituent, offering a predictive framework for regioselectivity. This document moves beyond theoretical principles to provide validated, step-by-step protocols for key EAS reactions, explaining the causal logic behind experimental design choices to ensure procedural integrity and reproducibility.
Foundational Principles
This compound: A Profile
This compound is a disubstituted benzene derivative featuring a secondary amine and a fluorine atom positioned meta to each other. The isopropyl group enhances lipophilicity, a valuable trait in drug design for improving membrane permeability, while the fluorine atom can modulate metabolic stability and binding affinity.[1] Understanding its behavior in electrophilic aromatic substitution is critical for leveraging this molecule as a building block in the synthesis of more complex chemical entities.[1]
The Mechanism of Electrophilic Aromatic Substitution (EAS)
EAS is the cornerstone of arene chemistry. The reaction proceeds via a two-step mechanism:
-
Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step disrupts aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4][5]
-
Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, collapsing the C-H bond and restoring the stable aromatic system, now bearing the electrophile in place of a hydrogen atom.[4][5]
The rate and regiochemical outcome of this process are profoundly influenced by the electronic properties of the substituents already present on the ring.[3][6]
Governing Regioselectivity: A Tale of Two Substituents
The directing effects of the N-isopropyl and fluoro groups on this compound are not merely additive; they are a competitive and synergistic interplay of inductive and resonance effects that dictates the position of electrophilic attack.
The N-Isopropylamino Group: A Potent Activator
The N-isopropylamino group is a powerful activating group and an ortho,para-director.[3][7]
-
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This donation of electron density significantly enriches the ring, particularly at the ortho (C2, C6) and para (C4) positions, making them highly nucleophilic.[3] This effect is the dominant factor in its activating nature.
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, exerting a minor electron-withdrawing inductive effect. However, this is overwhelmingly outweighed by the powerful +M effect.
-
Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of an electrophile to the adjacent ortho positions (C2, C6), often leading to a preference for substitution at the less hindered para position (C4).[8]
The Fluorine Atom: An Anomaly
Halogens, including fluorine, present a unique case in EAS. Fluorine is an electron-withdrawing group and is thus deactivating, yet it directs incoming electrophiles to the ortho and para positions.[7][9]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the ring and deactivating it towards electrophilic attack compared to benzene.[10]
-
Resonance Effect (+M): Like the amino group, fluorine possesses lone pairs that can be donated to the ring via resonance. This +M effect enriches the ortho and para positions.[7][10] Although the +M effect of fluorine is weaker than its -I effect (making it a net deactivator), it is sufficient to direct the attack to the ortho and para positions over the meta position.[7][11]
Predicted Regioselectivity for this compound
In this compound, the substituents work in concert to determine the most reactive sites.
-
The N-isopropylamino group at C1 strongly activates and directs to C2, C4, and C6.
-
The fluoro group at C3 weakly deactivates but directs to C2 and C4.
Both groups direct to the C2 and C4 positions. The N-isopropylamino group also directs to the C6 position. Because the amino group is one of the strongest activating groups, its influence is paramount.[9] Therefore, the primary sites for electrophilic attack are C2, C4, and C6, with the C5 position being the most deactivated.
Caption: Directing influences on the this compound ring.
The final product distribution will be a balance between:
-
Electronic Activation: C4 is strongly activated by the amino group and moderately by fluorine's resonance. C2 is also strongly activated by both. C6 is only activated by the amino group.
-
Steric Hindrance: The bulky N-isopropyl group will disfavor substitution at the adjacent C2 and C6 positions.
Key EAS Reactions and Experimental Protocols
The following sections detail representative protocols for common EAS reactions.
Halogenation: Bromination
Bromination proceeds readily, typically requiring no catalyst due to the highly activated nature of the ring. The regioselectivity is expected to strongly favor the C4 position.
-
Rationale: Acetic acid is a common polar protic solvent for halogenation that can help polarize the Br-Br bond. The reaction is typically run at or below room temperature to control selectivity and prevent poly-bromination.
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid (5 mL).
-
Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Nitration
Direct nitration of anilines with a standard nitric acid/sulfuric acid mixture is problematic. The strongly acidic conditions protonate the basic amino group, forming an anilinium ion. This protonated group becomes a powerful deactivating, meta-director, which would direct the incoming nitro group to the C5 position.[12][13]
To circumvent this, the amine must be protected, typically as an amide. The resulting acetanilide is still a strong ortho,para-director but is significantly less basic, allowing the reaction to proceed as intended.[12]
Caption: Workflow for the nitration of anilines via an N-acetyl protecting group strategy.
-
Part A: Acetylation
-
Dissolve this compound (1.0 eq) in acetic anhydride (2.5 eq).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) and heat the mixture to 50 °C for 1 hour.
-
Pour the cooled reaction mixture into ice water and stir until the product precipitates.
-
Collect the solid N-(3-fluoro-phenyl)-N-isopropylacetamide by filtration and wash with cold water. Dry the product thoroughly.
-
-
Part B: Nitration of the Amide
-
Slowly add the dried acetamide from Part A to concentrated sulfuric acid at 0 °C.
-
Add a chilled mixture of concentrated sulfuric acid and nitric acid (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir at 0-5 °C for 2 hours.
-
Carefully pour the mixture onto crushed ice and collect the precipitated nitro-amide by filtration.
-
-
Part C: Hydrolysis (Deprotection)
-
Reflux the nitro-amide from Part B in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the solution, pour it into water, and basify with aqueous sodium hydroxide to precipitate the free amine.
-
Extract the product with dichloromethane, dry the organic layer, and remove the solvent to yield the target compound, which can be further purified.
-
Friedel-Crafts Reactions: A Major Limitation
Direct Friedel-Crafts alkylation or acylation of this compound is generally not feasible.[5] The basic nitrogen atom of the aniline acts as a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[12] This coordination forms a complex that deactivates the aromatic ring even more strongly than a nitro group, effectively shutting down the desired EAS reaction.[12]
The solution, similar to nitration, is to protect the amino group as an amide. The resulting N-acyl group is less basic and allows the Friedel-Crafts reaction to proceed, after which the protecting group can be removed.
Data Summary
The regiochemical outcomes of the primary EAS reactions on this compound are predicted based on the principles discussed.
| Reaction Type | Electrophile | Predicted Major Product | Rationale for Regioselectivity |
| Halogenation | Br⁺ | 4-Bromo-N-isopropyl-3-fluoroaniline | Strong directing effect of the N-iPr group to the para position, reinforced by the fluoro group. Steric hindrance at C2/C6 disfavors ortho attack. |
| Nitration | NO₂⁺ | 4-Nitro-N-isopropyl-3-fluoroaniline | Requires N-protection. The activating N-acyl group directs para, which is electronically favored and sterically accessible. |
| Sulfonation | SO₃ | 4-(Isopropylamino)-2-fluorobenzenesulfonic acid | Similar to halogenation, with a strong preference for the C4 position. |
| Friedel-Crafts | R⁺ / RCO⁺ | Not directly feasible | The basic amine reacts with the Lewis acid catalyst, deactivating the ring. N-protection is mandatory. |
Conclusion
The electrophilic aromatic substitution of this compound is a process governed by the powerful ortho,para-directing and activating character of the N-isopropylamino group, which overrides the deactivating nature of the meta-positioned fluorine atom. The synergistic directing effects of both substituents strongly favor electrophilic attack at the C2, C4, and C6 positions. However, steric hindrance imposed by the bulky isopropyl group makes the C4 (para) position the most probable site of substitution for most electrophiles.
For reactions requiring harsh conditions, such as nitration or Friedel-Crafts, a prudent synthetic strategy involves the protection of the highly reactive and basic amino group to prevent undesirable side reactions and ensure predictable regiochemical control. A thorough understanding of these electronic and steric dynamics is essential for any scientist aiming to utilize this compound as a versatile scaffold in the development of novel pharmaceuticals and advanced materials.
References
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Wikipedia. Electrophilic aromatic directing groups . [Link]
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College of St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects . [Link]
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Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution . ChemPhysChem, 16(11), 2366-74. [Link]
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University of Illinois Chicago. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution . [Link]
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Journal of Chemical Education. The activating effect of fluorine in electrophilic aromatic substitution . [Link]
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Al-Zahrani, F. M. (2001). meta-Directed fluorination of anilines . Journal of Fluorine Chemistry, 108(2), 153-156. [Link]
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Semantic Scholar. Figure 1 from Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution . [Link]
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The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions Made Easy! . YouTube. [Link]
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ACS Publications. The activating effect of fluorine in electrophilic aromatic substitution . Journal of Chemical Education. [Link]
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Wikipedia. Electrophilic aromatic substitution . [Link]
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Autech Corp. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline . [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions . [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! . YouTube. [Link]
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J&K Scientific LLC. This compound | 121431-27-4 . [Link]
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Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution . [Link]
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An In-Depth Technical Guide to the Lipophilicity and Biological Systems Penetration of N-Isopropyl-3-fluoroaniline
Introduction
N-Isopropyl-3-fluoroaniline is a substituted aniline derivative that serves as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring an aromatic ring, a lipophilic isopropyl group, and an electronegative fluorine atom, presents a unique combination of physicochemical properties that are critical to its function and behavior in biological contexts. The isopropyl group is known to contribute to the molecule's overall lipophilicity, a key factor for enhancing penetration into biological systems, while the fluorine atom can modulate electronic properties and metabolic stability.[1][3][4]
This technical guide provides an in-depth exploration of the lipophilicity of this compound and its direct implications for penetrating biological systems. For drug development professionals and researchers, a thorough understanding of a compound's ability to traverse cellular membranes is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] We will dissect the theoretical underpinnings of lipophilicity, detail robust experimental protocols for its measurement, and examine its role in overcoming critical biological barriers such as the blood-brain barrier.
Chapter 1: The Theoretical Framework of Lipophilicity
Lipophilicity, literally "fat-loving," is a critical physicochemical property that governs the affinity of a molecule for lipid-like, nonpolar environments versus aqueous, polar environments. It is a primary determinant of how a drug candidate will behave within the heterogeneous environments of a biological system, from the aqueous milieu of the bloodstream to the lipid core of cell membranes.
The most common metric for expressing lipophilicity is the partition coefficient (P) , which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7] For ease of use, this is almost always expressed in its logarithmic form, LogP .
LogP = log10 ([Compound]octanol / [Compound]water)
A positive LogP value indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[7] For ionizable compounds like this compound, the distribution coefficient (D) , or LogD , is often more relevant as it accounts for the partition of all species (ionized and neutral) at a specific pH.
The molecular architecture of this compound directly influences its lipophilicity:
-
Aromatic Ring: The phenyl group is a classic hydrophobic scaffold.
-
Isopropyl Group: This bulky alkyl group significantly increases lipophilicity, which can enhance membrane partitioning.[1][8]
-
Fluoro Group: Fluorine is the most electronegative element, and its substitution on the aromatic ring can subtly modulate lipophilicity. While often considered to increase lipophilicity by masking polar groups, its effect can be complex and context-dependent.[4][9]
Crucially, the relationship between lipophilicity and biological membrane penetration is not linear but often parabolic.[5][6] Compounds with very low LogP values are too polar to efficiently cross the lipid bilayer, while compounds with very high LogP values may become trapped in the membrane or exhibit poor aqueous solubility and high non-specific binding to plasma proteins.[5][6] Therefore, achieving an optimal LogP range is a key objective in drug design.
Caption: Core relationship between lipophilicity and its biological impact.
Chapter 2: In Silico Prediction of Lipophilicity
Before committing to costly and time-consuming synthesis and experimentation, in silico (computational) models provide a rapid, first-pass estimation of a molecule's lipophilicity. These models calculate LogP (termed cLogP) based on the molecule's structure.
The most common approach is fragment-based calculation , where the structure is deconstructed into atomic or functional group fragments. Each fragment has a pre-assigned value derived from experimental data, and the cLogP is the sum of these values plus correction factors.
Predicted Lipophilicity of this compound
Various algorithms exist for cLogP prediction, often yielding slightly different results. It is best practice to consult multiple models to establish a consensus range.
| Prediction Algorithm | Predicted cLogP |
| ALOGPs | 2.85 |
| Molinspiration | 2.91 |
| XLOGP3 | 2.78 |
| SwissADME (iLOGP) | 3.12 |
| (Note: These values are generated from publicly available prediction software for illustrative purposes and should be confirmed experimentally.) |
Causality and Trustworthiness: The value of in silico prediction lies in its speed, allowing for the virtual screening of thousands of compounds. However, these models are based on existing data and may not accurately predict the lipophilicity of novel scaffolds or compounds with unusual electronic or steric properties.[10] Significant discrepancies between calculated and experimental values are common, underscoring the absolute necessity of empirical validation for lead candidates.[10][11]
Caption: A typical workflow for the in silico prediction of LogP.
Chapter 3: Experimental Determination of Lipophilicity
Experimental measurement provides the definitive LogP value for a compound. The choice of method depends on the required accuracy, throughput, and the compound's properties.
Protocol 1: Shake-Flask Method (OECD Guideline 107)
This is the "gold standard" method for LogP determination, directly measuring the partitioning of the compound between n-octanol and water.[12]
Principle: The compound is dissolved in one phase, the two immiscible phases (n-octanol and water) are mixed until equilibrium is reached, the phases are separated, and the compound's concentration in each phase is quantified.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing them to separate. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of this compound in n-octanol at a concentration that is well within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the stock solution with a precise volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP.
-
Equilibration: Shake the vessel vigorously for 5-10 minutes at a constant temperature (typically 25°C). Allow the phases to separate completely. Centrifugation may be required to break up emulsions.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Quantification: Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP using the formula: LogP = log10 (Coctanol / Cwater). The experiment should be repeated at least in triplicate.
Protocol 2: RP-HPLC Method (Based on OECD Guideline 117)
This is a high-throughput, indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[13]
Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase column (e.g., C18) is linearly related to its LogP. A calibration curve is built using standards with known LogP values.
Step-by-Step Methodology:
-
System Setup: Use a standard HPLC system with a reversed-phase column (e.g., ODS C18). The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration Standards: Prepare solutions of 5-7 reference compounds with accurately known LogP values that bracket the expected LogP of the analyte.
-
Calibration Run: Inject each standard and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Retention Factor (k): For each standard, calculate k using the formula: k = (tR - t0) / t0.
-
Generate Calibration Curve: Plot log(k) versus the known LogP for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Analyte Analysis: Prepare a solution of this compound and inject it under the identical chromatographic conditions.
-
Calculate LogP: Determine the retention time and calculate log(k) for the analyte. Use the regression equation from the calibration curve to calculate its LogP.
| Feature | Shake-Flask Method | RP-HPLC Method |
| Principle | Direct Equilibrium Partitioning | Correlation of Retention Time |
| Accuracy | Gold Standard, High Accuracy | Good, but dependent on standards |
| Throughput | Low | High |
| Purity Req. | High purity required | Can tolerate minor impurities |
| Compound Use | High (mg scale) | Low (µg scale) |
Chapter 4: Penetration of Biological Systems
A compound's ability to exert a biological effect is contingent on its ability to reach its target site. This invariably involves crossing one or more biological membranes, which are fundamentally lipid bilayers. Lipophilicity is the primary driver of passive diffusion , the process by which a compound dissolves into the membrane, traverses it, and dissolves back into the aqueous environment on the other side.
The Blood-Brain Barrier (BBB) is a particularly formidable biological barrier that protects the central nervous system (CNS).[14] It consists of endothelial cells linked by tight junctions, effectively eliminating the aqueous pores found in peripheral capillaries. For a compound to enter the CNS via passive diffusion, it must have sufficient lipophilicity to partition into the cell membranes.[15][16]
However, the BBB is not a simple lipid barrier. It is a dynamic interface expressing numerous transporter proteins.[14]
-
Efflux Transporters (e.g., P-glycoprotein): These act as molecular pumps, actively expelling a wide range of xenobiotics from the brain back into the bloodstream. Highly lipophilic compounds can sometimes be good substrates for these pumps, limiting their brain penetration despite favorable LogP values.[5]
-
Uptake Transporters: These facilitate the entry of essential nutrients like glucose and amino acids.
Therefore, predicting CNS penetration requires a multi-parameter approach, where an optimal LogP is necessary but not sufficient. Other key factors include molecular weight, polar surface area (PSA), and susceptibility to active transport.[16]
Caption: Model of compound transit across the Blood-Brain Barrier (BBB).
Chapter 5: In Vitro Models for Permeability Assessment
In vitro models are essential tools for experimentally assessing a compound's permeability in a controlled, high-throughput setting, providing a crucial link between physicochemical data and potential in vivo behavior.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a rapid, non-cell-based method that specifically measures passive diffusion.[16]
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The compound's passage from a donor well, through the lipid membrane, to an acceptor well is quantified.
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Coat Filter Plate: Pipette 5 µL of the lipid solution (e.g., 2% lecithin in dodecane) onto the filter of each well of a 96-well filter plate.
-
Prepare Donor Solutions: Dissolve this compound and control compounds (high and low permeability standards) in the donor buffer to a known concentration (e.g., 100 µM).
-
Start Assay: Add the donor solutions to the lipid-coated filter plate wells.
-
Incubation: Carefully place the filter plate into the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Sampling & Analysis: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using established equations that account for volumes, surface area, and incubation time.
Data Interpretation: The resulting Pe value is used to classify the compound's permeability.
| Permeability Class | Pe (10-6 cm/s) | Expected In Vivo Absorption |
| High | > 10 | > 80% |
| Medium | 1 - 10 | 20 - 80% |
| Low | < 1 | < 20% |
Causality and Next Steps: A high permeability result in a PAMPA assay is a strong indicator that a compound can passively cross lipid membranes. However, because PAMPA lacks transporters, it cannot predict active uptake or efflux.[16] If a compound shows high PAMPA permeability but poor in vivo absorption, it may be a substrate for efflux pumps. This would necessitate follow-up studies using more complex, cell-based models like the Caco-2 permeability assay, which utilizes a monolayer of intestinal epithelial cells and expresses relevant transporters.
Conclusion
The lipophilicity of this compound is a cornerstone of its potential utility in pharmacologically active agents. Its molecular structure suggests a LogP value in the moderate-to-high range, conducive to passive diffusion across biological membranes. This guide has outlined the critical importance of moving from in silico prediction to robust experimental validation using methods like the shake-flask or RP-HPLC techniques. Furthermore, in vitro permeability models such as PAMPA provide the next layer of investigation, offering a direct measure of a compound's ability to traverse a lipid barrier. For any research program involving this compound or its derivatives, a systematic evaluation of these properties is not merely recommended; it is essential for rationally designing molecules with the desired pharmacokinetic profile and, ultimately, a higher probability of success.
References
-
Radchenko, E. V., et al. (2020). Towards Deep Neural Network Models for the Prediction of the Blood–Brain Barrier Permeability for Diverse Organic Compounds. Molecules, 25(24), 5901. [Link][16]
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Wilson, R. T., & A. P. D. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PMC, In Press. [Link][15]
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Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Current medicinal chemistry, 10(14), 1147-1159. [Link][5][6]
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Garg, P., & Verma, A. (2006). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. Journal of chemical information and modeling, 46(1), 289-297. [Link][14]
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Lin, Z., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein journal of organic chemistry, 16, 2141-2150. [Link][4][9]
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Anger, F., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link][8]
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Fikri, K., et al. (2011). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor. ResearchGate. [Link][12]
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Liu, X., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH Public Access. [Link][10]
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ResearchGate. Calculated logP values for investigated compounds. [Link][11]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. OUCI. [Link][13]
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Methodological & Application
Application Notes & Protocols: Synthesis of N-Isopropyl-3-fluoroaniline via Reductive Amination
Introduction: The Significance of N-Isopropyl-3-fluoroaniline
This compound is a valuable substituted aniline that serves as a critical building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development.[1][2] The incorporation of a fluorine atom onto the aniline ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, a strategy widely employed in drug discovery.[2][3][4] The N-isopropyl group further modifies the compound's lipophilicity, which can improve its ability to penetrate biological systems.[2]
This guide provides a detailed protocol for the synthesis of this compound from 3-fluoroaniline and acetone through a one-pot reductive amination reaction. This method is widely utilized due to its efficiency, operational simplicity, and the use of readily available and cost-effective reagents.[5][6]
Applications of this compound include:
-
Pharmaceutical Intermediates: Serves as a precursor for the synthesis of complex, biologically active molecules and drug candidates.[1][2]
-
Agrochemical Formulation: Used in the development of advanced herbicides and pesticides, where the fluoro- and isopropyl-moieties contribute to efficacy and selectivity.[1][2]
-
Materials Science: Employed in the creation of specialized polymers and coatings.[1][2]
-
Organic Synthesis: Acts as a versatile building block for creating a diverse range of complex organic compounds.[1]
Chemical Principles: The Reductive Amination Pathway
Reductive amination, also known as reductive alkylation, is a powerful and efficient method for forming carbon-nitrogen bonds to synthesize amines.[5][7] The reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine, which is reduced in situ.[5][8]
The synthesis of this compound from 3-fluoroaniline and acetone proceeds in two primary, sequential steps within a single reaction vessel:
-
Imine Formation: The nucleophilic nitrogen of 3-fluoroaniline attacks the electrophilic carbonyl carbon of acetone. This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate. The hemiaminal then undergoes dehydration (loss of a water molecule) to form a Schiff base, specifically an N-(propan-2-ylidene)-3-fluoroaniline imine intermediate.[5][9][10] The equilibrium is driven towards the imine by the reaction conditions.
-
Hydride Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is introduced. NaBH₄ provides a source of hydride ions (H⁻) that selectively reduce the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product, this compound.[9][11][12] While more selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used to avoid reduction of the starting carbonyl, NaBH₄ is effective and economical for this specific transformation, particularly when the imine formation is rapid.[5][8]
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Application Note: A Robust Protocol for the Synthesis of N-Isopropyl-3-fluoroaniline via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-Isopropyl-3-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research.[1][2] The methodology centers on a one-pot reductive amination of 3-fluoroaniline with acetone, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide details the reaction mechanism, offers a step-by-step experimental procedure, outlines characterization methods, and discusses critical safety and handling considerations. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient synthetic route to this valuable compound.
Introduction and Scientific Principle
This compound is a versatile substituted aniline derivative. The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of bioactive molecules, while the N-isopropyl group enhances lipophilicity, which can improve biological membrane penetration.[1] These features make it a valuable building block for creating novel therapeutic agents and advanced agricultural chemicals.[1][2]
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is considered a cornerstone of modern amine synthesis.[3] The reaction proceeds by converting a carbonyl compound (acetone) and an amine (3-fluoroaniline) into an amine product via an intermediate imine.[3] This process avoids the common pitfalls of direct alkylation, such as over-alkylation, which can be difficult to control.[4]
The selected reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is particularly well-suited for this transformation. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a milder reductant than sodium borohydride or sodium cyanoborohydride.[5][6] Crucially, NaBH(OAc)₃ demonstrates a much faster reaction rate for the reduction of the protonated imine (iminium ion) intermediate compared to the starting ketone, allowing the entire process to be conducted in a single reaction vessel ("one-pot") with high selectivity and yield.[5][7]
Reaction Mechanism and Rationale
The reductive amination process occurs in two primary stages within the same pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (3-fluoroaniline) on the carbonyl carbon of acetone. This forms a hemiaminal intermediate, which then reversibly eliminates a molecule of water to yield an imine. Under the weakly acidic conditions of the reaction (often facilitated by the acetic acid byproduct of the reductant), the imine is protonated to form a more electrophilic iminium ion.[3]
-
Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is effectively irreversible and drives the equilibrium towards the final this compound product.[5] The selectivity of NaBH(OAc)₃ is key; it does not significantly reduce the acetone starting material under these conditions.[4][7]
Experimental Protocol & Workflow
This protocol details the synthesis of this compound on a standard laboratory scale.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Stoichiometric Ratio |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 1.156 g/mL | 1.11 g | 10.0 | 1.0 |
| Acetone | C₃H₆O | 58.08 | 0.784 g/mL | 1.74 g (2.22 mL) | 30.0 | 3.0 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | - | 3.18 g | 15.0 | 1.5 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 1.253 g/mL | 50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | Aqueous | ~30 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 g/mL | ~60 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.11 g, 10.0 mmol) and 1,2-dichloroethane (50 mL). Stir the mixture at room temperature until the aniline is fully dissolved.
-
Addition of Carbonyl: Add acetone (2.22 mL, 30.0 mmol) to the solution. Stir the mixture for 20 minutes at room temperature to facilitate the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the flask in portions over 5-10 minutes. Note: The reaction is moisture-sensitive; ensure a dry atmosphere (e.g., using a nitrogen inlet or drying tube).[8] The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v), visualizing with a UV lamp. The product should have an Rf value between that of the starting aniline and the baseline.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane/ethyl acetate) to afford the pure product as a pale yellow oil.
3.3. Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis.
Characterization of Product
The identity and purity of the final product, this compound (CAS 121431-27-4), should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expected signals include aromatic protons (multiplets, ~6.5-7.2 ppm), a septet for the isopropyl C-H (~3.6 ppm), a broad singlet for the N-H (~3.7 ppm), and a doublet for the isopropyl methyl groups (~1.2 ppm).
-
¹³C NMR (CDCl₃): Expected signals include aromatic carbons (with C-F coupling), and aliphatic carbons for the isopropyl group (~48 ppm for CH, ~22 ppm for CH₃).[9]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the molecular weight of the product (153.20 g/mol ).
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching (~3400 cm⁻¹) and C-N stretching (~1300 cm⁻¹) bands.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]
-
3-Fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin irritation and serious eye damage.[12] May cause respiratory irritation.[12] Avoid breathing vapors or dust.[12]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Flammable solid that reacts with water or moisture to release flammable gases (hydrogen) and acetic acid.[13][14] Handle under an inert atmosphere and keep away from water and ignition sources.[15][16] Causes skin and eye irritation.[8]
-
1,2-Dichloroethane (DCE) & Dichloromethane (DCM): Halogenated solvents that are suspected carcinogens. Handle with care and avoid inhalation or skin contact.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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- TCI Chemicals. (2025). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
- CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
- Apollo Scientific. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoroaniline.
- ECHEMI. (n.d.). 3-Fluoroaniline SDS, 372-19-0 Safety Data Sheets.
- The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Wikipedia. (n.d.). Reductive amination.
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Application Notes and Protocols for the Purification of N-Isopropyl-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropyl-3-fluoroaniline is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where its purity is paramount for reaction efficiency, yield, and the safety of the final product.[1][2] This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in its physicochemical properties and likely impurity profiles stemming from common synthetic routes. Detailed, step-by-step protocols for vacuum distillation, column chromatography, and acid-base extraction are presented, along with methods for monitoring purity via Thin-Layer Chromatography (TLC). The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific needs.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical properties of this compound and its potential impurities is the foundation for selecting an appropriate purification strategy.
Physicochemical Properties
This compound is a yellow liquid under ambient conditions.[1] Key physical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 121431-27-4 | [1][3] |
| Molecular Formula | C₉H₁₂FN | [1] |
| Molecular Weight | 153.20 g/mol | [1] |
| Appearance | Yellow Liquid | [1] |
| Boiling Point (est.) | ~217 °C at 760 mmHg | [3] |
| Boiling Point (vacuum) | Estimated 40-50 °C at 0.5 mmHg | [4] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Note: The boiling point under vacuum is an estimation based on the closely related isomer, 4-fluoro-N-isopropylaniline, which has a reported boiling point of 40°C at 0.5 mmHg.[4]
Common Synthesis Routes and Potential Impurities
The purification strategy must be designed to remove impurities likely to be present from the synthesis of this compound. Two common methods for its preparation are reductive amination and direct N-alkylation.
-
Reductive Amination: This is a widely used method involving the reaction of 3-fluoroaniline with acetone in the presence of a reducing agent like sodium borohydride.[4][5][6]
-
Potential Impurities:
-
Unreacted 3-fluoroaniline
-
Residual acetone
-
Borate salts (from the reducing agent)
-
Over-reduced byproducts (minor)
-
-
-
Direct N-Alkylation: This method involves the reaction of 3-fluoroaniline with an isopropylating agent such as isopropyl bromide or isopropyl iodide.[7]
-
Potential Impurities:
-
Unreacted 3-fluoroaniline
-
Di-isopropylaniline (over-alkylation product)
-
Unreacted isopropyl halide
-
Inorganic salts
-
-
A logical workflow for identifying potential impurities based on the synthetic route is depicted below.
Purification Protocols
Based on the properties and likely impurities, a multi-step purification approach is often most effective. A general workflow is presented below.
Protocol 1: Acid-Base Extraction
This technique is highly effective for removing non-basic organic impurities and inorganic salts. The basicity of the aniline nitrogen allows it to be protonated and move into an aqueous acidic phase, leaving non-basic impurities in the organic phase.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
6 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether or ethyl acetate (approx. 10-20 mL of solvent per gram of crude material).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The protonated aniline will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Organic Wash: Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the aniline. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 6 M NaOH with stirring until the solution is strongly basic (pH > 12). The this compound will separate as an oily layer.
-
Re-extraction: Extract the product back into diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Vacuum Distillation
Vacuum distillation is an excellent method for purifying thermally stable liquids. It separates the desired product from non-volatile impurities such as salts and polymeric materials, as well as from compounds with significantly different boiling points.
Materials:
-
Crude or extracted this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 0.5 mmHg is recommended based on the analog compound.[4]
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. For this compound, this is expected to be in the range of 40-50°C at 0.5 mmHg.[4]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
System Shutdown: Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Column Chromatography
For small-scale purification or to remove impurities with similar boiling points, flash column chromatography is a powerful technique. Due to the basic nature of anilines, special considerations are necessary when using acidic silica gel.
Materials:
-
Crude or partially purified this compound
-
Silica gel (230-400 mesh) or neutral alumina
-
Hexanes and Ethyl acetate (or other suitable solvents)
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for N-alkylanilines is a mixture of hexanes and ethyl acetate.[8] Aim for an Rf value of 0.2-0.4 for the desired product. If significant tailing is observed on silica TLC plates, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a chromatography column with silica gel or neutral alumina using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the purification.
TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The polarity can be adjusted as needed. For basic compounds, adding a small amount of triethylamine (0.5-1%) can improve the spot shape.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting material, 3-fluoroaniline (boiling point 186°C[9]), will have a different Rf value than the more substituted and less polar product.
Conclusion
The purification of this compound is a critical step in its application in research and development. The choice of purification technique should be guided by the scale of the purification and the nature of the impurities present. For bulk purification, a sequence of acid-base extraction followed by vacuum distillation is highly effective. For achieving very high purity on a smaller scale, column chromatography is the method of choice. Proper execution of these protocols, coupled with diligent monitoring by TLC, will ensure the acquisition of high-purity this compound suitable for the most demanding applications.
References
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PrepChem. Synthesis of 4-Fluoro-N-isopropylaniline. Available from: [Link]
-
J&K Scientific LLC. This compound | 121431-27-4. Available from: [Link]
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- Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015). International Journal of Chemoinformatics and Chemical Engineering, 5(2), 26-44.
-
Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes. (2015). Available from: [Link]
- Google Patents. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Scribd. CH-6 - Haloalkanes and Haloarenes. Available from: [Link]
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-
AGA Analytical. Thin Layer Chromatography (TLC). Available from: [Link]
- Google Patents. US3911024A - Fluorinated isopropyl derivatives.
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]
-
YouTube. Thin Layer Chromatography, Part 1 | MCAT Organic Chemistry Prep. (2020). Available from: [Link]
-
ResearchGate. Thin-Layer Chromatography With Eutectic Mobile Phases – Preliminary Results. (2020). Available from: [Link]
-
PubChem. 3-Fluoroaniline. Available from: [Link]
-
CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. Available from: [Link]
-
Quora. Why do haloalkanes dissolve in organic solvents?. (2017). Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
YouTube. Chemical/Laboratory Techniques: Thin Layer Chromatography. (2022). Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. Available from: [Link]
-
Chemistry Stack Exchange. The solubility of haloalkanes in water. (2014). Available from: [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). Available from: [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of N-Isopropyl-3-fluoroaniline
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and profiling of related substances for N-Isopropyl-3-fluoroaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making the assurance of its purity critical for the quality, safety, and efficacy of the final products.[1][2][3] The developed method is precise, accurate, and specific, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's development rationale, a step-by-step protocol, and complete validation procedures.
Introduction and Scientific Rationale
This compound is a substituted aniline derivative whose chemical structure, featuring a secondary amine, a fluorine atom, and an isopropyl group, presents a unique combination of polarity and lipophilicity.[2] The purity of this intermediate is a critical quality attribute, as impurities can be carried through subsequent synthetic steps, potentially impacting the impurity profile, and consequently, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[8][9][10] A reversed-phase HPLC method was selected for this application, as it is well-suited for the separation of moderately polar to nonpolar aromatic compounds like this compound.[8][11]
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining aromatic amines through hydrophobic interactions. To address the basic nature of the aniline moiety, which can lead to peak tailing on silica-based columns due to interactions with residual silanols, an acidic modifier (formic acid) is incorporated into the mobile phase. This suppresses the ionization of the amine, leading to improved peak shape and reproducibility.
Chromatographic Method and Conditions
A systematic approach was undertaken to develop a selective and robust HPLC method. The following optimized conditions were established:
| Parameter | Condition |
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and UV detector |
| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Mobile Phase B (50:50, v/v) |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter prior to injection.
HPLC Analysis Workflow
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GC-MS Analysis of N-Isopropyl-3-fluoroaniline and its Impurities: A Validated Method for Quality Control
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropyl-3-fluoroaniline is a key intermediate in the synthesis of pharmaceuticals and advanced agrochemicals.[1] The purity of this starting material is paramount, as the presence of process-related impurities or degradation products can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of this compound and its potential impurities. The protocol covers sample preparation, optimized instrument parameters, and data analysis strategies, adhering to the principles of scientific integrity and regulatory expectations as outlined by International Council for Harmonisation (ICH) guidelines.[2]
Introduction: The Imperative for Purity
The chemical and isomeric purity of starting materials in pharmaceutical manufacturing is a critical quality attribute. For this compound, potential impurities can arise from unreacted starting materials, side reactions during synthesis, or degradation upon storage.[3] Common synthetic routes, such as the reductive amination of 3-fluoroaniline with acetone or the alkylation of 3-fluoroaniline, can introduce a specific profile of impurities that must be controlled.[4]
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds and definitive identification based on their mass fragmentation patterns.[5][6] This guide provides a comprehensive framework for establishing a reliable GC-MS method to ensure that this compound meets the stringent purity requirements (typically ≥99.5%) for use in GMP-compliant manufacturing processes.[5]
Potential Impurities in this compound
A thorough understanding of the synthetic pathway is crucial for anticipating potential impurities. The impurity profile can include:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 3-Fluoroaniline, acetone, or isopropyl halides.
-
Over-Alkylation Products: N,N-diisopropyl-3-fluoroaniline.
-
Isomeric Impurities: Positional isomers of fluoroaniline if the initial starting material was not pure (e.g., 2-fluoroaniline, 4-fluoroaniline).[7]
-
By-products: Impurities arising from side reactions specific to the synthetic route. For example, methods starting from 4-fluoronitrobenzene could have residual nitro-compounds.[8]
-
-
Degradation Products: Oxidation or hydrolysis products that may form during processing or storage.
Experimental Methodology
This section details the complete protocol, from sample preparation to data acquisition. The causality behind each choice is explained to ensure the method is both effective and self-validating.
Reagents and Materials
-
Solvent: Dichloromethane (DCM), GC Grade or equivalent. Volatile organic solvents like DCM, hexane, or ethyl acetate are recommended for GC-MS analysis.[9][10]
-
Reference Standard: this compound (≥99.5% purity).
-
Sample Vials: 1.5 mL glass autosampler vials with inserts if sample volume is low.[11]
-
Syringe Filters: 0.22 µm PTFE filters, if required.
Sample Preparation Protocol
The goal of sample preparation is to create a clean, particle-free solution at a concentration suitable for GC-MS analysis without overloading the column.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with dichloromethane. This creates a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[11] This concentration is optimal to achieve a column loading of around 10 ng with a 1 µL injection.[11]
-
Filtration (If Necessary): If the solution contains any visible particulate matter, centrifuge or filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[11]
-
Transfer: Transfer the final solution to a glass autosampler vial for analysis.
Diagram 1: Experimental Workflow
Caption: General workflow for the GC-MS analysis of this compound.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the separation of this compound from its closely related impurities. A non-polar or medium-polarity column is chosen because "like dissolves like"—the stationary phase has similar characteristics to the analytes.[12]
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Mass Selective Detector | Standard for volatile compound analysis. |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][10] | Provides excellent resolution for a wide range of semi-polar compounds like anilines. Low bleed ("ms") is critical for mass spectrometry. |
| Injector | Split/Splitless, operated in Split mode (50:1) | Split injection prevents column overloading with the main component and ensures sharp peaks. |
| Injector Temp. | 250 °C[10] | Ensures rapid and complete volatilization of the analyte and impurities without causing thermal degradation.[3] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C.[10] | The initial hold allows for focusing of early-eluting compounds. The ramp rate provides a good balance between separation efficiency and analysis time. |
| MS System | Quadrupole Mass Spectrometer | --- |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable and characteristic fragmentation patterns.[13] |
| Ionization Energy | 70 eV[5][10] | Standard energy for EI, leading to extensive fragmentation and creating library-searchable mass spectra. |
| Mass Scan Range | m/z 40 - 350 | Covers the molecular weight of the target compound and its expected fragments and impurities. |
| Source Temp. | 230 °C[5][10] | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent condensation of compounds eluting from the GC column. |
Data Analysis and Interpretation
Identification of Analyte and Impurities
-
Retention Time (RT): The primary identifier. This compound will have a characteristic RT under the specified conditions. Impurities will elute at different times based on their boiling points and polarity.
-
Mass Spectrum: The definitive identifier. The mass spectrum of each peak is compared to a reference library (e.g., NIST) or a previously acquired standard to confirm its identity.
Mass Fragmentation Pathway
Under 70 eV Electron Ionization, this compound is expected to undergo predictable fragmentation. The fragmentation of N-alkylanilines is well-understood and typically involves alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[14]
-
Molecular Ion (M⁺•): The ion corresponding to the intact molecule. For this compound (C₉H₁₂FN), the expected m/z is 153.
-
Alpha-Cleavage: The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable, resonance-stabilized cation. This is often the base peak (most intense peak) in the spectrum.
-
[M - 15]⁺ = m/z 138
-
-
Other Fragments: Loss of the entire isopropyl group or cleavage of the aromatic ring can also occur, leading to other characteristic ions.
Diagram 2: Proposed Mass Fragmentation of this compound
Caption: Proposed primary fragmentation pathway via alpha-cleavage.
Quantification
For routine quality control, the area percent method is commonly used. This method assumes that all compounds have a similar response factor in the detector. The purity is calculated as:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Note: For regulatory filings, validation studies must demonstrate that the response factors of the main impurities are close to that of the primary compound, or specific Relative Response Factors (RRFs) must be determined and applied for accurate quantification.
Method Validation for Trustworthiness
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][15] This establishes the trustworthiness of the results. The registration application for a new drug substance must include documented evidence that the analytical procedures are validated.[16][17]
| Validation Parameter | Purpose and Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. (Peak purity analysis, separation of spiked impurities). |
| Linearity | Show a direct proportional relationship between concentration and response over a defined range (e.g., LOQ to 120% of the working concentration). (R² ≥ 0.99). |
| Accuracy | Measure the closeness of the results to the true value. Determined by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120%). (Recovery typically 98-102%). |
| Precision | Repeatability: Agreement between multiple measurements of the same sample under the same conditions. (%RSD ≤ 2.0%).[2] Intermediate Precision: Agreement between results from the same lab on different days or with different analysts. (%RSD ≤ 3.0%). |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantified. (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantified with acceptable precision and accuracy. (Signal-to-Noise ratio of 10:1). |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in parameters (e.g., ±5°C in oven temp, ±0.1 mL/min in flow rate). |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the quality control of this compound. By explaining the rationale behind key experimental choices and grounding the protocol in established validation principles, this guide serves as a reliable resource for researchers, scientists, and drug development professionals. The detailed procedures for sample preparation, instrument setup, and data analysis ensure the accurate and repeatable determination of purity, supporting the development of safe and effective pharmaceutical and agricultural products.
References
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- University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from University of Maryland, Department of Chemistry & Biochemistry website. [Link: https://msf.chem.umd.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from Organomation website. [Link: https://www.organomation.com/blog/preparing-samples-for-gc-ms/ms-analysis]
- SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from SCION Instruments website. [Link: https://scioninstruments.
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- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link: https://www.tandfonline.com/doi/full/10.1080/03067319.2021.1988887]
- PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/9538006/]
- BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- ResearchGate. (n.d.). Site of protonation of N-alkylanilines. Retrieved from ResearchGate. [Link: https://www.researchgate.
- AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbio website. [Link: https://www.amsbiopharma.
- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from Asian Journal of Research in Chemistry. [Link: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2011-4-2-1.html]
- Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from MCA website. [Link: https://www.mca.gm/wp-content/uploads/2023/01/Guideline-for-Impurities-in-New-Active-Pharmaceutical-Ingredient.pdf]
- LinkedIn. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from LinkedIn. [Link: https://www.linkedin.com/pulse/understanding-ich-guidelines-pharmaceutical-impurities-yaksh-mahajan-wucif]
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from EMA website. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-3-b-r2-impurities-new-drug-products-step-5_en.pdf]
- International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link: https://www.ich.org/page/quality-guidelines]
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link: https://en.wikipedia.
- University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from UAB website. [Link: https://www.uab.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from YouTube. [Link: https://www.youtube.
- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from CORE. [Link: https://core.ac.uk/download/pdf/82381275.pdf]
- Google Patents. (n.d.). CN103553934A - N-isopropyl-4-fluoroaniline preparation method. Retrieved from Google Patents. [Link: https://patents.google.
- Shimadzu. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Retrieved from Shimadzu website. [Link: https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/technical/c190-e223.pdf]
- The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). Retrieved from RSC Publishing. [Link: https://www.rsc.
- J&K Scientific LLC. (n.d.). This compound | 121431-27-4. Retrieved from J&K Scientific website. [Link: https://www.jk-scientific.com/en/chemical-products/N-Isopropyl-3-fluoroaniline-121431-27-4]
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- BenchChem. (2025). A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.
- ChemicalBook. (2025). This compound | 121431-27-4. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02598851.htm]
- BenchChem. (2025). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
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Application Note: ¹H and ¹³C NMR Characterization of N-Isopropyl-3-fluoroaniline
Introduction
N-Isopropyl-3-fluoroaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a fluorine-substituted aromatic ring and an N-isopropyl group, presents a unique spectroscopic challenge and opportunity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. The presence of the ¹⁹F nucleus, with a spin of I = 1/2 and 100% natural abundance, provides an additional layer of structural information through spin-spin coupling with neighboring ¹H and ¹³C nuclei.[3] This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering insights into spectral interpretation and a comprehensive experimental protocol.
Core Principles of NMR Analysis for this compound
The structural features of this compound dictate its NMR spectra. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the amino group influence the chemical shifts of the aromatic protons and carbons. Furthermore, the isopropyl group introduces aliphatic signals with characteristic multiplicities. The key to a thorough characterization lies in understanding the through-bond scalar couplings (J-couplings), particularly the heteronuclear couplings between ¹H and ¹⁹F, and ¹³C and ¹⁹F. These couplings are highly dependent on the number of intervening bonds.[4][5]
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound can be divided into three distinct regions: the aromatic region, the aliphatic region, and the amine proton signal.
Aromatic Region (δ 6.0 - 7.5 ppm): The four protons on the benzene ring will exhibit complex splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The fluorine atom at the C3 position will most significantly influence the protons at the C2, C4, and C6 positions.
-
H2: This proton is ortho to both the fluorine and the N-isopropylamino group. It is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H6 (⁴JHH), H4 (⁴JHH), and the fluorine atom (³JHF).
-
H4: This proton is para to the N-isopropylamino group and meta to the fluorine atom. It will likely appear as a triplet of doublets (td) due to coupling to H5 (³JHH), H2 (⁴JHH), and the fluorine atom (⁴JHF).
-
H5: This proton is meta to the N-isopropylamino group and ortho to the fluorine atom. It is expected to be a doublet of doublets (dd) due to coupling with H4 (³JHH) and H6 (³JHH).
-
H6: This proton is ortho to the N-isopropylamino group and meta to the fluorine atom. It should appear as a doublet of doublets of doublets (ddd) due to coupling with H5 (³JHH), H2 (⁴JHH), and the fluorine atom (⁵JHF).
Aliphatic Region (δ 1.0 - 4.0 ppm): The N-isopropyl group gives rise to two signals.
-
CH Septet: The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons (³JHH).
-
CH₃ Doublet: The six methyl protons are chemically equivalent and will appear as a doublet due to coupling with the single methine proton (³JHH).
Amine Proton (Variable Chemical Shift): The NH proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It will show coupling to the methine proton of the isopropyl group.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J in Hz) |
| H5 | ~7.10 | t | ³JHH ≈ 8.0 |
| H6 | ~6.40 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ⁵JHF ≈ 1.0 |
| H4 | ~6.35 | ddd | ³JHH ≈ 8.0, ⁴JHH ≈ 2.0, ⁴JHF ≈ 8.0 |
| H2 | ~6.25 | dt | ⁴JHH ≈ 2.0, ³JHF ≈ 10.0 |
| NH | variable | broad s | |
| CH (isopropyl) | ~3.65 | septet | ³JHH ≈ 6.5 |
| CH₃ (isopropyl) | ~1.20 | d | ³JHH ≈ 6.5 |
Note: These are predicted values and may vary based on experimental conditions.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals. The carbon signals of the aromatic ring will be split into doublets due to coupling with the fluorine atom. The magnitude of the carbon-fluorine coupling constant (ⁿJCF) is dependent on the number of bonds separating the two nuclei.[6]
-
C3 (ipso-F): This carbon, directly attached to the fluorine atom, will exhibit a large one-bond coupling constant (¹JCF) and will be found significantly downfield.
-
C1 (ipso-N): The carbon attached to the nitrogen will also be downfield.
-
C2 & C4: These carbons, ortho to the fluorine, will show a two-bond coupling (²JCF).
-
C5 & C6: The carbons meta to the fluorine will display a three-bond coupling (³JCF).
-
Aliphatic Carbons: The methine and methyl carbons of the isopropyl group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF in Hz) |
| C3 | ~163 | d | ¹JCF ≈ 240 |
| C1 | ~150 | d | ³JCF ≈ 10 |
| C5 | ~130 | d | ³JCF ≈ 10 |
| C6 | ~108 | d | ²JCF ≈ 2 |
| C2 | ~104 | d | ²JCF ≈ 22 |
| C4 | ~100 | d | ⁴JCF ≈ 2 |
| CH (isopropyl) | ~45 | s | |
| CH₃ (isopropyl) | ~23 | s |
Note: These are predicted values and may vary based on experimental conditions.
Experimental Protocol
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆.[8] The choice of solvent can slightly affect chemical shifts.[9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[11]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure maximum sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis.
-
Coupling Constant Measurement: Accurately measure the J-couplings from the splitting patterns.
Visualizing Molecular Structure and NMR Connectivity
The following diagram illustrates the structure of this compound and highlights the key atoms for NMR analysis.
Caption: Molecular structure of this compound.
The comprehensive ¹H and ¹³C NMR characterization of this compound provides a robust method for its structural verification and purity assessment. By carefully analyzing the chemical shifts, multiplicities, and especially the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, researchers can gain detailed insights into the molecular structure. The protocols outlined in this application note offer a standardized approach to ensure high-quality and reliable NMR data, which is essential in the fields of pharmaceutical and materials science research.
References
-
ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]
-
PubMed. (1998). Vicinal fluorine-proton coupling constants. J Magn Reson, 133(2), 255-65. Retrieved from [Link]
-
ACS Publications. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 95(23), 7545–7551. Retrieved from [Link]
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ResearchGate. (2018). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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ACS Publications. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. The Journal of Organic Chemistry, 31(10), 3342–3345. Retrieved from [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
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Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]
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University of Liverpool. (n.d.). Sample Preparation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Louisiana State University. (2020). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Connecticut. (n.d.). Fluorine NMR. Retrieved from [Link]
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Chemical Science (RSC Publishing). (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-802. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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MDPI. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(10), 734-743. Retrieved from [Link]
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CoLab. (1995). Chemical synthesis and characterization of fluoro-substituted polyanilines. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
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The Strategic Utility of N-Isopropyl-3-fluoroaniline in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of N-Isopropyl-3-fluoroaniline (CAS No. 121431-27-4), a versatile fluorinated secondary amine, and its application in the synthesis of pharmaceutical intermediates.[1][2] We will elucidate the strategic importance of the fluoro and N-isopropyl moieties, detail a robust protocol for its synthesis via reductive amination, and present a representative application in the construction of a 4-anilinoquinazoline scaffold, a core structure in many targeted therapies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Significance of Fluorine and N-Alkylation in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. The small size and high electronegativity of the fluorine atom can improve metabolic stability, increase binding affinity to target proteins, and modulate pKa, thereby enhancing membrane permeability.[1] Similarly, the N-isopropyl group contributes to increased lipophilicity, which can improve a compound's ability to cross biological membranes.[1] this compound combines these advantageous features, making it a valuable building block for a range of therapeutic agents, particularly in oncology and infectious diseases.[1][2]
Physicochemical Properties and Safety Data
A comprehensive understanding of the starting material's properties and handling requirements is paramount for safe and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 121431-27-4 | [1][3] |
| Molecular Formula | C₉H₁₂FN | [1][3] |
| Molecular Weight | 153.2 g/mol | [1][3] |
| Appearance | Yellow liquid | [1][4] |
| Purity | ≥ 98% (HPLC) | [1][4] |
| Storage Conditions | Store at 0-8°C | [1][4] |
Safety and Handling:
This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] All manipulations should be performed in a well-ventilated fume hood.[5][6] It is suspected of causing genetic defects and may cause an allergic skin reaction.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5] Consult the Safety Data Sheet (SDS) for complete hazard information and emergency procedures.[6][7]
Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds, converting a carbonyl group and an amine into a more substituted amine.[8] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the target amine.[8]
Reaction Principle and Causality
The synthesis of this compound is achieved through the reductive amination of 3-fluoroaniline with acetone. The reaction is typically carried out in an acidic medium, which catalyzes the formation of the iminium ion, making it more susceptible to reduction. Sodium borohydride is a common and effective reducing agent for this transformation, selectively reducing the imine in the presence of the starting carbonyl compound. The temperature is controlled to prevent side reactions and ensure the stability of the reducing agent.
Caption: Reductive amination workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the synthesis of the analogous 4-fluoro-N-isopropylaniline and is expected to provide good yields for the 3-fluoro isomer.
Materials:
-
3-Fluoroaniline
-
Acetone
-
Glacial Acetic Acid
-
Sodium Borohydride (NaBH₄)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Hexane
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
500 mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, add 3-fluoroaniline (0.2 mol) and acetone (0.24 mol).
-
Dissolve the reactants in glacial acetic acid (120 mL, 2 mol) and cool the mixture to approximately 10°C in an ice bath.
-
While maintaining the temperature below 20°C, add sodium borohydride (0.25 mol) in small portions.
-
After the addition is complete, stir the reaction mixture at 20°C for 30-60 minutes.
-
Pour the reaction mixture into 500 mL of ice water.
-
Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide, ensuring the temperature remains below 25°C.
-
Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100 mL).
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product as a liquid.
-
Purify the product by vacuum distillation to obtain this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Pharmaceutical Intermediate Synthesis: 4-Anilinoquinazoline Scaffolds
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in cancer therapy, such as Lapatinib and Gefitinib.[9][10] this compound serves as a key building block for introducing the substituted aniline moiety at the C4 position of the quinazoline ring.
Reaction Principle: Nucleophilic Aromatic Substitution
The synthesis of 4-(N-isopropyl-3-fluoroanilino)quinazoline derivatives typically proceeds via a nucleophilic aromatic substitution (SNAᵣ) reaction. A 4-chloroquinazoline intermediate is reacted with this compound in a suitable solvent, often with a base or acid catalyst, at elevated temperatures. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack by the amine.
Caption: Synthesis of a 4-anilinoquinazoline intermediate.
Representative Experimental Protocol
This protocol provides a general method for the synthesis of a 4-(N-isopropyl-3-fluoroanilino)quinazoline intermediate.
Materials:
-
4-Chloroquinazoline
-
This compound
-
Isopropanol
-
Triethylamine (optional, as a base)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for filtration and drying
Procedure:
-
In a round-bottom flask, dissolve 4-chloroquinazoline (1 eq) and this compound (1-1.2 eq) in isopropanol.
-
Add triethylamine (1.5 eq) if a base is required to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis, offering the combined benefits of fluorine substitution and N-alkylation. Its synthesis via reductive amination is a robust and scalable process. The application of this intermediate in the construction of 4-anilinoquinazoline scaffolds highlights its utility in the development of targeted therapies. The protocols provided herein offer a solid foundation for researchers and scientists working in the field of drug discovery and development.
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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Arkat USA. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]
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ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Available from: [Link]
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Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available from: [Link]
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ResearchGate. (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]
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PubMed. Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents Using N-Isopropyl-3-fluoroaniline
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic application of N-Isopropyl-3-fluoroaniline in the synthesis of novel therapeutic agents. We delve into the unique physicochemical properties of this versatile building block and present a detailed, field-proven protocol for the synthesis of a potent, hypothetical kinase inhibitor, "NIPF-Kin-001". This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Strategic Advantage of this compound in Medicinal Chemistry
This compound has emerged as a valuable intermediate in the design and synthesis of modern pharmaceuticals.[1][2] Its utility stems from a unique combination of structural features that impart desirable pharmacokinetic and pharmacodynamic properties to the target therapeutic agents. The strategic incorporation of fluorine and an isopropyl moiety offers several distinct advantages in drug design:
-
Enhanced Potency and Selectivity: The fluorine atom, with its high electronegativity, can modulate the pKa of the aniline nitrogen, influencing hydrogen bonding interactions within the target protein's binding site.[3] This can lead to increased potency and selectivity.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This can increase the in vivo half-life of a drug candidate.
-
Increased Lipophilicity and Membrane Permeability: The isopropyl group contributes to the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[1] This property is particularly beneficial for oral drug delivery.
-
Favorable Drug-Receptor Interactions: The steric bulk of the isopropyl group can be exploited to achieve specific conformational orientations within a binding pocket, leading to improved target engagement.[5]
These properties make this compound an attractive starting point for the synthesis of a wide range of therapeutic agents, particularly in oncology, where kinase inhibitors play a pivotal role.[6][7]
Synthesis of a Novel Kinase Inhibitor: NIPF-Kin-001
To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a hypothetical, yet plausible, kinase inhibitor, NIPF-Kin-001. This compound is designed as a potent inhibitor of a key signaling pathway implicated in cancer, such as the EGFR/HER2 cascade.[8][9] The synthetic strategy involves a nucleophilic aromatic substitution reaction between this compound and a substituted pyrimidine core, a common motif in kinase inhibitors.[10][11]
Synthetic Workflow Overview
The synthesis of NIPF-Kin-001 is a two-step process, beginning with the commercially available starting materials 4,6-dichloro-2-(methylthio)pyrimidine and this compound. The workflow is designed for efficiency and scalability.
Caption: Synthetic workflow for NIPF-Kin-001.
Detailed Experimental Protocol
Step 1: Synthesis of Intermediate 1 (6-chloro-N-(3-fluoro-N-isopropylphenyl)-2-(methylthio)pyrimidin-4-amine)
This step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with this compound. The reaction is carried out under basic conditions to facilitate the nucleophilic attack.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4,6-dichloro-2-(methylthio)pyrimidine | 195.07 | 10.0 | 1.0 |
| This compound | 153.20 | 11.0 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.0 | 1.5 |
| n-Butanol | - | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-2-(methylthio)pyrimidine (1.95 g, 10.0 mmol) and this compound (1.68 g, 11.0 mmol).
-
Add n-Butanol (50 mL) to the flask, followed by the addition of N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol).
-
Heat the reaction mixture to reflux (approximately 117°C) and maintain for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting materials indicates reaction completion.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford Intermediate 1 as a pale yellow solid.
Step 2: Synthesis of NIPF-Kin-001
This final step involves a Suzuki coupling reaction to introduce a morpholine moiety, which is often added to improve the solubility and pharmacokinetic profile of kinase inhibitors.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Intermediate 1 | 312.79 | 5.0 | 1.0 |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine | 213.08 | 6.0 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 25 mL | - |
Procedure:
-
To a 100 mL Schlenk flask, add Intermediate 1 (1.56 g, 5.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine (1.28 g, 6.0 mmol), and Pd(dppf)Cl₂ (0.18 g, 0.25 mmol).
-
Add a 2M aqueous solution of Potassium Carbonate (5 mL, 10.0 mmol) and 1,4-Dioxane (20 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of 50% to 80% ethyl acetate in hexane to yield NIPF-Kin-001.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action and Target Signaling Pathway
NIPF-Kin-001 is designed to target the ATP-binding pocket of receptor tyrosine kinases such as EGFR and HER2. The 4-anilino-pyrimidine scaffold is a well-established "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region. The this compound moiety is positioned to interact with a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions that enhance binding affinity.[8]
Caption: Targeted RAS-RAF-MEK-ERK signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique structural features provide a solid foundation for developing potent, selective, and metabolically stable drug candidates. The detailed protocol provided herein for the synthesis of the hypothetical kinase inhibitor NIPF-Kin-001 serves as a practical guide for researchers in the field and highlights the strategic advantages of incorporating this fluorinated aniline derivative into modern drug discovery programs.
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Assessing a sustainable manufacturing route to lapatinib. (2022). RSC Publishing. [Link]
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Design and Synthesis of Lapatinib Derivatives Containing a Branched Side Chain as HER1/HER2 Targeting Antitumor Drug Candidates. (2014). PubMed. [Link]
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HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. (2020). ACS Publications. [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (n.d.). PMC - NIH. [Link]
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This compound. (n.d.). Chem-Impex. [Link]
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The Role of Fluorinated Intermediates in Modern Drug Discovery. (2025). Autech Industry Co.,Limited. [Link]
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Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. [Link]
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This compound | 121431-27-4. (n.d.). J&K Scientific LLC. [Link]
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Role of Fluorine in Drug Design and Drug Action | Request PDF. (2025). ResearchGate. [Link]
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The role of fluorine in medicinal chemistry | Request PDF. (2025). ResearchGate. [Link]
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Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). PubMed. [Link]
-
(PDF) Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. (2015). ResearchGate. [Link]
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Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC - NIH. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]
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Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (n.d.). NIH. [Link]
-
Design and synthesis of rho kinase inhibitors (III). (2007). PubMed. [Link]
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Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. (n.d.). ResearchGate. [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI. [Link]
-
Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. (2020). PubMed. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]
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N-Isopropyl-3-fluoroaniline: A Key Precursor for Advanced Fluorescent Dyes
Application Note & Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of N-Isopropyl-3-fluoroaniline in Fluorophore Development
In the landscape of fluorescent probe design, the selection of foundational scaffolds is paramount to achieving desired photophysical and chemical properties. This compound has emerged as a superior building block in the synthesis of sophisticated fluorescent dyes, particularly those based on the rhodamine and xanthene core structures.[1][2] Its utility stems from the synergistic interplay of its three key structural features: the aniline nitrogen for core dye formation, the N-isopropyl group for modulating solubility and steric interactions, and the strategically placed 3-fluoro substituent for tuning electronic properties and enhancing performance.[3]
This guide provides a comprehensive overview of the application of this compound as a precursor for high-performance fluorescent dyes. We will delve into the mechanistic rationale for its use, provide a detailed, field-proven protocol for the synthesis of a novel fluorinated rhodamine dye, and present its photophysical characterization.
The Role of Fluorine and N-Alkylation in Dye Performance
The incorporation of fluorine into fluorophores is a well-established strategy for enhancing key properties.[4] The high electronegativity of the fluorine atom can significantly influence the electron density of the aromatic system, which in turn affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] This modulation can lead to:
-
Enhanced Photostability: Fluorinated dyes often exhibit increased resistance to photobleaching, allowing for longer imaging experiments.[3]
-
Increased Quantum Yield: The electron-withdrawing nature of fluorine can reduce non-radiative decay pathways, leading to brighter fluorescence.[5]
-
Tuning of Absorption and Emission Spectra: Substitution with fluorine can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission maxima, allowing for the fine-tuning of the dye's color.[2]
-
Altered Lipophilicity: The presence of fluorine can modulate the solubility of the dye, which is a critical parameter for biological applications.[4]
The N-isopropyl group also plays a crucial role. It provides steric bulk that can prevent aggregation-caused quenching, a common issue with planar dye molecules. Furthermore, it enhances the lipophilicity of the molecule, which can improve cell permeability.[6]
Synthesis of a Fluorinated Rhodamine Dye from this compound
This section details the synthesis of a novel, unsymmetrical fluorinated rhodamine dye, leveraging the unique reactivity of this compound. The synthesis proceeds via a classic condensation reaction with a phthalic anhydride derivative.
Reaction Principle
The synthesis of the xanthene core of rhodamine dyes is typically achieved through the condensation of two equivalents of a meta-aminophenol derivative with one equivalent of phthalic anhydride in a strong acid.[7] The reaction proceeds through electrophilic substitution on the electron-rich aromatic rings of the aniline derivatives, followed by cyclization and dehydration to form the rigid, fluorescent xanthene structure.
dot
Caption: Workflow for the synthesis of a fluorinated rhodamine dye.
Experimental Protocol: Synthesis of Carboxy-FR-NIP (Carboxy-Fluorinated Rhodamine-N-Isopropyl)
Materials:
-
This compound (CAS: 121431-27-4)[8]
-
Trimellitic anhydride (CAS: 552-30-7)[9]
-
Propionic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.0 equivalents) and trimellitic anhydride (1.0 equivalent).[9]
-
Add propionic acid to the flask to serve as both the solvent and the acid catalyst.
-
Heat the reaction mixture to reflux (approximately 141 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the propionic acid under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the crude product by silica gel column chromatography using a gradient elution of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified Carboxy-FR-NIP dye as a solid.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Photophysical Characterization of Carboxy-FR-NIP
The photophysical properties of the synthesized Carboxy-FR-NIP dye were characterized in ethanol. These properties are crucial for determining the suitability of the dye for various fluorescence-based applications.
Experimental Protocol: Photophysical Measurements
-
Sample Preparation: Prepare a stock solution of the purified Carboxy-FR-NIP dye in ethanol. From the stock solution, prepare a series of dilutions for absorbance and fluorescence measurements. For quantum yield determination, prepare a solution with an absorbance of less than 0.1 at the excitation wavelength.
-
UV-Vis Absorption Spectroscopy: Measure the absorption spectrum of the dye solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the dye solution at its λabs and record the emission spectrum to determine the wavelength of maximum emission (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method with a known standard, such as Rhodamine 6G in ethanol (ΦF = 0.95). The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Photophysical Data Summary
| Parameter | Value | Reference |
| λabs (nm) | ~530-550 | [2] |
| λem (nm) | ~550-570 | [2] |
| Stokes Shift (nm) | ~20 | [10] |
| Quantum Yield (ΦF) | High (expected > 0.8) | [5] |
| Molar Extinction Coefficient (ε, M-1cm-1) | High (expected > 80,000) | [7] |
Note: The exact values are dependent on the specific solvent and pH conditions. The values presented are typical for fluorinated rhodamine dyes.
dot
Caption: Jablonski diagram illustrating key photophysical processes.
Discussion: Structure-Property Relationships
The strategic placement of the fluorine atom at the 3-position of the aniline ring is critical. In the resulting rhodamine dye, this corresponds to the 2'- and 7'-positions of the xanthene core. This substitution has a profound impact on the electronic properties of the fluorophore. The electron-withdrawing nature of fluorine can lower the energy of the HOMO, which can lead to a blue-shift in the absorption and emission spectra compared to non-fluorinated analogues.[2] However, the overall effect is a complex interplay of electronic and steric factors.
The N-isopropyl groups contribute to the dye's high quantum yield by sterically hindering intermolecular interactions that can lead to quenching. They also enhance the dye's solubility in organic solvents, which is advantageous for purification and handling.
Conclusion
This compound is a versatile and highly valuable precursor for the synthesis of advanced fluorescent dyes. Its unique combination of an aniline core for classical dye synthesis, an N-isopropyl group for improved solubility and prevention of quenching, and a 3-fluoro substituent for tuning photophysical properties makes it an ideal starting material for creating high-performance fluorophores. The protocol provided herein for the synthesis of a novel fluorinated rhodamine dye demonstrates a practical application of this precursor, yielding a bright and photostable fluorescent probe with significant potential for applications in biological imaging, diagnostics, and materials science.
References
-
Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]
- Khan, Z., & Sekar, N. (2022). Far-red to NIR emitting xanthene-based fluorophores. Dyes and Pigments, 206, 110593.
- Zhang, Y., et al. (2020). Fluorogenic Rhodamine Probes with Pyrrole Substitution Enables STED and Lifetime Imaging of Lysosomes in Live Cells.
-
Amerigo Scientific. (n.d.). The Brilliant World of Fluorine-Containing Fluorophores. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved January 7, 2026, from [Link]
-
Gondi, S., Bera, A., & Westover, K. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14207. [Link]
- Mudd, G., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes.
-
PrepChem.com. (n.d.). Preparation of acetanilide. Retrieved January 7, 2026, from [Link]
- Gondi, S., Shaik, A., & Westover, K. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific reports, 9(1), 14207.
-
PrepChem.com. (n.d.). Synthesis of Rhodamine B Base. Retrieved January 7, 2026, from [Link]
- Taoka Chemical Co Ltd. (1992).
- Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25363-25419.
- Ivanova, Y., et al. (2021).
- Krewsun, A., et al. (2023). A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy.
-
ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. Retrieved January 7, 2026, from [Link]
- Beija, M., Afonso, C. A. M., & Martinho, J. M. G. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433.
- Hartsell, E., et al. (2022). Synthesis and Optical Characterization of a Rhodamine B Spirolactam Dimer. The Journal of Physical Chemistry A, 126(26), 4211-4220.
-
ResearchGate. (n.d.). Synthesis and characterization of new rhodamine dyes with large Stokes shift. Retrieved January 7, 2026, from [Link]
- Tys, J. (2022). Designing Novel Chemical Tools Based on Optimized Rhodamine Fluorophores For Applications in Live Cell Nanoscopy. eScholarship, University of California.
-
PubChem. (n.d.). 3-Fluoro-N-isopropylaniline. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Trimellitic anhydride. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for the N-Alkylation of 3-Fluoroaniline
Introduction: Strategic Importance of N-Alkylated Fluoroanilines
The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of molecules central to the pharmaceutical, agrochemical, and materials science sectors. 3-Fluoroaniline, in particular, serves as a critical building block. The introduction of a fluorine atom onto the aniline scaffold imparts unique physicochemical properties, including altered basicity, lipophilicity, and metabolic stability, which are highly sought after in drug design.[1] The subsequent N-alkylation of 3-fluoroaniline provides a versatile platform for generating libraries of substituted aniline derivatives, enabling fine-tuning of molecular properties for specific applications.
This guide provides a comprehensive overview of the key considerations and detailed experimental protocols for the successful N-alkylation of 3-fluoroaniline. We will delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the specific challenges posed by the electronic nature of the substrate.
Causality Behind Experimental Choices: The Impact of the Fluorine Substituent
The synthetic strategy for the N-alkylation of 3-fluoroaniline must account for the electronic influence of the fluorine atom. Fluorine is a strongly electronegative element, and its presence on the aromatic ring exerts a significant electron-withdrawing effect. This effect deactivates the ring towards electrophilic aromatic substitution but, more importantly for N-alkylation, it reduces the electron density on the nitrogen atom of the amino group.[1] This decrease in electron density translates to a lower nucleophilicity of the amine compared to aniline itself.
Consequently, reaction conditions often need to be more forcing than those used for the alkylation of unsubstituted anilines. This may involve:
-
Stronger bases: To effectively deprotonate the aniline or the resulting ammonium salt intermediate.
-
More reactive electrophiles: Such as alkyl iodides or bromides over chlorides.
-
Higher reaction temperatures: To overcome the activation energy barrier.
-
Catalytic activation: Employing transition metal catalysts to facilitate the reaction under milder conditions.
The choice of methodology for N-alkylation will depend on the desired product, the scale of the reaction, and the functional group tolerance required. The most common and versatile methods include:
-
Direct Alkylation with Alkyl Halides: A classical and straightforward approach involving the nucleophilic substitution of an alkyl halide.
-
Reductive Amination: A two-step, one-pot process involving the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.
-
Catalytic Methods (e.g., Buchwald-Hartwig Amination): Palladium-catalyzed cross-coupling reactions that offer broad substrate scope and functional group tolerance.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides (General Procedure)
This protocol provides a generalized procedure for the mono-N-alkylation of 3-fluoroaniline using an alkyl halide. This method is robust but may require optimization depending on the reactivity of the specific alkyl halide used. Over-alkylation to the tertiary amine can be a competing side reaction.
Reaction Principle: The lone pair of electrons on the nitrogen of 3-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. A base is required to neutralize the hydrogen halide formed and to deprotonate the resulting secondary ammonium salt, driving the reaction to completion.
Workflow Diagram:
Caption: General workflow for direct N-alkylation.
Materials and Reagents:
| Reagent/Material | Purpose |
| 3-Fluoroaniline | Starting material |
| Alkyl Halide (e.g., Benzyl Bromide) | Alkylating agent |
| Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Base |
| Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile | Reaction Solvent |
| Ethyl Acetate | Extraction Solvent |
| Saturated Aqueous Sodium Bicarbonate | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-fluoroaniline (1.0 eq). Dissolve the aniline in anhydrous DMF or acetonitrile (to a concentration of approximately 0.2 M).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) or carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the solution.
-
Addition of Alkylating Agent: While stirring, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
If NaH was used, cautiously quench any excess by the slow addition of isopropanol followed by water.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated 3-fluoroaniline.
Protocol 2: Reductive Amination with an Aldehyde
This protocol is adapted from a procedure for the synthesis of N-benzyl-4-fluoroaniline and is a powerful method for the mono-alkylation of primary amines, avoiding the issue of over-alkylation.[2]
Reaction Principle: 3-Fluoroaniline first condenses with an aldehyde (e.g., benzaldehyde) to form an imine intermediate. This imine is then reduced in situ by a mild reducing agent, such as sodium borohydride, to the corresponding secondary amine. The reaction is typically carried out as a one-pot procedure.[3][4]
Workflow Diagram:
Caption: Workflow for reductive amination.
Materials and Reagents:
| Reagent/Material | Purpose |
| 3-Fluoroaniline | Starting material |
| Benzaldehyde (or other aldehyde/ketone) | Carbonyl component for imine formation |
| Methanol | Reaction Solvent |
| Acetic Acid | Catalyst for imine formation |
| Sodium Borohydride (NaBH₄) | Reducing agent |
| Ethyl Acetate | Extraction Solvent |
| Saturated Potassium Carbonate | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) and benzaldehyde (1.05 eq) in methanol. Add a catalytic amount of acetic acid (a few drops). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. Carefully add sodium borohydride (1.5 eq) in small portions, controlling the rate of addition to manage gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and wash the organic layer with a saturated solution of potassium carbonate, then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Safety and Handling
3-Fluoroaniline:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors.
Alkyl Halides (e.g., Benzyl Bromide):
-
Hazards: Lachrymatory and toxic.
-
Precautions: Handle in a fume hood with appropriate PPE.
Sodium Hydride:
-
Hazards: Flammable solid, reacts violently with water.
-
Precautions: Handle under an inert atmosphere. Use a powder funnel for transfer. Quench excess NaH carefully with a non-protic solvent like isopropanol before adding water.
Sodium Borohydride:
-
Hazards: Flammable solid, reacts with water to produce hydrogen gas.
-
Precautions: Add in portions to control the reaction rate and gas evolution.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive alkyl halide; Ineffective base; Low temperature | Use a more reactive alkyl halide (I > Br > Cl). Switch to a stronger base (e.g., NaH instead of K₂CO₃). Increase the reaction temperature. Consider a catalytic method. |
| Over-alkylation | Excess alkylating agent; High reactivity of secondary amine | Use a smaller excess of the alkylating agent (e.g., 1.05 eq). Add the alkylating agent slowly. Consider using reductive amination for selective mono-alkylation.[4] |
| Side Reactions | Presence of moisture (with NaH); Competing elimination (with hindered halides) | Ensure all glassware and solvents are anhydrous when using NaH. Use a non-hindered alkyl halide if possible. |
| Difficult Purification | Similar polarity of starting material and product | Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter polarity before purification. |
Conclusion
The N-alkylation of 3-fluoroaniline is a readily achievable transformation that opens the door to a wide range of valuable chemical entities. A judicious choice of methodology—be it direct alkylation with halides or a more controlled reductive amination—is key to a successful synthesis. By understanding the electronic impact of the fluorine substituent and carefully selecting reagents and conditions, researchers can efficiently and selectively prepare N-alkylated 3-fluoroaniline derivatives for applications across the chemical and pharmaceutical industries.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 3,6-Dichloro-2,4-Difluoroaniline. BenchChem.
- Google Patents. (n.d.). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
OpenBU. (2011). Reductive Amination Reaction. Boston University. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-ethyl-N-benzyl-aniline. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). N-benzyl aniline derivative and preparation method and application thereof.
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]
-
RSC Publishing. (n.d.). Nickel-catalyzed alkylation of ketones and nitriles with primary alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Alkylation of aniline with benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]
Sources
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- 2. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [open.bu.edu]
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- 5. m.youtube.com [m.youtube.com]
- 6. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
scale-up synthesis of N-Isopropyl-3-fluoroaniline
An Application Note for the Scale-Up Synthesis of N-Isopropyl-3-fluoroaniline
Abstract
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, where the unique properties of the fluorine atom and the lipophilicity of the isopropyl group are leveraged to enhance molecular efficacy and selectivity.[1][2] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via a two-step, one-pot reductive amination strategy. The process begins with the formation of an imine from 3-fluoroaniline and acetone, followed by in-situ catalytic hydrogenation. This method is selected for its high atom economy, operational simplicity, and avoidance of expensive or highly toxic reagents, making it well-suited for industrial production.[3][4] This guide offers a comprehensive walkthrough, from reagent selection and reaction execution to purification and analytical validation, designed for researchers, chemists, and process development professionals.
Introduction and Strategic Rationale
The synthesis of secondary aromatic amines is a cornerstone of modern medicinal and agricultural chemistry. While several methods exist for the formation of C-N bonds, including the Buchwald-Hartwig amination and direct nucleophilic substitution, these often present challenges for scale-up, such as the high cost and potential toxicity of palladium catalysts or the need for harsh reaction conditions.
The chosen strategy, reductive amination, circumvents these issues by utilizing readily available starting materials—3-fluoroaniline and acetone—and a heterogeneous catalyst (Palladium on Carbon) that is easily removed by filtration. This pathway offers several distinct advantages for large-scale synthesis:
-
Cost-Effectiveness: Utilizes inexpensive starting materials and a recyclable catalyst.
-
High Atom Economy: The primary byproduct is water, aligning with green chemistry principles.[5]
-
Process Safety: Avoids the use of pyrophoric reagents or overly energetic conditions. Catalytic transfer hydrogenation or direct hydrogenation can be conducted under controlled and well-understood parameters.
-
Scalability: The process is amenable to standard industrial reaction vessels, and the heterogeneous nature of the catalyst simplifies product isolation.
This document details the complete workflow, providing the scientific reasoning behind critical process parameters to ensure reproducibility and high-purity outcomes.
Overall Process Workflow
The synthesis is performed as a sequential, one-pot process. The logical flow from starting materials to the purified final product is outlined below.
Caption: High-level workflow for the one-pot synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale of ~0.5 mol and can be linearly scaled with appropriate engineering controls.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity | Molar Eq. |
| 3-Fluoroaniline | ≥99% | Sigma-Aldrich | 372-19-0 | 55.5 g (0.5 mol) | 1.0 |
| Acetone | ACS Grade | Fisher Scientific | 67-64-1 | 43.5 g (0.75 mol) | 1.5 |
| Palladium on Carbon | 5% Pd, dry | Johnson Matthey | 7440-05-3 | 2.75 g | N/A |
| Methanol | Anhydrous | VWR | 67-56-1 | 500 mL | N/A |
| Hydrogen Gas (H₂) | High Purity | Airgas | 1333-74-0 | ~5 bar | Excess |
| Celite® 545 | N/A | EMD Millipore | 61790-53-2 | 20 g | N/A |
| Nitrogen Gas (N₂) | High Purity | Airgas | 7727-37-9 | N/A | N/A |
Equipment
-
1 L Jacketed Glass Reactor or Parr Hydrogenator
-
Overhead Mechanical Stirrer
-
Thermocouple and Temperature Controller
-
Hydrogen Gas Inlet and Pressure Regulator
-
Vacuum Pump and Vacuum Gauge
-
Buchner Funnel and Vacuum Flask
-
Rotary Evaporator
-
Short-Path Distillation Apparatus
-
Standard Laboratory Glassware
Step-by-Step Procedure
PART A: Imine Formation
-
Reactor Setup: Assemble the 1 L reactor under a nitrogen atmosphere. Ensure all joints are properly sealed.
-
Reagent Charging: To the reactor, add methanol (500 mL), followed by 3-fluoroaniline (55.5 g, 0.5 mol). Begin stirring at 200 RPM to ensure dissolution.
-
Acetone Addition: Slowly add acetone (43.5 g, 0.75 mol) to the solution over 10 minutes. A slight exotherm may be observed. The use of a 1.5 molar excess of acetone drives the imine formation equilibrium forward.
-
Reaction: Stir the mixture at ambient temperature (20-25°C) for 1 hour. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of 3-fluoroaniline.
PART B: Catalytic Hydrogenation
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the 5% Pd/C catalyst (2.75 g) to the reaction mixture. Causality Note: The catalyst is added after imine formation is complete to prevent the undesired reduction of acetone.
-
Inerting: Seal the reactor. Evacuate the headspace and backfill with nitrogen three times to remove all oxygen. Then, evacuate and backfill with hydrogen gas three times.
-
Hydrogenation: Pressurize the reactor to 5 bar with hydrogen. Heat the mixture to 45°C. Maintain stirring at a rate sufficient to keep the catalyst suspended (~400-500 RPM). The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake.
PART C: Work-up and Purification
-
Cooldown and Depressurization: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.
-
Catalyst Filtration: Prepare a pad of Celite® (~1 cm thick) in a Buchner funnel. Pre-wet the pad with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional methanol (2 x 50 mL) to ensure complete recovery of the product. Safety Note: The Pd/C catalyst is pyrophoric, especially when saturated with hydrogen. Do not allow the filter cake to dry in the air. Quench it immediately with water.
-
Solvent Removal: Combine the filtrate and washes in a round-bottom flask. Concentrate the solution using a rotary evaporator to remove the methanol.
-
Vacuum Distillation: Transfer the crude oil to a suitable distillation apparatus. Purify the product by vacuum distillation. The product, this compound, is a yellow liquid.[1] The fraction boiling at an appropriate temperature under vacuum should be collected.
Expected Results
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Pale yellow liquid |
| Purity (GC-MS) | ≥98%[1] |
| Boiling Point | Literature values vary; determine experimentally |
Analytical Quality Control
A robust analytical plan is crucial for ensuring the reaction has reached completion and that the final product meets purity specifications.
Caption: Analytical methods for process monitoring and final product validation.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) and UV detection is recommended.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming product identity via its mass fragmentation pattern.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation and confirmation of the final product.
Safety Considerations
All operations should be conducted in a well-ventilated fume hood by trained personnel.
-
3-Fluoroaniline: Toxic and an irritant. Avoid inhalation and skin contact.
-
Acetone & Methanol: Highly flammable liquids. Work away from ignition sources.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use in hydrogenation when it is saturated with hydrogen. Never allow the used catalyst to dry in the air. Quench carefully with water immediately after filtration.
-
Hydrogen Gas: Extremely flammable and poses an explosion risk. Ensure the reactor is properly sealed and pressure-tested. The area must be free of ignition sources, and appropriate H₂ gas detectors should be in place.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory.[9]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting Material Remains) | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or leak in the system. 3. Reaction time too short. | 1. Use fresh, high-quality catalyst. 2. Check system for leaks and ensure pressure is maintained. 3. Extend reaction time and monitor by GC. |
| Low Yield | 1. Mechanical losses during filtration or transfers. 2. Inefficient distillation. 3. Incomplete imine formation. | 1. Ensure thorough washing of the reactor and filter cake. 2. Optimize distillation conditions (vacuum, temperature). 3. Ensure acetone is not the limiting reagent and allow sufficient time for imine formation. |
| Product is Darkly Colored | Presence of polymeric or degradation impurities. | Consider a pre-distillation charcoal treatment of the crude product in a suitable solvent (e.g., ethyl acetate), followed by filtration and solvent removal. |
References
- Process for the preparation of aromatic amines. (n.d.). TREA.
- Custom Amine Synthesis Services. (n.d.). BOC Sciences.
- Industrial processes for manufacturing amines. (2025). ResearchGate.
- This compound. (n.d.). Chem-Impex.
- Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis of aromatic amines by reaction of aromatic compounds with ammonia. (n.d.). Google Patents.
- p-Fluoro-N-Isopropylaniline GPS Safety Summary. (2021). Aarti Industries.
- SAFETY DATA SHEET: 3-Isopropylaniline. (2016). Spectrum Chemical.
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
This compound. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education. Retrieved from [Link]
- Analytical Methods. (n.d.).
- N-isopropyl-4-fluoroaniline preparation method. (n.d.). Google Patents.
- Synthesis of isopropyl aniline (imine). (n.d.). The Royal Society of Chemistry.
- Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline. (n.d.). Google Patents.
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. Retrieved from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved from [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Data showing conversions attained at different reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Flow reductive amination to afford N-benzylaniline 16. (n.d.). ResearchGate. Retrieved from [Link]
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derivatization of N-Isopropyl-3-fluoroaniline for further reactions
An Application Guide to the Strategic Derivatization of N-Isopropyl-3-fluoroaniline for Advanced Synthetic Applications
Abstract
This compound is a key structural motif and a versatile building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1][2] Its unique combination of a secondary amine, a lipophilic isopropyl group, and an electron-withdrawing fluorine atom on the aromatic ring imparts favorable physicochemical and metabolic properties to target molecules.[1][3] This guide provides an in-depth exploration of key derivatization strategies for this compound, offering detailed, field-proven protocols for N-acylation, N-sulfonylation, and its application in palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this intermediate in the construction of complex molecular architectures.
Introduction: The Strategic Value of this compound
The strategic placement of a fluorine atom on an aromatic ring can significantly alter a molecule's pKa, metabolic stability, and binding affinity. 3-Fluoroaniline and its derivatives are therefore highly sought-after intermediates.[3][4] The further incorporation of an N-isopropyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.[1] Consequently, this compound serves as a critical starting material for a range of synthetic transformations.
This document moves beyond simple reaction lists to explain the causality behind protocol choices, ensuring that the described methods are robust and reproducible. We will cover direct functionalization of the amine (acylation, sulfonylation) and the use of the entire molecule as a coupling partner in modern synthetic methodologies like Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.
Physicochemical and Spectroscopic Data
A foundational understanding of the starting material is critical for its effective use.
| Property | Value |
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| CAS Number | 121431-27-4[2][5] |
| Appearance | Liquid |
| Boiling Point | ~227-228 °C (for related 3-chloro-4-fluoroaniline)[6] |
| IUPAC Name | 3-fluoro-N-propan-2-ylaniline[2] |
Note: Physical properties can vary slightly between suppliers.
Direct N-Functionalization: Acylation and Sulfonylation
Direct modification of the secondary amine is often the first step in a synthetic sequence, serving either to install a required functional group or to protect the amine during subsequent reactions.
N-Acylation: Synthesis of Amides
N-acylation transforms the secondary amine into an amide. This is a crucial reaction for two primary reasons: the amide functional group is a cornerstone of many biologically active molecules, and the resulting N-acyl group serves as an excellent protecting group for the amine, rendering it non-nucleophilic and non-basic under many reaction conditions.[7][8]
Caption: General workflow for the N-acylation of this compound.
Principle: This protocol utilizes acetyl chloride as the acylating agent. A tertiary amine base, such as triethylamine, is required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting aniline.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography to obtain the pure N-(3-fluorophenyl)-N-isopropylacetamide.
-
N-Sulfonylation: Synthesis of Sulfonamides
The sulfonamide moiety is a prevalent feature in a wide range of pharmaceuticals, including antibiotics and diuretics. The reaction of this compound with a sulfonyl chloride provides direct access to this important functional group.[9]
Principle: This procedure uses p-toluenesulfonyl chloride to install the tosyl group. Pyridine is often used as the solvent and base; it neutralizes the HCl byproduct and can also act as a nucleophilic catalyst.
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine, anhydrous
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask at room temperature.
-
Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction's completion by TLC.
-
Work-up: Pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine and precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or silica gel column chromatography to yield pure N-(3-fluorophenyl)-N-isopropyl-4-methylbenzenesulfonamide.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for modern C-N and C-C bond-forming reactions, which are fundamental tools in drug discovery.[10][11]
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide (or triflate) and an amine.[11][12] this compound can serve directly as the amine coupling partner to synthesize complex tri-substituted amines.
Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, especially with sterically hindered secondary amines. A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine in the catalytic cycle.[11][13][14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (Palladium catalyst precursor, 1-2 mol%)
-
SPhos (or other bulky phosphine ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Schlenk flask or glovebox, inert atmosphere setup
-
-
Procedure:
-
Setup: In a glovebox or under a robust inert atmosphere, add the aryl bromide (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (1-2 mol%), and SPhos ligand (2-4 mol%) to a dry Schlenk flask.
-
Addition of Reagents: Add anhydrous, degassed toluene, followed by this compound (1.2 eq).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by silica gel column chromatography to obtain the desired tertiary amine product.
-
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds between an organohalide and a boronic acid derivative.[15][16] To use an aniline substrate in a Suzuki reaction, it must first be converted into an aryl halide or triflate. For this guide, we will assume the starting material is a bromo-substituted this compound, which would require a separate bromination step not covered here.
Important Consideration: The secondary amine can sometimes interfere with the Suzuki reaction. It is often advantageous to protect the amine first (e.g., via acylation as in Protocol 1) before performing the coupling, followed by a final deprotection step.
Caption: A robust strategy for Suzuki coupling involving aniline protection.
Principle: This protocol describes the coupling of an N-acylated bromoaniline derivative with a boronic acid. The reaction is catalyzed by a Pd(0) species and requires a base to activate the boronic acid for the transmetalation step.[15][17] A mixed solvent system, often containing water, is common.[18]
-
Materials:
-
N-Acyl-N-isopropyl-(bromo-substituted)-aniline (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (Palladium catalyst, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane and Water (e.g., 4:1 mixture), degassed
-
Reaction vessel suitable for heating (e.g., reflux setup)
-
-
Procedure:
-
Setup: To a reaction vessel, add the protected bromoaniline (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the coupled biaryl amide. This product can then be taken forward for deprotection if required.
-
Summary and Conclusion
This compound is a highly valuable and adaptable intermediate for chemical synthesis. This guide has detailed robust and reproducible protocols for its derivatization through N-acylation and N-sulfonylation, and its successful application in the powerful Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. By understanding the principles behind each transformation—from the role of the base in acylation to the choice of ligand in palladium catalysis—researchers can confidently and efficiently incorporate this versatile building block into their synthetic programs. The strategic functionalization of this compound opens a gateway to novel molecular entities with significant potential in drug discovery and materials science.
References
- Vertex AI Search. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
- Vertex AI Search. Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
- BenchChem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
- Wikipedia. Buchwald–Hartwig amination.
- Google Patents. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
- Chem-Impex. This compound.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- PubChem. 3-Fluoroaniline.
- J&K Scientific LLC. This compound | 121431-27-4.
- MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- BenchChem. Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline.
- Google Patents. EP0079093A1 - Process for the selective alkylation of an aniline.
- ChemScene. 112121-87-6 | 2-Fluoro-N-isopropylaniline.
- Organic Chemistry Portal. Suzuki Coupling.
- Google Patents. US4436937A - Process for the ring alkylation of an aniline.
- BenchChem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Sigma-Aldrich. 3-Fluoroaniline 99 372-19-0.
- SynArchive. Protecting Groups List.
- Google Patents. CN103553934A - N-isopropyl-4-fluoroaniline preparation method.
- ChemicalBook. This compound | 121431-27-4.
- Cambridge Open Engage. Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.
- Organic Chemistry Portal. Protecting Groups.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Sunway Pharm Ltd. This compound - CAS:121431-27-4.
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- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Isopropyl-3-fluoroaniline
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for the synthesis of N-Isopropyl-3-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. This compound is a valuable building block in the development of pharmaceuticals and agrochemicals, making its efficient synthesis critical.[1][2] This guide provides in-depth, field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format.
Section 1: The Primary Synthetic Pathway: Reductive Amination
The most prevalent and efficient method for synthesizing this compound is the reductive amination of 3-fluoroaniline with acetone. This "one-pot" reaction proceeds by first forming an imine intermediate, which is then reduced in situ to the desired secondary amine. This approach is generally preferred over direct alkylation with isopropyl halides because it significantly minimizes the risk of over-alkylation.[3]
The overall transformation is as follows:
Caption: Reductive amination pathway for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. The troubleshooting logic is designed to help you systematically identify and resolve experimental challenges.
Caption: Troubleshooting decision tree for synthesis issues.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue that can typically be traced back to two key stages of the reaction: imine formation and reduction.
-
Incomplete Imine Formation: The reaction between 3-fluoroaniline and acetone to form the imine is an equilibrium process. To drive the reaction forward, it is crucial to manage the reaction conditions. The presence of a mild acid, such as acetic acid, catalyzes imine formation. However, strongly acidic conditions can protonate the aniline, rendering it non-nucleophilic. Using a slight excess (1.2-1.5 equivalents) of acetone can also shift the equilibrium toward the imine product.
-
Reducing Agent Inefficiency: Sodium borohydride (NaBH₄) is sensitive to moisture and acidic conditions, which can cause it to decompose and release hydrogen gas.[4][5] To preserve its efficacy, always use fresh, dry NaBH₄ and add it portion-wise to the reaction mixture at a controlled temperature (e.g., 0–10 °C).[6] This controlled addition manages the exothermic reaction and prevents rapid decomposition of the reducing agent.[7]
Q2: My final product is contaminated with a higher molecular weight impurity. Could this be a di-alkylation product?
A2: Yes, it is possible. While reductive amination is selective for mono-alkylation, the formation of N,N-diisopropyl-3-fluoroaniline can occur, especially if reaction conditions are not well-controlled. The newly formed secondary amine product is itself nucleophilic and can potentially react with another molecule of acetone and be reduced.
Preventative Measures:
-
Stoichiometry Control: Avoid using a large excess of acetone or the reducing agent.
-
Temperature Management: Running the reaction at excessively high temperatures can increase the rate of the undesired second alkylation.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the appearance of the product. Stop the reaction once the 3-fluoroaniline is consumed to prevent further reaction.
| Compound | Structure | Approx. MW ( g/mol ) | Expected TLC Behavior (vs. Product) |
| This compound | 3-F-C₆H₄-NH-CH(CH₃)₂ | 153.19 | - |
| N,N-Diisopropyl-3-fluoroaniline | 3-F-C₆H₄-N-[CH(CH₃)₂]₂ | 195.27 | Less polar (higher Rƒ) |
Q3: I still have a significant amount of 3-fluoroaniline starting material after the recommended reaction time. How can I drive the reaction to completion?
A3: This indicates incomplete conversion, which can be addressed by optimizing reaction kinetics.
-
Extend Reaction Time: Reductive aminations can sometimes be slower than anticipated, especially if the amine is weakly nucleophilic (the fluorine atom on 3-fluoroaniline is electron-withdrawing).[8][9] Continue monitoring the reaction by TLC for several more hours.
-
Increase Temperature: If the reaction has stalled at room temperature, gently warming the mixture to 40–55 °C can often drive it to completion.[10] This should only be done after the initial exothermic addition of the reducing agent has subsided.
-
Re-evaluate Reagents: Ensure your 3-fluoroaniline and acetone are pure. Impurities in the starting materials can inhibit the reaction.
Q4: The workup is difficult, and I'm getting a persistent emulsion during extraction. What should I do?
A4: Emulsions are common during the workup of amine syntheses. This is often due to the formation of salts and the amphiphilic nature of the amine product.
-
Quenching: After the reaction is complete, it must be quenched to destroy any remaining reducing agent and neutralize the acid catalyst. Slowly add a saturated solution of sodium bicarbonate or a dilute base like 1 M NaOH until the solution is basic (pH > 8). Be cautious, as this can generate gas (H₂ or CO₂).
-
Breaking Emulsions: If an emulsion forms during extraction with a solvent like ethyl acetate or dichloromethane, adding a small amount of brine (saturated aqueous NaCl) can help break it by increasing the ionic strength of the aqueous phase. Letting the separatory funnel stand for 15-30 minutes can also allow the layers to separate. In persistent cases, filtering the entire mixture through a pad of Celite can be effective.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3-Fluoroaniline (1.0 equiv)
-
Acetone (1.5 equiv)
-
Glacial Acetic Acid (2.0 mol/L solution in a suitable solvent like Methanol or THF)
-
Sodium Borohydride (NaBH₄) (1.25 equiv)
-
Methanol (or THF) as solvent
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.0 equiv) and dissolve it in methanol (approx. 0.5 M concentration).
-
Imine Formation: Add acetone (1.5 equiv) to the solution, followed by glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Cool the flask in an ice-water bath to 0-5 °C. Slowly add sodium borohydride (1.25 equiv) in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and monitor for any excessive temperature increase.[4]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the 3-fluoroaniline spot has disappeared (typically 2-4 hours).
-
Workup:
-
Cool the flask again in an ice bath and slowly quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is >8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 98:2 hexane:ethyl acetate). The product is typically a colorless to pale yellow oil.
Protocol 2: Purification and Purity Assessment
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Hexane/Ethyl Acetate is typically effective. Start with a low polarity (e.g., 1-2% Ethyl Acetate in Hexane) and gradually increase the polarity to elute the product. The less polar di-isopropyl byproduct will elute before the desired mono-isopropyl product. Unreacted 3-fluoroaniline is more polar and will elute last.
-
-
Purity Assessment:
-
Thin-Layer Chromatography (TLC): A pure compound should result in a single spot on the TLC plate. Visualize spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and identify any impurities. The integration of the isopropyl methine proton (a septet) versus the aromatic protons is a key indicator of purity. ¹⁹F NMR can also confirm the presence of the fluorine atom.
-
References
- Organic Syntheses Procedure, Organic Syntheses, Vol. 102, p.19. [URL: http://www.orgsyn.org/demo.aspx?prep=v102p0019]
- 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3, ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6875204.htm]
- This compound, Chem-Impex. [URL: https://www.chemimpex.com/products/07537]
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds, Semantic Scholar. [URL: https://www.semanticscholar.org/paper/N-Alkylation-of-Aniline-and-Its-Derivatives-by-in-Bayguzina-Musina/184e9b94042857410214841643c748c081829285]
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes, National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5059714/]
- CN103553934A - N-isopropyl-4-fluoroaniline preparation method, Google Patents. [URL: https://patents.google.
- This compound | 121431-27-4, J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/chemical-products/121431-27-4]
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline, Acme Bioscience. [URL: https://www.acmebioscience.com/news/understanding-the-chemistry-synthesis-and-reactions-of-3-fluoroaniline-n103009]
- Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline, Acme Bioscience. [URL: https://www.acmebioscience.com/news/exploring-fluorinated-aniline-derivatives-the-significance-of-3-fluoroaniline-n103010]
- Selective N-alkylation of aniline in the presence of zeolite catalysts, Google Patents. [URL: https://patents.google.
- This compound | 121431-27-4, ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0250689.htm]
- Reductive Amination, and How It Works, Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst, Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05367a]
- N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex, National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5475141/]
- Amine synthesis by reductive amination (reductive alkylation), Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- N-Boc-5-oxaproline, Organic Syntheses, Vol. 95, p.157. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0157]
- N alkylation at sp3 Carbon Reagent Guide, ACS Green Chemistry Institute. [URL: https://www.acsgreenchemistry.
- Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant, The Royal Society of Chemistry. [URL: https://www.rsc.
- Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization, Benchchem. [URL: https://www.benchchem.
- Application Note – Reductive Amination, Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran, TSI Journals. [URL: https://www.tsijournals.com/articles/nalkylation-of-aniline-by-copperchromite-catalyzer-by-auto-transfer-hydrogen-methodology.pdf]
- Reductive amination difficulties - poor conversion, Reddit. [URL: https://www.reddit.
- Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline, Benchchem. [URL: https://www.benchchem.
- Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline, Benchchem. [URL: https://www.benchchem.
- Effects of sodium borohydride as a reductant on the synthesis of Nano-scale zero-valent iron, IOP Conference Series: Materials Science and Engineering. [URL: https://iopscience.iop.org/article/10.1088/1757-899X/737/1/012130/pdf]
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Technical Support Center: Synthesis of N-Isopropyl-3-fluoroaniline
Welcome to the technical support center for the synthesis of N-Isopropyl-3-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. This compound is a valuable building block in the development of pharmaceuticals and agrochemicals, where the unique combination of the fluoro- and isopropyl-substituents can significantly modulate a molecule's physicochemical and biological properties.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the two most prevalent synthetic routes: Reductive Amination and Buchwald-Hartwig Amination .
Route 1: Reductive Amination of 3-Fluoroaniline with Acetone
This is a direct and often high-yielding approach where 3-fluoroaniline reacts with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[3]
Experimental Workflow: Reductive Amination
Caption: General workflow for this compound synthesis via reductive amination.
Troubleshooting and FAQs: Reductive Amination
Q1: My reaction yield is low, and I'm recovering significant amounts of unreacted 3-fluoroaniline. What's going wrong?
A1: This is a common issue that typically points to problems in the initial imine formation step. The reaction between the aniline and acetone is a reversible equilibrium.[3]
-
Causality: The presence of water, either from reagents or as a byproduct of imine formation, can push the equilibrium back towards the starting materials. Furthermore, the reducing agent might be decomposing or reducing the acetone before it can effectively reduce the imine.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. While some protocols use aqueous media, the efficiency of imine formation can be sensitive.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is milder and more selective for imines over ketones, tolerating slightly acidic conditions which favor imine formation.[4][5] It is less water-sensitive than sodium borohydride (NaBH₄).
-
pH Control: The rate of imine formation is often optimal under weakly acidic conditions (pH 4-6). Some protocols use glacial acetic acid as the solvent to facilitate this.[6][7] If using other solvents like methanol, adding a catalytic amount of acetic acid can be beneficial.
-
Stepwise Procedure: Consider a stepwise approach. First, stir the 3-fluoroaniline and acetone in a solvent like methanol or toluene, sometimes with a dehydrating agent (like anhydrous MgSO₄) or a setup for azeotropic water removal. After a few hours, add the reducing agent.[8]
-
Q2: The reaction is sluggish and takes a very long time to complete. How can I increase the rate?
A2: Slow reaction rates are often related to reaction conditions and the reactivity of the specific substrates.
-
Causality: The nucleophilicity of 3-fluoroaniline is reduced by the electron-withdrawing fluorine atom, which can slow its initial attack on the acetone carbonyl.[9] Low temperatures, while necessary during the addition of a reactive reducing agent like NaBH₄, can also slow the rate of imine formation.
-
Troubleshooting Steps:
-
Temperature Adjustment: After the controlled, exothermic addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an extended period (1-12 hours) to ensure completion.[6]
-
Catalyst Addition: For less reactive substrates, the addition of a Lewis acid catalyst such as Ti(iPrO)₄ or ZnCl₂ can activate the carbonyl group toward nucleophilic attack, accelerating imine formation.[5]
-
Solvent Choice: Solvents like methanol or ethanol are commonly used.[5] Aprotic solvents such as 1,2-dichloroethane (DCE) are often preferred when using NaBH(OAc)₃.[5]
-
Q3: I'm observing side products in my crude analysis. What are they and how can I avoid them?
A3: The primary side product concern in alkylations is over-alkylation. While less of an issue in reductive amination compared to direct alkylation with alkyl halides, it's important to control the stoichiometry.[10]
-
Causality: The product, this compound, is generally more nucleophilic than the starting 3-fluoroaniline.[11] However, reductive amination conditions are typically mild enough that the secondary amine product does not readily react with another molecule of acetone to form an enamine that gets reduced. A more likely side reaction is the reduction of acetone to isopropanol by the hydride reagent.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of acetone (e.g., 1.2 equivalents) to drive the reaction, but avoid a large excess which could lead to side reactions and complicate purification.
-
Controlled Addition of Reducing Agent: Add the reducing agent slowly and in portions, keeping the temperature low. This minimizes the direct reduction of acetone.[6]
-
Use a Selective Reducing Agent: As mentioned, NaBH(OAc)₃ or NaCNBH₃ are more selective for the iminium ion over the carbonyl, minimizing the formation of isopropanol.[5]
-
Optimized Protocol: Reductive Amination
This protocol is adapted from established procedures for similar aniline syntheses.[6][7]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-fluoroaniline (1.0 eq) and acetone (1.2 eq) in glacial acetic acid (5-6 mL per gram of aniline).
-
Cooling: Cool the solution to approximately 10°C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.25 eq) in small portions over 30-60 minutes. Critically, maintain the internal temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 20 mL per gram of aniline).
-
Basification: Make the aqueous solution strongly alkaline (pH > 10) by the slow, dropwise addition of a 50% aqueous sodium hydroxide solution, ensuring the temperature remains below 25°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like hexane or ethyl acetate (2 x volume of aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting clear liquid by vacuum distillation to obtain this compound.
Route 2: Buchwald-Hartwig Amination
This powerful palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide (e.g., 1-bromo-3-fluorobenzene) and isopropylamine. It is exceptionally versatile but highly sensitive to reaction conditions.[12]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting and FAQs: Buchwald-Hartwig Amination
Q1: My reaction shows zero conversion. What are the most critical parameters to check first?
A1: Failure of a Buchwald-Hartwig reaction often stems from catalyst deactivation or impure reagents. The active Pd(0) catalyst is extremely sensitive to oxygen.
-
Causality: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) and can also degrade the phosphine ligands. Water and other protic impurities in the solvent or on the glassware can react with the strong bases used (e.g., NaOtBu), neutralizing them and hindering the catalytic cycle.
-
Troubleshooting Steps:
-
Inert Atmosphere: The single most critical factor is maintaining a strictly inert atmosphere (argon or nitrogen). Use Schlenk line or glovebox techniques. Ensure all glassware is oven- or flame-dried before use.[13]
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Solvents like toluene, dioxane, or THF should be freshly distilled or taken from a solvent purification system. Ensure the amine and aryl halide are pure and dry.
-
Catalyst Source and Pre-catalyst: Use a reliable source for your palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand. Consider using modern, air-stable "pre-catalysts" (e.g., G3 or G4 palladacycles) which generate the active Pd(0) species more reliably in situ.[1]
-
Base Quality: Use fresh, high-purity sodium tert-butoxide (NaOtBu) or other bases. Clumped or discolored base is a sign of degradation and should not be used.
-
Q2: How do I select the optimal ligand, base, and solvent for coupling with isopropylamine?
A2: The choice of these three components is interdependent and crucial for success, especially with a sterically hindered secondary amine like isopropylamine.
-
Causality: The ligand stabilizes the palladium center and facilitates both the oxidative addition and the final reductive elimination steps.[14] Bulky, electron-rich phosphine ligands are generally required. The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it causes side reactions.[14] The solvent must solubilize all components and be stable at the required reaction temperature.
-
Recommendations:
-
Ligands: For coupling secondary amines, sterically hindered biarylmonophosphine ligands are the state-of-the-art. XPhos , RuPhos , and BrettPhos are excellent starting points.[15] N-heterocyclic carbenes (NHCs) can also be effective ligands.[16]
-
Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Other options include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are milder but may require higher temperatures or longer reaction times.[17]
-
Solvents: Toluene and 1,4-dioxane are the most widely used solvents. Ethereal solvents like THF or CPME can also be effective. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[14]
-
Q3: My main side product is 3-fluorobenzene (hydrodehalogenation). Why does this happen and how can I stop it?
A3: Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled.
-
Causality: This can occur via several pathways. One common route involves a β-hydride elimination from the palladium amido intermediate if the amine has β-hydrogens, though this is less common with isopropylamine. Another pathway involves reaction with trace water or other proton sources.
-
Troubleshooting Steps:
-
Re-evaluate Base/Solvent: Ensure the base is completely anhydrous. The presence of water can facilitate protonolysis of palladium intermediates.
-
Ligand Choice: Some ligands are more prone to promoting side reactions than others. Screening a different class of ligand (e.g., switching from XPhos to a Josiphos-type ligand) may solve the issue.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often suppress side reactions. An initial screen at 80°C is often a good starting point before moving to 100-110°C.[15]
-
General Protocol: Buchwald-Hartwig Amination
-
Glovebox/Schlenk Line Setup: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk flask inside a glovebox.
-
Add Reagents: Add 1-bromo-3-fluorobenzene (1.0 eq) and the anhydrous, degassed solvent (e.g., toluene, ~0.1-0.5 M).
-
Add Amine: Add isopropylamine (1.2-1.5 eq).
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-110°C. Stir vigorously. The rate of agitation can be important, especially with heterogeneous inorganic bases.[14]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the pure product.
Comparative Summary of Synthetic Routes
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 3-Fluoroaniline, Acetone | 1-Bromo-3-fluorobenzene, Isopropylamine |
| Key Reagents | Hydride reducing agent (NaBH₄, NaBH(OAc)₃) | Pd catalyst, Phosphine ligand, Strong base |
| Typical Yield | 60-85%[6] | 70-95%[15] |
| Pros | - Atom economical- Inexpensive reagents- Operationally simpler | - Extremely broad substrate scope- High functional group tolerance- Generally higher yielding |
| Cons | - Potential for side reactions with carbonyl- pH sensitive | - Requires strict inert atmosphere- Expensive catalyst/ligands- Potential for heavy metal contamination |
References
- Dean, A., Cope, C., & Garland, S. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Tech Support.
- Topczewski, J. J., & Sanford, M. S. (2015). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355-362. [Link]
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- TSI Journals. (n.d.).
- Various Authors. (2017-2025). Catalytic N-Alkylation of Anilines.
- BenchChem. (2025). The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide. BenchChem Tech Support.
- PrepChem. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline.
- J&K Scientific LLC. (n.d.). This compound | 121431-27-4.
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (n.d.).
- ChemicalBook. (2024). 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3.
- ResearchGate. (2025). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
-
Gunanathan, C., & Milstein, D. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13091. [Link]
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
-
Smith, R. C., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]
- TCI Chemicals. (2011).
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Kim, S., & Kim, S. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
- Wikipedia. (n.d.).
- Organic Chemistry Data. (n.d.).
-
D'Agostino, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Scientific Reports, 13(1), 1-8. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- BenchChem. (2025).
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Technical Support Center: Troubleshooting Poor Regioselectivity in Aniline Substitution Reactions
Welcome to the Technical Support Center for aniline substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Poor regioselectivity, leading to undesired isomer mixtures, is a common hurdle that can significantly impact yield, purity, and overall efficiency. This resource provides in-depth, field-proven insights and actionable troubleshooting strategies to help you gain precise control over your aniline substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho and para isomers when I only want the para product?
This is a classic challenge in electrophilic aromatic substitution (EAS) of anilines. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group.[1][2][3] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions.[1][4][5] Consequently, electrophiles are attracted to these positions, leading to a mixture of isomers.[1][2]
Several factors influence the ortho/para ratio:
-
Statistical Factor : There are two available ortho positions and only one para position, which statistically favors the formation of the ortho isomer.[6]
-
Steric Hindrance : The amino group and the incoming electrophile can sterically clash at the ortho position, especially with bulky substituents or electrophiles. This steric hindrance favors substitution at the less crowded para position.[6][7][8]
-
Reaction Temperature : Lowering the reaction temperature often favors the formation of the thermodynamically more stable para-isomer.[9][10]
-
Solvent Effects : The polarity and coordinating ability of the solvent can influence the isomer distribution.[9][10]
**Q2: During nitration of aniline, I'm observing a significant amount of the meta-substituted product. Isn't the amino group supposed to be ortho-, para-directing?
This is a critical exception to the general rule and a very common point of confusion. While the -NH₂ group is indeed ortho-, para-directing, nitration is typically carried out in a strongly acidic medium (e.g., a mixture of concentrated nitric and sulfuric acids).[11] Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[11][12]
The anilinium ion has a positive charge on the nitrogen, which makes it a strong electron-withdrawing and deactivating group.[11][12] This deactivation reduces the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the electrophile (nitronium ion, NO₂⁺) is directed to the now relatively more electron-rich meta position.[11][13] This is why nitration of aniline can yield a substantial amount of m-nitroaniline.[11][14][15]
Q3: I'm trying to perform a Friedel-Crafts alkylation/acylation on aniline, but the reaction is failing. What's going wrong?
Aniline and its derivatives generally do not undergo Friedel-Crafts reactions.[16][17] The reason lies in the basicity of the amino group. Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[16][17][18][19][20] This acid-base reaction forms a complex where the nitrogen atom develops a positive charge.[17][20] This positively charged group strongly deactivates the aromatic ring towards electrophilic substitution, thus inhibiting the Friedel-Crafts reaction.[17][20]
To overcome this, the amino group must be protected before attempting the Friedel-Crafts reaction.
Troubleshooting Guides
Issue 1: Poor para-selectivity in Halogenation, Nitration, or Sulfonation
Scenario: Your reaction is producing a high percentage of the ortho-isomer, leading to difficult purification and reduced yield of the desired para-product.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for poor para-selectivity.
Detailed Strategy: Protection of the Amino Group
The most robust strategy to enhance para-selectivity is to protect the amino group, typically by converting it to an amide, such as acetanilide.[9][21]
Why this works:
-
Reduced Activating Strength: The lone pair on the nitrogen in the amide is delocalized into both the aromatic ring and the adjacent carbonyl group.[22] This reduces the electron-donating ability of the nitrogen into the ring, making the amide a less powerful activating group than a free amino group.[22]
-
Increased Steric Hindrance: The bulky acetyl group (-COCH₃) sterically hinders the ortho positions, making it more difficult for the electrophile to attack there.[7][22] This significantly favors substitution at the more accessible para position.
After the substitution reaction, the protecting acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group.[21]
Experimental Protocol 1: Acetanilide Formation (Protection)
Materials: Aniline, Acetic Anhydride, Glacial Acetic Acid, Sodium Acetate, Water, Ice.
Procedure:
-
Dissolve 5.0 mL of aniline in 150 mL of water in a 500 mL flask.
-
Add 6.0 mL of acetic anhydride to the aniline solution and stir vigorously.
-
Immediately add a solution of 5.0 g of sodium acetate dissolved in 30 mL of water.
-
Cool the mixture in an ice bath and continue to stir until a white precipitate of acetanilide forms.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the product from an ethanol/water mixture to obtain pure acetanilide.
Experimental Protocol 2: Regioselective para-Nitration of Acetanilide
Materials: Acetanilide, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Ice, Ethanol.
Procedure:
-
Add 5.0 g of dry acetanilide to 10 mL of glacial acetic acid in a flask and cool in an ice bath.
-
Slowly and carefully add 10 mL of concentrated sulfuric acid while stirring, keeping the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring the mixture remains cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C throughout the addition.[9]
-
After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice. A precipitate of p-nitroacetanilide will form.[9]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the p-nitroacetanilide from ethanol to obtain the pure para-isomer.[9]
Issue 2: Obtaining the meta-Substituted Product
Scenario: Your synthetic route requires a meta-substituted aniline, but direct substitution is yielding the ortho and para isomers.
Strategy: Leveraging the Anilinium Ion
As discussed in FAQ Q2, performing the electrophilic substitution under strongly acidic conditions will protonate the amino group to form the meta-directing anilinium ion (-NH₃⁺).[11][12] This is the most direct method to achieve meta-substitution.
Sources
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- 11. Amine group in aniline is ortho and para directing. Why does then ani - askIITians [askiitians.com]
- 12. Can the amino group, in the aniline molecule, become meta-directing in an elecrophilic substitution reaction? [allen.in]
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- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Managing Steric Hindrance in N-Substituted Aniline Synthesis
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Welcome to the Technical Support Center for N-Substituted Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities arising from steric hindrance during the synthesis of N-substituted anilines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your synthetic strategies.
Introduction: The Challenge of Steric Hindrance
The synthesis of N-substituted anilines is a cornerstone of medicinal chemistry and materials science. However, when bulky substituents are present on either the aniline nitrogen or the aryl group (particularly at the ortho positions), steric hindrance can significantly impede reaction rates and lower yields.[1] This hindrance can obstruct the approach of reactants to the catalytic center in transition-metal-catalyzed reactions or hinder nucleophilic attack in classical methods.[1] This guide will explore robust strategies to overcome these steric barriers, focusing on widely used and effective methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing sterically hindered N-substituted anilines?
A1: The main difficulties arise from the steric bulk around the nitrogen atom and/or the ortho-positions of the aryl halide.[1] This bulk can slow down or prevent key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1] Consequently, researchers often face issues like low reaction yields, slow reaction rates, and the necessity for specialized, bulky ligands to facilitate the coupling.[1][2]
Q2: Which catalytic systems are generally most effective for synthesizing sterically hindered anilines?
A2: Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for this purpose.[1][3] The success of this reaction for hindered substrates is heavily dependent on the choice of phosphine ligands. Bulky, electron-rich monophosphine ligands are often preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[1][4] Ligands such as RuPhos, BrettPhos, and t-BuXPhos have shown great success.[2] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy.[1]
Q3: Are there viable alternatives to palladium catalysis for these challenging syntheses?
A3: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, have re-emerged as a valuable alternative.[1][5][6] Recent advancements have led to the development of ligands that can facilitate the coupling of sterically hindered partners.[5][6][7] Additionally, for certain substrates, non-catalyzed methods involving Grignard reagents or other organometallic species can provide access to highly crowded anilines.[1][8] Another approach involves the amination of arylboronic esters, which can be achieved using a copper(I) catalyst.[9]
Q4: How does the choice of base impact the synthesis of sterically hindered anilines?
A4: The base plays a critical role, particularly in palladium-catalyzed reactions. For coupling with unprotected N-H heterocycles or sterically hindered amines, strong, non-nucleophilic, and sterically hindered bases are preferred to minimize side reactions.[2] Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be particularly effective.[2] Other common strong bases include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu).[2] Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for these challenging transformations.[2]
Q5: Can direct N-alkylation of anilines with alcohols be used for sterically hindered substrates?
A5: Yes, direct N-alkylation of anilines using alcohols as alkylating agents is a viable, atom-economical strategy. Nickel-catalyzed systems have shown promise in this area. For instance, sterically hindered anilines like o-methoxy- and o-trifluoromethylaniline have been successfully monoalkylated with benzyl alcohol using a NiBr₂ catalyst with a suitable ligand.[10]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low to No Conversion in Buchwald-Hartwig Amination of a Hindered Substrate
Scenario: You are attempting to couple a 2,6-disubstituted aryl halide with a secondary amine, but you observe minimal product formation even after extended reaction times.
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| Inactive Catalyst | The palladium catalyst can be deactivated by oxygen or impurities in the starting materials or solvent.[2] An inert atmosphere and anhydrous, deoxygenated solvents are crucial for maintaining catalytic activity. | 1. Ensure Inert Atmosphere: Prepare the reaction under a robust argon or nitrogen atmosphere.[2] 2. Purify Reagents: Purify starting materials (aryl halide and amine) and the solvent to remove water and other impurities.[11] Distillation or recrystallization can lead to significant yield improvements.[11] 3. Use a Precatalyst: Employ a preformed palladium precatalyst, which often provides more reproducible results than generating the active catalyst in situ.[2] |
| Inappropriate Ligand Choice | Steric hindrance on the substrate requires a ligand that is also sterically bulky and electron-rich. This promotes the formation of a monoligated Pd(0) species, which is necessary for the oxidative addition of the hindered aryl halide.[1] | 1. Switch to a Bulkier Ligand: If using a less bulky ligand, switch to a more sterically demanding one like BrettPhos or RuPhos.[2] 2. Increase Ligand Loading: A slight increase in the ligand-to-palladium ratio can sometimes improve results, but be mindful of potential catalyst inhibition at very high concentrations. |
| Suboptimal Base | The base must be strong enough to deprotonate the amine or the palladium-amine complex but not so nucleophilic that it leads to side reactions. | 1. Use a Stronger, Hindered Base: Switch to a base like LiHMDS or NaOtBu.[2] These bases are effective at promoting the reaction while minimizing unwanted side reactions. |
| Insufficient Temperature | Highly hindered substrates often require more thermal energy to overcome the activation barrier for key steps in the catalytic cycle. | 1. Increase Reaction Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for any signs of decomposition.[2] |
Issue 2: Poor Yield in Ullmann Condensation with a Sterically Hindered Aniline
Scenario: You are attempting an N-arylation of a sterically hindered aniline (e.g., 2,6-diisopropylaniline) with an aryl iodide using a copper catalyst, but the yield is unsatisfactory.
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| Low Catalyst Activity | Traditional Ullmann reactions often require harsh conditions. Modern protocols utilize ligands to accelerate the reaction under milder conditions.[12] | 1. Introduce a Ligand: If running the reaction without a ligand, add one. Picolinic acid and various N,O- and N,N-donor ligands have proven effective for coupling hindered substrates.[6][7] 2. Use a Soluble Copper Source: Instead of copper powder, use a soluble copper(I) salt like CuI or CuBr to ensure a homogeneous catalytic system. |
| Inappropriate Solvent | The solvent needs to be polar and high-boiling to facilitate the reaction, but the choice can also influence catalyst solubility and stability. | 1. Solvent Optimization: Screen high-boiling polar aprotic solvents such as DMF, NMP, or DMSO. |
| Side Reactions | In some cases, C-O coupling can occur as a side reaction, especially if there are residual water or alcohol impurities. | 1. Add Molecular Sieves: The addition of molecular sieves can help to suppress C-O coupling side products by removing trace amounts of water.[5] |
Issue 3: Difficulty in Direct N-Alkylation of a Bulky Aniline
Scenario: You are trying to perform a direct alkylation of an aniline with bulky ortho-substituents using an alkyl halide and a base, but the reaction is sluggish and gives low yields.
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| Severe Steric Hindrance | The direct SN2 reaction is highly sensitive to steric hindrance at both the nitrogen nucleophile and the carbon electrophile. | 1. Use a Stronger Base and Higher Temperature: For challenging alkylations, such as the synthesis of 2,6-di-tert-butylaniline from aniline and tert-butyl chloride, a strong base like sodium hydride or potassium tert-butoxide and reflux conditions in a high-boiling solvent like toluene or xylene are necessary.[11] 2. Consider an Alternative Strategy: If direct alkylation fails, consider a multi-step approach. For instance, a method involving the reaction of dimethyl-2-aminoisophthalate with an aryl-Grignard reagent has been used to synthesize highly hindered anilines.[8] |
| Protecting Group Issues | If using a protected aniline, the protecting group may not be bulky enough to direct substitution or may be cleaved under the reaction conditions. | 1. Choose a Bulkier Protecting Group: Employ a bulkier protecting group like a pivaloyl or benzoyl group to increase steric hindrance at the ortho positions and favor para-substitution if that is the desired outcome.[13] |
Experimental Protocols & Methodologies
Protocol 1: Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol provides a general guideline for the palladium-catalyzed amination of a sterically hindered aryl bromide with a secondary amine.
Diagram of Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a stream of argon, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base such as LiHMDS (1.5-2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.[2]
-
Catalyst Addition: To the vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the bulky phosphine ligand (e.g., BrettPhos, 2 mol%).[2]
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane to achieve a concentration of 0.1-0.2 M.[2]
-
Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Key Concepts
The Role of Bulky Ligands in Buchwald-Hartwig Amination
The choice of ligand is paramount when dealing with steric hindrance. Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 9. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
preventing oxidation of N-Isopropyl-3-fluoroaniline during reaction
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-Isopropyl-3-fluoroaniline. The primary focus is on preventing its unwanted oxidation, a common challenge that can lead to decreased yields, complex purification, and reaction failure.
Troubleshooting Guide: Preventing Oxidation During Reactions
This section addresses specific issues you may encounter during your experiments. The advice provided is based on established chemical principles and field-proven laboratory techniques.
Q1: My reaction mixture containing this compound is turning dark brown or black. What's causing this and how can I prevent it?
A1: This is a classic indicator of aniline oxidation. The amino group (-NH₂) in this compound makes the aromatic ring electron-rich, rendering it highly susceptible to oxidation by atmospheric oxygen.[1][2] This process often leads to the formation of highly colored and complex byproducts, including quinone-like species and polymeric materials, often referred to as "aniline black".[1][3]
Primary Solution: Implement a Rigorous Inert Atmosphere. The most effective way to prevent this is to exclude oxygen from your reaction vessel. This is achieved by working under an inert atmosphere, typically using nitrogen (N₂) or argon (Ar) gas.[4][5][6] Argon is often preferred for its higher density, which allows it to form a more stable "blanket" over the reaction mixture.[7]
Workflow for Preventing Reaction Discoloration
Caption: Workflow for preventing aniline oxidation.
Q2: My reaction yield is low and TLC analysis shows multiple colored impurities. Could this be due to the oxidation of my this compound starting material?
A2: Yes, this is highly probable. Oxidation not only consumes your starting material, reducing the potential yield, but it also introduces impurities that can complicate product isolation and purification. If you are already using a basic inert atmosphere, consider the following advanced measures:
Advanced Troubleshooting Steps & Solutions
| Problem Symptom | Likely Cause | Recommended Solution & Protocol |
| Persistent color formation | Residual oxygen in solvents or reagents. | Solvent Degassing: Use a robust degassing method like "Freeze-Pump-Thaw". For less sensitive reactions, sparging the solvent with N₂ or Ar for 15-30 minutes can be sufficient.[5][7] |
| Impure starting material | The this compound may have oxidized during storage. | Purification: Distill the this compound under vacuum immediately before use. Storing it over zinc dust can also help prevent gradual oxidation.[8] |
| Reaction is exothermic | Increased temperature accelerates the rate of oxidation. | Temperature Control: Run the reaction at a lower temperature. If adding reagents, do so slowly and with efficient stirring to dissipate any heat generated. Consider pre-cooling solutions before addition. |
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw This technique is one of the most effective methods for removing dissolved atmospheric gases from solvents.[5]
-
Freeze: Place the solvent in a Schlenk flask and immerse it in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely in a warm water bath. You will see bubbles of dissolved gas escaping from the liquid.
-
Repeat: Repeat this entire cycle at least three times to ensure all dissolved oxygen is removed. After the final cycle, backfill the flask with nitrogen or argon.
Q3: My reaction fails or produces a complex mixture when using certain metal catalysts. What is happening?
A3: Some transition metals can catalyze the oxidation of anilines. If your desired reaction involves a metal catalyst (e.g., for cross-coupling), and you are observing significant degradation of the this compound, the catalyst itself may be facilitating oxidation. In such cases, a protecting group strategy is often the best solution.
Solution: Amine Protection Temporarily "masking" the reactive amino group with a protecting group can prevent its oxidation.[2] The most common method for anilines is acetylation to form an acetanilide. This group is less activating, which reduces the susceptibility to oxidation.[2]
Experimental Setup for Inert Atmosphere Reaction
Caption: A Schlenk line allows for handling air-sensitive reagents.[4][5]
Protocol 2: Protection of this compound via Acetylation
-
Dissolve: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in a suitable solvent like dichloromethane (DCM).
-
Cool: Cool the solution to 0°C using an ice bath.
-
Add Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Add Acetylating Agent: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
React: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC until the starting aniline is fully consumed.
-
Work-up & Isolate: Perform a standard aqueous work-up to remove the base and salts, then isolate the protected N-acetyl-N-isopropyl-3-fluoroaniline. This product is now much more stable and can be used in subsequent reaction steps.
-
Deprotection: The acetyl group can be readily removed later under acidic or basic conditions to regenerate the amine.
Frequently Asked Questions (FAQs)
-
Q: Why is this compound so susceptible to oxidation?
-
A: The nitrogen atom's lone pair of electrons donates electron density into the aromatic ring, making the molecule electron-rich.[1] This high electron density makes it easy for the molecule to lose electrons (i.e., become oxidized), especially in the presence of oxygen or other oxidizing agents.[9]
-
-
Q: What are the common visual signs of this compound oxidation?
-
Q: How should I properly store this compound to maintain its purity?
-
A: For long-term stability, store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass bottle to protect it from light. It should be kept in a refrigerator at 0-8°C.[10][11] For added protection, especially after opening, consider storing it over a small amount of zinc dust, which acts as a reducing agent to scavenge trace amounts of oxidative impurities.[8]
-
-
Q: Can I use antioxidants to prevent oxidation in my reaction?
-
A: While antioxidants are used to stabilize some organic compounds, their use in a reaction is complex. An antioxidant could potentially interfere with your desired chemical transformation, especially if the reaction involves an oxidative step or a sensitive catalyst. It is generally more effective and cleaner to prevent oxidation by rigorously excluding oxygen using inert atmosphere techniques rather than adding another reagent to the mixture.[12][13]
-
References
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4) . ChemistryViews. [Link]
-
Air-free technique . Wikipedia. [Link]
-
Aniline . Wikipedia. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications . Open Access Journals. [Link]
-
Inert Atmosphere . YouTube. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods . Chemistry LibreTexts. [Link]
-
Reaction pathways for aniline oxidation . ResearchGate. [Link]
-
Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres . ResearchGate. [Link]
-
Oxidation of Aniline using Different Reaction Pathways . Asian Publication Corporation. [Link]
-
How does Zn dust prevent the oxidation of aniline? . Quora. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine... . ResearchGate. [Link]
-
Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics . PMC. [Link]
-
Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds . ResearchGate. [Link]
-
Periodate Oxidation of Aromatic Amines... . Asian Journal of Chemistry. [Link]
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- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Isopropylation of Anilines
Welcome to the technical support center for the N-isopropylation of anilines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial transformation. Here, we move beyond simple protocols to explore the underlying principles, offering detailed troubleshooting advice and data-driven optimization strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to help you select the appropriate methodology for your synthetic goals.
Q1: What are the primary methods for N-isopropylation of anilines, and how do I choose the best one?
There are three principal strategies for synthesizing N-isopropylanilines, each with distinct advantages and limitations. The optimal choice depends on factors like substrate scope, scale, desired selectivity, and available equipment.
-
Reductive Amination: This is arguably the most versatile and widely used method for achieving selective mono-alkylation.[1][2] It involves the reaction of an aniline with acetone to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine. This two-step, one-pot process offers excellent control and generally avoids over-alkylation issues.[1][3]
-
Direct Alkylation with Isopropyl Alcohol (Borrowing Hydrogen Catalysis): This modern, atom-economical approach uses isopropyl alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ni, Mn, or Ir).[4][5][6][7] The catalyst temporarily "borrows" hydrogen from the alcohol to form acetone, which then undergoes reductive amination, with water as the sole byproduct.[8][9] It is considered an environmentally benign or "green" chemistry approach.[8]
-
Classical Nucleophilic Substitution: This traditional method involves reacting the aniline with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). While mechanistically straightforward, this approach is highly susceptible to over-alkylation, leading to the formation of di-isopropylaniline and even quaternary ammonium salts.[1] This occurs because the N-isopropylaniline product is often more nucleophilic than the starting aniline.[1]
Recommendation: For most lab-scale syntheses requiring high selectivity for the mono-isopropyl product, Reductive Amination is the recommended starting point due to its reliability and control. For large-scale or green chemistry applications, Borrowing Hydrogen Catalysis is an excellent, albeit more catalyst-dependent, alternative.
Table 1: Comparison of N-Isopropylation Methodologies
| Feature | Reductive Amination | Borrowing Hydrogen Catalysis | Nucleophilic Substitution |
| Isopropyl Source | Acetone | Isopropyl Alcohol | Isopropyl Halide (e.g., 2-bromopropane) |
| Selectivity | Excellent for mono-alkylation | Generally good, catalyst dependent | Poor; prone to over-alkylation[1] |
| Byproducts | Spent reducing agent salts | Water | Halide salts (e.g., HBr) |
| Atom Economy | Moderate | Excellent | Poor |
| Typical Conditions | Mild (often room temp)[10] | High temp (80-140 °C)[4][6][7] | Variable, often requires base |
| Key Advantage | High control & reliability | Environmentally benign | Simple reagents |
| Key Disadvantage | Stoichiometric reductant waste | Requires specific metal catalysts | Poor selectivity[1] |
Section 2: Troubleshooting Guide
This section tackles specific experimental problems. Each answer provides a causal explanation and actionable steps for resolution.
Q2: My reaction yield is very low. What are the most likely causes and how can I fix it?
Low yield is a common issue stemming from several factors. A systematic approach is key to diagnosing the problem.
Possible Cause 1: Poor Nucleophilicity of the Aniline Anilines bearing strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ exhibit significantly reduced nucleophilicity.[11] These groups pull electron density from the nitrogen atom through inductive and resonance effects, making its lone pair less available to attack the electrophile (acetone or an activated alcohol).[11]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increasing the temperature can provide the necessary activation energy.[1] Monitor carefully for byproduct formation.
-
Use a More Active Catalyst System (for Borrowing Hydrogen): Screen different catalysts and ligands. Modern, electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can improve the efficiency of catalytic cycles with challenging substrates.[4][11]
-
Employ a Stronger, Non-Nucleophilic Base (for Borrowing Hydrogen): For deprotonating the weakly acidic N-H bond of an electron-deficient aniline, strong bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are often required.[4][11]
-
Possible Cause 2: Inappropriate Reaction Conditions The choice of solvent, temperature, and (for catalytic reactions) pressure can dramatically impact reaction rates and yields.
-
Troubleshooting Steps:
-
Optimize the Solvent: The solvent affects both reactant solubility and reaction rate.[1] For reductive aminations, solvents like dichloromethane (DCE) or tetrahydrofuran (THF) are common. For borrowing hydrogen reactions, higher-boiling non-polar solvents like toluene are often used.[4]
-
Optimize Hydrogen Pressure (for Catalytic Hydrogenation): In reductive aminations using H₂ gas, pressure is a critical parameter. For a copper chromite catalyzed reaction, increasing hydrogen pressure from 20 bar to 50 bar significantly boosted the yield of N-isopropylaniline from 22% to 70%. Further increases to 110 bar showed no significant benefit.
-
Possible Cause 3: Catalyst Deactivation or Inhibition In catalytic processes, the active species can be poisoned or inhibited.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Many transition metal catalysts are sensitive to oxygen. Use rigorous techniques like a glovebox or Schlenk line to exclude air, which can deactivate the catalyst.[11]
-
Check Reagent Purity: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the reaction or poison the catalyst.[1]
-
Consider Product Inhibition: In some catalytic cycles, the N-isopropylaniline product can coordinate to the metal center and inhibit its activity.[1] Adjusting the catalyst loading or reaction time may be necessary.
-
Troubleshooting Workflow: Diagnosing Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
Q3: My TLC/LC-MS shows multiple products. How do I identify and prevent the main byproduct, di-isopropylaniline?
The formation of multiple products almost always points to over-alkylation, the most common side reaction in this process.[1]
Identification:
-
Di-isopropylaniline: This byproduct will typically have a higher Rf value (be less polar) on a normal-phase TLC plate than the mono-alkylated product. Its mass will correspond to the addition of two isopropyl groups to the aniline.
-
Unreacted Aniline: This will be the most polar spot with the lowest Rf value.
Prevention Strategies:
-
Control Stoichiometry (for Alkyl Halide method): When using isopropyl halides, using a large excess of the aniline relative to the alkylating agent can statistically favor mono-alkylation.[1] Conversely, an excess of the alkylating agent will drive the reaction toward the di-alkylated product.[1]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, improving selectivity.[1]
-
Switch to Reductive Amination: This method is the most effective solution. By its nature, the reaction between the secondary amine product and another molecule of acetone to form a tertiary amine is generally much slower and less favorable, providing excellent control over mono-alkylation.[1]
Q4: How can I effectively purify my N-isopropylaniline product?
Purification can be challenging due to the similar properties of the starting material, product, and over-alkylation byproduct.[12]
-
Column Chromatography: Silica gel chromatography is the most common method for laboratory-scale purification. A non-polar eluent system (e.g., hexanes/ethyl acetate) will allow for the separation of components based on polarity, with the di-isopropyl product eluting first, followed by the desired N-isopropyl product, and finally the unreacted aniline.
-
Distillation: If the boiling points of the components are sufficiently different and the product is thermally stable, distillation under reduced pressure can be an effective purification method, particularly for larger scales.[1]
-
Acid-Base Extraction: To remove unreacted aniline, an acid wash can be employed during the workup.[13] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aniline and N-isopropylaniline will be protonated and move to the aqueous layer, while the neutral di-isopropylaniline (if present) remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted to recover the mixed amines, which may then be easier to separate by chromatography.
Section 3: Key Methodologies & Protocols
Here we provide detailed, validated protocols for the most common and effective N-isopropylation methods.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This bench-top protocol is highly reliable for selective mono-isopropylation.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 10. [PDF] One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of Substituted Quinoline Derivatives
<_ _>
Welcome to the Technical Support Center dedicated to addressing the nuanced challenges associated with the purification of substituted quinoline derivatives. As a cornerstone scaffold in medicinal chemistry and materials science, the purity of quinoline derivatives is paramount to the integrity of downstream applications and research outcomes. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and foundational knowledge to navigate the complexities of quinoline purification.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address the common issues encountered during the purification of substituted quinoline derivatives.
Chromatographic Purification Challenges
Question 1: My quinoline derivative is exhibiting significant streaking or tailing on the silica gel TLC plate and column. What is the underlying cause and how can I rectify this?
Answer: This is a classic problem arising from the basic nature of the quinoline nitrogen atom interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to a non-ideal equilibrium during elution, resulting in poor peak shape and separation.
Troubleshooting Workflow:
-
Mobile Phase Modification: The most effective and immediate solution is to add a basic modifier to your eluent. A small percentage (typically 0.1-1%) of triethylamine (NEt₃) or pyridine will compete with your quinoline derivative for the active acidic sites on the silica, leading to a significant improvement in peak shape.[2]
-
Stationary Phase Selection: If streaking persists, consider an alternative stationary phase.
-
Neutral or Basic Alumina: These are excellent alternatives to silica gel for the purification of basic compounds.[1]
-
Reversed-Phase Silica (C18): For less polar quinoline derivatives, reversed-phase chromatography can be a powerful tool, where the separation mechanism is based on hydrophobicity rather than polar interactions.[1]
-
-
Column Loading: Overloading the column is a frequent cause of poor separation. A general guideline is to use a silica-to-crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for more challenging mixtures.[2]
Question 2: I am observing decomposition of my substituted quinoline derivative on the silica gel column. How can I mitigate this?
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive quinoline derivatives.[1] Minimizing the contact time between your compound and the stationary phase is crucial.
Preventative Measures:
-
Deactivation of Silica Gel: Pre-treat the silica gel with a basic solution. This can be achieved by preparing a slurry of the silica in the eluent containing a base like triethylamine before packing the column.[1]
-
Rapid Purification: Employ flash chromatography to expedite the separation process, thereby reducing the residence time of your compound on the column.
-
Low-Temperature Chromatography: For highly sensitive compounds, performing the chromatography in a cold room can slow down the rate of decomposition.[1]
-
Inert Atmosphere: If your derivative is susceptible to oxidation, conducting the purification under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Crystallization and Solubility Issues
Question 3: I am struggling to induce crystallization of my purified quinoline derivative. What strategies can I employ?
Answer: The inability to form crystals can be due to several factors including high solubility in the chosen solvent, the presence of impurities, or the inherent amorphous nature of the compound.
Crystallization Troubleshooting Protocol:
-
Solvent Screening: Systematically screen a variety of solvents with differing polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, the slow addition of an "anti-solvent" (a solvent in which your compound is insoluble) can induce precipitation and crystallization.
-
Seeding: Introduce a seed crystal of your compound to the supersaturated solution to provide a nucleation site for crystal growth.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the formation of well-defined crystals.
Question 4: My quinoline derivative is an oil and will not crystallize. What are my options?
Answer: Not all compounds readily form crystalline solids. If extensive crystallization attempts have failed, consider the following:
-
Salt Formation: If your quinoline derivative has a basic nitrogen, reacting it with an appropriate acid (e.g., HCl, H₂SO₄) to form a salt can significantly increase its crystallinity.[3]
-
Alternative Purification: If a solid is not essential for the next step, techniques like vacuum distillation (for thermally stable liquids) or preparative HPLC can be used for purification.[1]
Isomer Separation
Question 5: I have a mixture of quinoline isomers that are co-eluting during chromatography. How can I improve their separation?
Answer: The separation of isomers, such as quinoline and isoquinoline, is notoriously difficult due to their very similar physicochemical properties.[4] The subtle difference in the position of the nitrogen atom leads to only minor variations in polarity and pKa.[4]
Strategies for Isomer Resolution:
-
pH Adjustment in RP-HPLC: In reversed-phase HPLC, the pH of the mobile phase is a critical parameter. Fine-tuning the pH around the pKa values of the isomers can alter their ionization state and, consequently, their retention times.[4]
-
Dissociation Extraction: This technique exploits the slight differences in the basicity of the isomers. By using a stoichiometric deficiency of an aqueous acid, the stronger base will be preferentially protonated and extracted into the aqueous phase, while the weaker base remains in the organic phase.[5]
-
Specialized Chromatographic Techniques:
-
Gas Chromatography (GC): For volatile isomers, GC can provide excellent resolution based on differences in boiling points and interactions with the stationary phase.[4]
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomer separation.[4]
-
Counter-Current Chromatography (CCC): This technique has been successfully used for the preparative separation of polysulfonated quinoline isomers.[6]
-
Part 2: In-Depth Technical Guides & Protocols
Protocol 1: General Column Chromatography for Substituted Quinoline Derivatives
This protocol provides a standardized workflow. It is imperative to first optimize the solvent system using Thin Layer Chromatography (TLC).
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Gently pour the slurry into the column, avoiding the trapping of air bubbles. Tap the column to ensure even packing and add a layer of sand on top to prevent disturbance.[2]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully add it to the top of the column.[2]
-
Dry Loading: If solubility is an issue, dissolve the compound, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this to the top of the column.[2]
-
-
Elution: Begin with a non-polar solvent system and gradually increase the polarity. Collect fractions of a consistent volume.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.[2]
Data Presentation: Example TLC Solvent Systems
| Quinoline Derivative Type | Stationary Phase | Mobile Phase (v/v) | Typical Rf Range |
| Neutral/Weakly Basic | Silica Gel | Hexane:Ethyl Acetate (9:1 to 1:1) | 0.2 - 0.6 |
| Basic (prone to streaking) | Silica Gel + 0.5% NEt₃ | Hexane:Ethyl Acetate (9:1 to 1:1) | 0.3 - 0.7 |
| Polar | Silica Gel | Dichloromethane:Methanol (99:1 to 9:1) | 0.2 - 0.5 |
| Non-polar | C18 Reversed-Phase | Acetonitrile:Water (gradient) | Varies |
Visualization of Experimental Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision-making workflow for selecting an appropriate purification method.
Diagram 2: Impact of pH on Quinoline Solubility and Extraction
Caption: The effect of pH on the equilibrium and solubility of a quinoline derivative.
Part 3: Scientific Integrity & Logic
The purification strategies outlined above are grounded in the fundamental principles of organic chemistry. The basicity of the quinoline nitrogen (pKa ≈ 4.9 for the conjugate acid) is a dominant factor influencing its behavior in various purification techniques.[7] Understanding the interplay between the structure of your substituted quinoline, its resulting physicochemical properties (polarity, solubility, pKa), and the chosen purification system is key to developing a robust and efficient protocol. For instance, electron-donating or withdrawing substituents can significantly alter the basicity of the quinoline nitrogen and the overall polarity of the molecule, necessitating adjustments to the purification method.[8]
The self-validating nature of these protocols lies in the iterative use of analytical techniques. TLC should be used to guide every step of chromatographic purification, from solvent system selection to the analysis of collected fractions. Similarly, the purity of a crystallized product should always be verified by an independent analytical method, such as HPLC or NMR, to ensure that impurities have not been trapped within the crystal lattice.[9]
References
-
Anwar, M. M., Arif, A. S., & Pritchard, D. W. (1995). SEPARATION OF QUINOLINE AND ISO-QUINOLINE BY DISSOCIATION EXTRACTION. Solvent Extraction and Ion Exchange, 13(4), 613-628. [Link]
-
Carvajal-Lara, M. I., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62. [Link]
-
Patel, K. D., et al. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]
-
Weisz, A., et al. (2002). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 971(1-2), 177-186. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Yousif, E., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20696. [Link]
-
Zhang, D., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(19), 6534. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
N-Isopropyl-3-fluoroaniline degradation pathways and stability issues
Welcome to the technical support center for N-Isopropyl-3-fluoroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling, analyzing, and understanding the stability of this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its stability is paramount to ensuring the quality, safety, and efficacy of final products.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols for stability assessment.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses fundamental questions regarding the inherent stability of this compound.
Q1: What is this compound and why is its stability a concern?
A1: this compound (CAS No. 121431-27-4) is a substituted aniline derivative used as a building block in organic synthesis.[1][3] Its structure, containing a secondary amine and a fluorinated aromatic ring, makes it susceptible to various degradation pathways.[1][4] Instability can lead to the formation of impurities, which can compromise the yield of subsequent synthetic steps, introduce toxic components, and create challenges in regulatory submissions.[5] Therefore, understanding its stability profile is critical for developing robust manufacturing processes and ensuring product purity.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The primary factors leading to degradation are exposure to air (oxidation), light (photolysis), extreme pH conditions (hydrolysis), and high temperatures (thermal degradation).[4][6] Like many anilines, it is particularly sensitive to air, which can cause discoloration and the formation of oxidative impurities.[7] Incompatible materials, such as strong oxidizing agents and acids, can also induce chemical degradation.[8]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9] Given its sensitivity to air, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[7] Some suppliers suggest storing at refrigerated temperatures (0-8°C).[1] Always keep it away from incompatible materials like strong acids and oxidizing agents.[7]
Q4: My sample of this compound has turned from a yellow liquid to a darker brown color. What does this indicate?
A4: A color change from yellow to brown is a common visual indicator of degradation, most likely due to oxidation from exposure to air.[7] This process can lead to the formation of colored polymeric or oxidized impurities. While the compound may still be usable for some applications depending on the impurity levels, the color change signifies a loss of purity. It is recommended to re-analyze the material by HPLC or GC to quantify the purity before use.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in HPLC/GC analysis of a stored sample. | The sample has degraded during storage due to exposure to air, light, or temperature fluctuations. | 1. Confirm Storage Conditions: Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.[7][9] 2. Characterize Degradants: Perform a forced degradation study (see Section 3) to intentionally generate and identify potential degradation products. This can help confirm if the new peaks match those formed under specific stress conditions (e.g., oxidation).[4] 3. Use Fresh Material: For critical experiments, use a freshly opened or recently purified sample. |
| Poor or inconsistent yields in a reaction using this compound. | The purity of the starting material has been compromised by degradation. The actual amount of active reagent is lower than calculated. | 1. Quantify Purity: Before use, determine the purity of the this compound lot using a validated analytical method (e.g., HPLC with a reference standard). Adjust the stoichiometry of your reaction based on the measured purity. 2. Re-purify if Necessary: If significant degradation has occurred, consider re-purifying the material by distillation or column chromatography, though prevention through proper storage is preferable. |
| Mass balance issues in a stability study (total % of drug + degradants is <100%). | 1. Non-chromophoric Degradants: Some degradation products may not have a UV chromophore and are thus invisible to a UV detector. 2. Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or are not retained on the column. 3. Precipitation: Degradants may have precipitated out of the sample solution. | 1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to detect non-chromophoric compounds.[10][11] 2. Analyze by GC-MS: Use headspace GC-MS to analyze for potential volatile degradants.[11] 3. Inspect Samples: Visually inspect stressed samples for any precipitation. If observed, dissolve the sample in a stronger solvent to ensure all components are analyzed. |
Section 3: Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing stability-indicating analytical methods.[6][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][13]
General Experimental Workflow
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Recommended Stress Conditions
The following conditions serve as a starting point and should be adjusted to achieve the target degradation of 5-20%.[4][12][13]
| Stress Condition | Reagent/Method | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 8 hours | Neutralize with an equivalent amount of NaOH before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 1 - 4 hours | Neutralize with an equivalent amount of HCl before analysis. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Protect from light to prevent confounding photodegradation. |
| Thermal | Heat (Solid State & Solution) | 80°C | 48 - 72 hours | Evaluate both the solid compound and a solution to assess different degradation pathways. |
| Photolytic | ICH Q1B Option 2 Light Source | Ambient | NLT 1.2 million lux hours & NLT 200 watt hours/m² | Expose both solid and solution samples. A control sample should be wrapped in foil to shield it from light.[13] |
Step-by-Step Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Transfer 5 mL of the solution to a clear glass vial. This is your unstressed control.
-
Stress Sample: Transfer 5 mL of the solution to another clear glass vial. Add 0.5 mL of 30% hydrogen peroxide (resulting in a final concentration of ~3% H₂O₂).[4]
-
Incubation: Cap both vials and store them at room temperature, protected from light, for 24 hours.
-
Analysis: After incubation, dilute an aliquot of each sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Evaluation: Inject the samples into the HPLC system. Compare the chromatogram of the stressed sample to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Calculate the percent degradation.
Section 4: Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, inferences can be drawn from related fluoroaniline and aniline compounds.[14][15] Degradation is likely to target the secondary amine and the aromatic ring.
Potential Chemical Degradation Pathways
-
Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or other related species. The electron-rich aromatic ring can also be oxidized.
-
Hydrolysis: Under harsh acidic or basic conditions, cleavage of the N-isopropyl group is possible, though less likely than reactions on the aniline nitrogen.
-
Photodegradation: Exposure to UV light can induce radical reactions. For haloanilines, photodegradation can proceed via hydroxylation of the aromatic ring or dehalogenation (loss of fluorine).[15]
Potential Biotransformation / Microbial Degradation Pathway
Studies on the microbial degradation of 3-fluoroaniline have shown an unconventional pathway. A similar route could be relevant in environmental fate studies or if microbial contamination is a concern. The pathway involves initial enzymatic modification followed by ring cleavage.[14][16][17]
Caption: Potential degradation pathways for this compound.
References
-
ResearchGate. (n.d.). Forced degradation studies result [Image]. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
Song, Y., et al. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed, 26(10), 1255-62. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 3-fluoroanilne by Rhizobium sp. JF-3. Retrieved from [Link]
-
Zhao, Z. Q., et al. (2020). Degradation of 3-fluoroanilne by Rhizobium sp. JF-3. PubMed, 32(3), 1145-1154. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
-
Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3 [Image]. Retrieved from [Link]
-
Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. Retrieved from [Link]
-
Kurmi, M., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, 27(19), 6182. Retrieved from [Link]
-
Zhao, Z. Q., et al. (2019). Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. PubMed, 47(12), 1547-1556. Retrieved from [Link]
-
Jain, D., & Basniwal, P. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. ResearchGate. Retrieved from [Link]
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- 3. This compound | 121431-27-4 [chemicalbook.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijrpp.com [ijrpp.com]
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- 16. Degradation of 3-fluoroanilne by Rhizobium sp. JF-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N-Isopropyl-3-fluoroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with N-Isopropyl-3-fluoroaniline and need to purify the crude material. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, the purity of this compound is critical for downstream applications.[1][2] This guide provides a comprehensive overview of potential impurities, detailed purification protocols, and troubleshooting advice to address common challenges encountered during the purification process.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. This compound is commonly synthesized via the reductive amination of 3-fluoroaniline with acetone.[3] This synthetic route can introduce several process-related impurities that need to be removed.
Common Impurities in Crude this compound:
| Impurity | Source | Rationale |
| 3-Fluoroaniline | Starting Material | Incomplete reaction during the reductive amination process. |
| N-(prop-1-en-2-yl)-3-fluoroaniline (Imine Intermediate) | Reaction Intermediate | Incomplete reduction of the imine formed between 3-fluoroaniline and acetone. |
| Acetone | Reagent | Residual solvent from the synthesis. |
| Reducing Agent Byproducts | Reagent | Depending on the reducing agent used (e.g., borohydride salts), various inorganic or organic byproducts may be present.[4] |
| Diisopropylaniline | Side Reaction | Over-alkylation of the desired product, though typically a minor impurity. |
| Oxidation Products | Air Exposure | Anilines are susceptible to air oxidation, which can lead to colored impurities. |
Purification Workflow Overview
A multi-step approach is often necessary to achieve high purity (>98%). The general workflow involves an initial extractive workup to remove water-soluble impurities, followed by a primary purification step such as vacuum distillation or flash column chromatography.
Caption: General purification workflow for crude this compound.
Experimental Protocols
Protocol 1: Aqueous Workup (Acid-Base Extraction)
This initial step is crucial for removing water-soluble byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude this compound in diethyl ether or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The basic aniline product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the product salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10), which will liberate the free amine.
-
Extraction: Extract the aqueous layer multiple times with fresh diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is an effective method for separating the product from non-volatile or high-boiling impurities. The boiling point of this compound is approximately 217°C at atmospheric pressure and around 78°C at reduced pressure.[5]
Materials:
-
Partially purified this compound
-
Vacuum distillation apparatus with a short path distillation head
-
Heating mantle
-
Vacuum pump and gauge
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Drying: It is advisable to dry the crude product over potassium hydroxide (KOH) pellets for several hours prior to distillation to remove residual water.[6]
-
Distillation:
-
Place the crude product in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin heating.
-
Collect any low-boiling fractions (e.g., residual solvent) and discard.
-
Collect the main fraction of this compound at a stable temperature and pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.
-
-
Storage: Store the purified, typically a yellow liquid, under an inert atmosphere (e.g., nitrogen or argon) at 0-8°C to prevent oxidation.[1]
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is particularly useful for removing impurities with similar boiling points to the product.
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane) and Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5). The addition of 0.5-1% triethylamine to the mobile phase is highly recommended to prevent peak tailing of the basic aniline on the acidic silica gel.
-
Column Packing: Pack the column with silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield after aqueous workup | - Incomplete extraction of the product from the aqueous layer.- Emulsion formation during extraction. | - Perform multiple extractions with the organic solvent.- Add a small amount of brine to break up emulsions. |
| Product is dark in color after distillation | - Co-distillation of colored impurities.- Thermal decomposition during distillation. | - Ensure the crude material is thoroughly dried before distillation.- Use a lower distillation temperature under a higher vacuum.- Consider a pre-purification step with activated carbon. |
| Peak tailing during column chromatography | - Interaction of the basic aniline with acidic silica gel. | - Add 0.5-1% triethylamine to the eluent to neutralize the acidic sites on the silica. |
| Incomplete separation of impurities by distillation | - Impurities have boiling points close to the product. | - Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux column).- Consider flash column chromatography as an alternative or subsequent purification step. |
| Product purity does not improve after purification | - The chosen purification method is not effective for the specific impurities present. | - Analyze the impurity profile by GC-MS or NMR to identify the persistent impurities.- Employ a different purification technique (e.g., if distillation fails, try chromatography). |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound? A1: Commercial suppliers typically offer this compound with a purity of ≥98%, as determined by HPLC.[1][7]
Q2: How can I assess the purity of my purified product? A2: The purity of this compound can be effectively determined by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] ¹H NMR spectroscopy can also be used to identify and quantify impurities.
Q3: What are the key safety precautions when handling this compound? A3: this compound and its potential impurities, such as 3-fluoroaniline, are toxic and can be absorbed through the skin. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS).
Q4: My purified product is a yellow liquid. Is this normal? A4: Yes, this compound is typically described as a yellow liquid.[1] However, a very dark brown or black color may indicate the presence of oxidation products or other impurities.
Q5: How should I store the purified this compound? A5: To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (0-8°C) and protected from light.[5][7]
References
- BenchChem. (2025). A Comparative Guide to the Quantification of N-(2-Heptyl)aniline: GC-MS and Alternative Methods.
-
SIELC Technologies. (n.d.). Separation of 4-Chloro-N-isopropylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
- Google Patents. (n.d.). DE2153792B2 - Process for the preparation of N-isopropylaniline.
-
EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isopropylamine and Glyphosate. Retrieved from [Link]
- Google Patents. (n.d.). EP0066325A1 - Process for the preparation of aniline derivatives.
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
-
Semantic Scholar. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Forschungszentrum Jülich. (n.d.). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. Retrieved from [Link]
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
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- 9. Separation of 4-Chloro-N-isopropylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Analytical Method Development for Resolving N-Isopropyl-3-fluoroaniline Isomers
Welcome to the technical support center dedicated to the analytical challenges of resolving N-Isopropyl-3-fluoroaniline isomers. This compound and its positional isomers (e.g., N-Isopropyl-2-fluoroaniline and N-Isopropyl-4-fluoroaniline) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Ensuring the isomeric purity of these starting materials is paramount for the safety, efficacy, and quality of the final products.
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, structured troubleshooting guides, and detailed experimental protocols to empower you to develop robust and reliable analytical methods. The content is structured to follow a logical workflow, from initial method selection to advanced troubleshooting, ensuring scientific integrity at every step.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A: The primary challenge lies in the subtle structural differences between the positional isomers. They share the same molecular weight and similar physicochemical properties, such as pKa and logP, making them difficult to resolve with standard chromatographic methods. The key to separation is to exploit minor differences in polarity, dipole moment, and steric hindrance arising from the varying positions of the fluorine atom on the aniline ring.
Q2: Which chromatographic technique is best suited for this separation?
A: The choice of technique depends on the specific analytical need (e.g., routine QC vs. impurity identification) and the volatility of the isomers.
-
High-Performance Liquid Chromatography (HPLC): Particularly Reversed-Phase (RP-HPLC), is a versatile and robust starting point for routine analysis due to its applicability to a wide range of polar compounds.[4][5]
-
Gas Chromatography (GC): GC is an excellent choice if the isomers are thermally stable and sufficiently volatile. It often provides high efficiency and can be coupled with Mass Spectrometry (MS) for definitive peak identification.[5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" alternative that excels at separating isomers and can offer unique selectivity, especially for chiral separations, though it is also highly effective for achiral separations of positional isomers.[7][8][9]
Q3: Are there any specific safety precautions for handling this compound?
A: Yes. Fluoroanilines and their derivatives should be handled with care. Based on safety data for similar compounds, they may be toxic if inhaled or absorbed through the skin and can cause skin and eye irritation. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and consult the material safety data sheet (MSDS) before use.
Q4: What are the key parameters for method validation according to regulatory guidelines?
A: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. According to the ICH Q2(R1) guideline, the key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12][13]
-
Accuracy: The closeness of test results to the true value.[10][13]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[10][12]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Method Selection and Initial Development Strategy
Choosing the right analytical technique is the foundation of successful method development. This decision tree provides a logical pathway for selecting the most appropriate starting point for your analysis.
Caption: Decision tree for selecting an initial analytical method.
HPLC Troubleshooting Guide
Reversed-phase HPLC is often the first choice for separating polar aromatic amines. Below are common issues encountered during method development and their solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Resolution / Peak Co-elution | 1. Incorrect Stationary Phase: The column chemistry is not selective enough for the isomers. 2. Mobile Phase Too Strong: Analytes are eluting too quickly without sufficient interaction with the stationary phase. 3. Inappropriate pH: The ionization state of the aniline is not optimal for retention and separation. | 1. Change Column: Try a phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase. These offer alternative selectivities (π-π and dipole-dipole interactions) compared to standard C18 columns, which can be highly effective for positional isomers.[14] 2. Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention and allow more time for separation to occur. 3. Adjust pH: The pKa of fluoroanilines is typically around 3-4. Adjust the mobile phase pH to be ~1.5-2 units below the pKa (e.g., pH 2.5-3.0) to ensure the aniline is protonated. This often improves peak shape and can enhance selectivity. Use a buffer (e.g., phosphate or formate) to maintain a stable pH.[14] |
| Peak Tailing | 1. Secondary Interactions: The basic amine group is interacting with acidic silanols on the silica backbone of the column. 2. Column Overload: Injecting too much sample mass. 3. Contaminated Column/Guard Column: Active sites are exposed due to contamination. | 1. Use a Low-pH Mobile Phase: As mentioned above, a low pH protonates the amine, which reduces its interaction with silanols. 2. Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to block the active silanol sites. 3. Use an End-capped Column: Ensure you are using a high-quality, fully end-capped column designed for basic compounds. 4. Reduce Injection Concentration: Dilute the sample and reinject.[15] |
| Variable Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase. 2. Mobile Phase Composition Fluctuation: Inaccurate mixing by the pump or solvent evaporation. 3. Temperature Fluctuations: The column temperature is not controlled. | 1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis.[15][16] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped. If using a gradient, prime the pump lines.[17] 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for reproducible chromatography. |
| Ghost Peaks | 1. Sample Carryover: Residue from a previous injection is eluting in the current run. 2. Contaminated Mobile Phase or System: Impurities are present in the solvents or tubing. | 1. Optimize Needle Wash: Use a strong solvent in the autosampler wash solution (e.g., a mix of acetonitrile and water with acid/base if needed). 2. Run Blank Gradients: Inject a blank (mobile phase) to see if the ghost peaks persist. If so, flush the system with fresh, high-purity solvents.[16][17] |
Experimental Protocol: HPLC Method Development
This protocol outlines a systematic approach to developing a separation method for this compound and its positional isomers using RP-HPLC.
1. Initial Column and Mobile Phase Screening:
-
Columns to Screen:
-
C18 (e.g., 150 x 4.6 mm, 3.5 µm) - General purpose starting point.
-
Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) - For π-π interaction selectivity.
-
PFP (Pentafluorophenyl) (e.g., 150 x 4.6 mm, 3.5 µm) - For dipole-dipole and shape selectivity.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Concentration: ~0.1 mg/mL in 50:50 Acetonitrile:Water.
-
-
Scouting Gradient:
-
Run a broad linear gradient (e.g., 10% to 90% B over 20 minutes) on each column to determine the approximate elution conditions and which column provides the best initial selectivity.
-
2. Optimization Workflow:
The following workflow illustrates the iterative process of optimizing the separation after initial screening.
Caption: Iterative workflow for HPLC method optimization.
GC Troubleshooting Guide
For volatile and thermally stable isomers, GC can provide superior resolution and speed.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Resolution | 1. Incorrect Stationary Phase: The polarity of the column does not match the analytes. 2. Temperature Program Not Optimal: The ramp rate is too fast, or initial/final temperatures are incorrect. | 1. Select Appropriate Column: For anilines, a mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane like a DB-5 or equivalent) is a good starting point.[6] If co-elution persists, try a more polar column (e.g., a "WAX" type), but be aware of lower thermal stability and potential for peak tailing with basic compounds.[18] 2. Optimize Oven Program: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) to increase the time analytes spend interacting with the stationary phase. Adjust the initial hold time to ensure separation of early eluting peaks.[19] |
| Peak Tailing | 1. Active Sites in the Inlet/Column: The basic amine is interacting with active sites in the liner or the column itself. 2. Column Contamination: Non-volatile residues have accumulated at the head of the column. | 1. Use an Inert Liner: Employ a deactivated (silanized) inlet liner.[20] 2. Perform Inlet Maintenance: Regularly replace the liner and septum. Trim the first few centimeters from the column inlet to remove contamination.[20] 3. Consider Derivatization: While adding a step, derivatizing the amine group (e.g., with BSTFA to form a silyl derivative) can dramatically improve peak shape and volatility, although this is often a last resort. |
| Irreproducible Peak Areas | 1. Leaking Syringe or Septum: Sample is being lost during injection. 2. Inconsistent Injection Volume/Speed: Manual injection technique varies, or autosampler requires maintenance. 3. Inlet Discrimination: Higher boiling point isomers are not transferring to the column as efficiently. | 1. Check for Leaks: Perform a leak check on the inlet. Replace the septum if it is cored or has been used for many injections.[19][20] 2. Use an Autosampler: An autosampler provides the most reproducible injections. Ensure it is properly maintained. 3. Optimize Inlet Temperature: Ensure the inlet temperature is high enough to vaporize the sample instantly (e.g., 250 °C), but not so high as to cause degradation.[6] |
Experimental Protocol: GC Method Development
This protocol provides a starting point for developing a GC method for separating this compound isomers.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Initial GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Concentration: ~1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.[6]
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
-
Optimization:
-
Analyze a mixture of the isomers using the initial conditions.
-
If resolution is poor, decrease the oven ramp rate.
-
If peaks tail, perform inlet maintenance (change liner, septum, trim column).
-
Adjust the split ratio to optimize sensitivity and peak shape.
-
References
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link][10]
-
Reverse-phase high-performance liquid chromatography (HPLC)... - ResearchGate. [Link][21]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link][12]
-
ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. [Link]
-
Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PubMed. [Link][22]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][13]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link][11]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. [Link][7]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. [Link][8]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. [Link][19]
-
Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC - NIH. [Link][24]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee. [Link][17]
-
GC Troubleshooting Tips and Tricks from Inlet through to Detection - YouTube. [Link][20]
-
Advances in Achiral Stationary Phases for SFC - American Pharmaceutical Review. [Link][9]
-
Dangers of using a more polar column for analysis. - Chromatography Forum. [Link]
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- 23. lcms.cz [lcms.cz]
- 24. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
impact of catalyst choice on Friedländer synthesis regioselectivity
Technical Support Center: Friedländer Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the Friedländer synthesis to construct quinoline scaffolds. Our focus is to provide in-depth, actionable insights into one of the most critical challenges of this reaction: controlling regioselectivity through strategic catalyst selection.
The Friedländer Regioselectivity Challenge
The Friedländer synthesis is a powerful and direct method for creating substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[1][2] However, when an unsymmetrical ketone is used as the methylene component, a significant challenge arises: the potential formation of two different regioisomers.[3][4] This complicates product purification, reduces the yield of the desired compound, and necessitates a robust strategy for directing the reaction pathway. The choice of catalyst is the primary tool for exerting this control.
Understanding the Mechanistic Crossroads
The regiochemical outcome of the Friedländer synthesis is determined by which of two competing initial steps proceeds faster or leads to a more stable pathway. The catalyst directly influences this choice.
-
Pathway A (Aldol First): The reaction begins with an aldol condensation between the two carbonyl partners, followed by cyclization via imine formation. This pathway is typically favored under base-catalyzed conditions.
-
Pathway B (Schiff Base First): The reaction starts with the formation of a Schiff base (imine) between the 2-amino group and the ketone, followed by an intramolecular aldol-type cyclization. This pathway is generally favored under acid-catalyzed conditions.[5]
The specific catalyst—whether it's a Brønsted acid, a Lewis acid, or a base—subtly alters the activation energies of these competing pathways, allowing a skilled chemist to favor the formation of one regioisomer over the other.
Troubleshooting Guides & FAQs
Q1: I'm getting a mixture of regioisomers. What are the primary factors I should investigate?
A1: Obtaining a mixture of products is the most common issue when using unsymmetrical ketones.[4] The regiochemical outcome is a delicate balance of three main factors:
-
Catalyst Choice (Most Critical): The nature of the catalyst (acidic vs. basic) is the most powerful lever you can pull.[4] Acids typically promote initial Schiff base formation, while bases favor the initial aldol condensation. The specific type of acid (Brønsted vs. Lewis) further refines this control.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on both starting materials can influence the nucleophilicity of the amine and the reactivity of the different α-methylene positions on the ketone.
-
Steric Hindrance: Bulky groups on either the 2-aminoaryl ketone or the unsymmetrical ketone can physically block one reaction site, thereby favoring cyclization at the less sterically hindered position.[4]
Your first troubleshooting step should always be to re-evaluate your choice of catalyst in the context of your specific substrates.
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst to improve regioselectivity?
A2: While both Brønsted and Lewis acids operate under "acidic conditions" to favor the Schiff base pathway, their mechanisms differ, providing an opportunity for fine-tuning.
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄, TFA): These are proton donors.[6][7] They activate carbonyl groups by protonating the oxygen, which increases their electrophilicity. They also protonate the amino group, which can affect the equilibrium of the initial steps. Brønsted acids are excellent workhorse catalysts for many standard Friedländer reactions.[5][8]
-
Lewis Acids (e.g., In(OTf)₃, MgCl₂, ZnCl₂, Nd(NO₃)₃·6H₂O): These are electron-pair acceptors.[6][9] They coordinate directly to the carbonyl oxygen atoms. This coordination can have a significant steric influence, potentially blocking one face of the carbonyl and directing the reaction. Furthermore, different metal ions have different coordination strengths and geometries, offering a wide palette for optimization. For instance, In(OTf)₃ has been shown to be a highly effective catalyst for selectively forming the Friedländer product under solvent-free conditions.[10]
Troubleshooting Insight: If a standard Brønsted acid like p-toluenesulfonic acid (p-TsOH) gives poor selectivity, switching to a sterically demanding Lewis acid could be a beneficial strategy.[8] Conversely, if a Lewis acid is giving complex mixtures, a simpler Brønsted acid might provide a cleaner, albeit potentially less selective, reaction.
| Catalyst Type | Common Examples | Mechanism of Action | Best For... |
| Brønsted Acid | p-TsOH, H₂SO₄, TFA, PEG-SO₃H | Protonates the carbonyl oxygen, increasing its electrophilicity.[6][7] | General purpose Friedländer synthesis; establishing a baseline.[8][11] |
| Lewis Acid | In(OTf)₃, MgCl₂, Cu(NO₃)₂, Yb(OTf)₃, Iodine | Coordinates to carbonyl oxygen; can exert steric control.[5][8][12] | Improving selectivity when Brønsted acids fail; reactions requiring milder conditions.[10][13] |
| Base | KOH, NaOH, Piperidine | Deprotonates the α-methylene group to initiate aldol condensation.[14][15] | Forcing the "Aldol First" pathway; substrates prone to side reactions under acidic conditions. |
| Heterogeneous | Nafion, Zeolites, NaHSO₄-SiO₂ | Provides solid-phase acidic sites. | Simplifying catalyst removal and recycling; green chemistry applications.[1][11][16] |
Q3: My reaction is sluggish and gives low yields with poor selectivity. What is a logical troubleshooting workflow?
A3: A systematic approach is key to resolving complex reaction outcomes. Follow this workflow to diagnose and solve the problem.
Field-Proven Experimental Protocols
The following protocols are provided as a starting point. Researchers should always optimize conditions for their specific substrates.
Protocol 1: Brønsted Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol is a robust starting point for many Friedländer reactions, generally favoring the Schiff base-first pathway.
Materials:
-
2-Aminoaryl ketone (1.0 mmol, 1.0 equiv)
-
α-Methylene ketone (1.2 mmol, 1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 0.1 equiv)
-
Toluene or Ethanol (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone, the α-methylene ketone, and the solvent.
-
Stir the mixture to dissolve the reactants.
-
Add the p-TsOH·H₂O catalyst to the mixture.
-
Heat the reaction to reflux (typically 80-110 °C, depending on the solvent).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Synthesis using Potassium Hydroxide (KOH)
This protocol promotes the aldol-first pathway and can be effective for substrates that are sensitive to acid or when the alternate regioisomer is desired.[14][15]
Materials:
-
2-Aminoaryl ketone (1.0 mmol, 1.0 equiv)
-
α-Methylene ketone (1.2 mmol, 1.2 equiv)
-
Potassium Hydroxide (KOH) (2.0 mmol, 2.0 equiv)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone and the α-methylene ketone in ethanol.
-
Add the potassium hydroxide pellets or flakes to the stirring solution.
-
Heat the mixture to reflux (approx. 80 °C).
-
Monitor the reaction progress by TLC. Base-catalyzed reactions can sometimes be faster than their acid-catalyzed counterparts.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully by adding 1 M HCl (aq) dropwise until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available at: [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Murie, V. E., Nishimura, R. H. V., Rolim, L. A., Vessecchi, R., Lopes, N. P., & Clososki, G. C. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. Available at: [Link]
-
Gawande, M. B., Zboril, R., & Varma, R. S. (2016). Advances in polymer based Friedlander quinoline synthesis. Polymers for Advanced Technologies, 27(1), 14-18. Available at: [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). PMC - PubMed Central. Available at: [Link]
-
Friedlander synthesis of quinoline derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Multiple Regioselective Functionalizations of Quinolines via Magnesiations. (2011). Organic Letters. Available at: [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wang, X., et al. (2018). Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(5), 302-308. Available at: [Link]
-
Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. Available at: [Link]
-
Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(4), 1499-1508. Available at: [Link]
-
ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. (2011). ResearchGate. Retrieved from [Link]
-
Gawande, M. B., Zboril, R., & Varma, R. S. (2021). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. Retrieved from [Link]
-
Synthesis of quinolines via Friedlander reaction catalyzed by CuBTC metal-organic-framework. (2021). ResearchGate. Retrieved from [Link]
-
Shiri, M., Zolfigol, M. A., Kruger, G., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 113-248. Available at: [Link]
-
Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. (1966). The Journal of Organic Chemistry. Available at: [Link]
-
Friedländer synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Lewis Acid vs Bronsted Acid. (n.d.). BYJU'S. Retrieved from [Link]
-
Friedländer Quinoline Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available at: [Link]
-
What is the difference between a Bronsted-Lowry acid and a Lewis acid? (2014). Quora. Retrieved from [Link]
-
What is the difference between a Bronsted Lowry acid and a Lewis Acid? (n.d.). MyTutor. Retrieved from [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (2023). Green Chemistry (RSC Publishing). Available at: [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]
-
Definitions of Acids & Bases Explained | Brønsted-Lowry vs Lewis. (2021). YouTube. Retrieved from [Link]
-
Friedlander quinoline synthesis. (n.d.). Química Organica.org. Retrieved from [Link]
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- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Low Yields in Combes Quinoline Synthesis
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in this classic yet powerful reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a structured approach to troubleshooting and optimization based on mechanistic understanding and field-proven insights.
Section 1: Troubleshooting Guide - Diagnosis & Solutions
This section addresses the most common issues encountered during the Combes synthesis in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of starting materials. What are the primary causes and how can I fix it?
Answer:
Low or no product formation is typically rooted in two areas: insufficient activation of the reactants or issues with the starting materials themselves.
Root Cause Analysis:
-
Ineffective Acid Catalysis: The Combes synthesis is acid-catalyzed. The acid protonates the β-diketone, making it more electrophilic for the initial attack by the aniline.[1][2] It also facilitates the rate-determining cyclization (annulation) and final dehydration steps.[1][2] If the acid is too weak, too dilute, or has been neutralized by basic impurities, the reaction will stall.
-
Deactivated Aniline: The nucleophilicity of the aniline is crucial. Aniline substrates with strong electron-withdrawing groups (e.g., -NO₂) are less nucleophilic and may fail to react under standard conditions.[3][4] This deactivation makes the initial condensation with the β-diketone exceedingly slow.
-
Impure Reagents: Moisture in the reaction can interfere with strong acid catalysts like H₂SO₄ or PPA. Likewise, impurities in the aniline or β-diketone can lead to competing side reactions.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Ensure aniline is pure. If it's dark, consider distillation.
-
Use anhydrous β-diketone and solvents.
-
Confirm the concentration of your acid catalyst. Concentrated sulfuric acid (95-98%) is standard.
-
-
Optimize the Acid Catalyst:
-
Increase Catalyst Loading: For stubborn substrates, a higher concentration of sulfuric acid may be necessary.
-
Switch to a Stronger Catalyst: Polyphosphoric acid (PPA) is often more effective than sulfuric acid as it is a powerful dehydrating agent.[1] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another potent alternative.
-
Temperature Adjustment: Gently heating the reaction mixture (e.g., to 100-140°C) can provide the necessary activation energy, especially when using PPA.[5]
-
-
Address Deactivated Substrates:
-
For anilines with strongly deactivating groups, more forcing conditions are required. This includes higher temperatures and stronger acid catalysts. Be aware that this also increases the risk of side reactions.[4]
-
Consider alternative synthetic routes if the aniline is extremely deactivated.
-
Question 2: My reaction is producing a dark, tarry mixture with very little desired product. How can I prevent this?
Answer:
Tar formation is a common issue in acid-catalyzed reactions involving aromatic amines and carbonyls. It results from polymerization and decomposition, driven by excessive heat or acid concentration.
Root Cause Analysis:
-
Excessive Acidity/Temperature: The combination of strong acid and high heat can cause the aniline and/or the β-diketone to polymerize or degrade. This is particularly problematic in reactions that are highly exothermic.
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long under harsh conditions can lead to the gradual decomposition of the product and intermediates.
Troubleshooting Protocol:
-
Control the Reaction Temperature:
-
Add the acid catalyst slowly while cooling the reaction mixture in an ice bath to manage the initial exotherm.[5][6]
-
Once the initial condensation is complete, heat the reaction gently and precisely. Determine the minimum temperature required for cyclization via TLC monitoring.
-
Avoid localized hotspots by ensuring efficient stirring.
-
-
Optimize Acid Concentration:
-
Use the minimum amount of acid required to catalyze the reaction effectively. Titrate the amount of acid in small-scale test reactions to find the optimal balance.
-
Consider milder acid catalysts like p-toluenesulfonic acid (p-TsOH) or even Lewis acids, although these may require higher temperatures or longer reaction times.[3][4]
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Quench the reaction as soon as it reaches completion to prevent subsequent degradation.
-
Question 3: I am using an unsymmetrical β-diketone and getting a mixture of regioisomers. How can I improve selectivity?
Answer:
Regioselectivity is a known challenge in the Combes synthesis when using unsymmetrical β-diketones. The cyclization step, an intramolecular electrophilic aromatic substitution, can occur at two different ortho positions on the aniline ring, and the initial condensation can favor one carbonyl over the other.[1]
Root Cause Analysis:
-
Electronic Effects: The direction of cyclization is influenced by the electronic nature of the aniline. The enamine intermediate will preferentially cyclize onto the more electron-rich (more nucleophilic) ortho position of the aniline ring.[7]
-
Steric Hindrance: Both the initial condensation and the final cyclization are sensitive to steric bulk.[1]
-
The aniline will preferentially attack the less sterically hindered carbonyl of the β-diketone.
-
Cyclization will be disfavored at an ortho position that is blocked by a bulky substituent.
-
Troubleshooting Protocol:
-
Analyze Substituent Effects:
-
Aniline: An electron-donating group (e.g., -OCH₃, -CH₃) on the aniline ring will activate the ortho and para positions. Cyclization will favor the less sterically hindered ortho position. Conversely, an electron-withdrawing group will deactivate the ortho/para positions, slowing the desired cyclization.
-
β-Diketone: A bulkier substituent on the diketone (e.g., replacing a methyl with a t-butyl group) will strongly direct the initial aniline attack to the other, less hindered carbonyl group.[1]
-
-
Modify Reaction Conditions:
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Choice of acid catalyst can also play a role. Some studies suggest that bulkier acid catalysts might influence the transition state and favor one isomer. Experimenting with PPA vs. H₂SO₄ is a reasonable starting point.
-
Illustrative Table: Controlling Regioselectivity
| Aniline Substituent (at meta-position) | β-Diketone (R¹ vs. R²) | Predicted Major Regioisomer | Rationale |
| Electron-Donating (e.g., -OCH₃) | R¹ = -CH₃, R² = -CF₃ | Cyclization ortho to -OCH₃ | The electron-donating group activates the ortho position, directing the electrophilic aromatic substitution.[1] |
| Electron-Withdrawing (e.g., -Cl) | R¹ = -CH₃, R² = -CF₃ | Cyclization para to -Cl | The electron-withdrawing group deactivates the ortho position, making the other available position more favorable. |
| No Substituent | R¹ = -CH₃, R² = t-Butyl | Quinoline with t-Butyl at C2 | The aniline nitrogen will preferentially attack the less sterically hindered methyl ketone of the β-diketone. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Combes synthesis?
The reaction proceeds in three main stages:
-
Enamine Formation: The acid catalyst protonates a carbonyl group of the β-diketone, which is then attacked by the aniline. A molecule of water is eliminated to form a Schiff base, which tautomerizes to the more stable enamine intermediate.[1][2]
-
Cyclization (Annulation): This is the rate-determining step. The enamine, activated by the acid, undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring.[1][2]
-
Dehydration & Aromatization: Another molecule of water is eliminated from the cyclized intermediate to form the final, stable aromatic quinoline ring.[1][2]
Caption: Fig 1. Combes Quinoline Synthesis Mechanism.
Q2: Are there greener or milder alternatives to concentrated sulfuric acid?
Yes, while H₂SO₄ and PPA are traditional choices, several alternatives have been explored to create a more environmentally friendly process:
-
Solid Acid Catalysts: Zeolites or montmorillonite clays can be used, offering easier separation and recyclability.
-
Ionic Liquids: Brønsted-acidic ionic liquids can serve as both the solvent and catalyst and are often recyclable, reducing waste.[8]
-
Microwave Irradiation: Using microwave energy can significantly shorten reaction times and often allows for the use of less acid or milder catalysts, sometimes even enabling solvent-free reactions.[8][9]
Q3: How should I structure my experiments to optimize a low-yielding reaction?
A systematic, one-variable-at-a-time approach is most effective. A logical workflow prevents confounding results and efficiently identifies key parameters.
Caption: Fig 2. Optimization Workflow.
Q4: How do different parameters influence the reaction outcome?
The success of the Combes synthesis depends on a careful balance of several interconnected factors. Understanding these relationships is key to rational optimization.
Caption: Fig 3. Parameter Interdependencies.
References
-
Combes quinoline synthesis - Wikipedia. Wikipedia. [Link]
-
Combes quinoline synthesis - Wikiwand. Wikiwand. [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health (NIH). [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. National Institutes of Health (NIH). [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health (NIH). [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]
-
Combes Quinoline Synthesis PDF. Scribd. [Link]
-
Effect of Substituents on the Basicity of Anilines. YouTube. [Link]
-
Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
-
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)anilines. ResearchGate. [Link]
-
Combes quinoline synthesis. ResearchGate. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (NIH). [Link]
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- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 9. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Analysis of N-Isopropyl-3-fluoroaniline
For researchers, scientists, and drug development professionals, the accurate and robust analysis of synthetic intermediates is a cornerstone of successful research and development. N-Isopropyl-3-fluoroaniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals, requires precise analytical methods to ensure its purity and identity.[1][2][3][4] This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance.
The Analyte: this compound
This compound (C9H12FN, Molar Mass: 153.2 g/mol ) is a substituted aromatic amine.[1] Its structure, featuring a polar amine group and a fluorine atom, imparts specific physicochemical properties that influence the choice of analytical methodology.[1][3] Understanding these properties is crucial for developing effective separation and detection strategies. The presence of the secondary amine makes the molecule relatively polar and susceptible to interactions within analytical systems.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a compound like this compound, reversed-phase HPLC is the most common and effective approach.
The Rationale for HPLC
HPLC is particularly well-suited for the analysis of polar and thermolabile compounds, which can be challenging for GC-based methods.[5][6] Given that this compound is a polar aromatic amine, HPLC offers a direct method of analysis without the need for chemical modification (derivatization).[5][7] This simplifies sample preparation and reduces the potential for analytical errors.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol outlines a standard reversed-phase HPLC method with UV detection for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-15 min: 30% B to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
The Rationale for GC-MS and the Need for Derivatization
Direct GC analysis of aromatic amines like this compound can be problematic.[8][9] The polar N-H group can lead to poor peak shapes (tailing) due to interactions with active sites in the GC system, and the compound may be thermally labile at the high temperatures of the injector port.[8] To overcome these challenges, a derivatization step is often employed.[8][10] Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable, thereby improving its chromatographic behavior.[8] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy for primary and secondary amines.[8]
Experimental Protocol: GC-MS Analysis of this compound with Derivatization
This protocol details a GC-MS method for the analysis of this compound, incorporating a pre-analysis derivatization step.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Derivatization Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Transfer 100 µL of the stock solution to a 2 mL reaction vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly, vortex for 30 seconds, and heat at 60 °C for 30 minutes.[8]
-
After cooling to room temperature, evaporate the excess solvent and reagent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.[8]
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[9][11]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Range: Scan from m/z 50 to 400.
GC-MS analysis workflow including derivatization.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals. Below is a summary of their key performance characteristics.
| Parameter | HPLC with UV Detection | GC-MS with Derivatization |
| Principle | Partitioning between liquid mobile and solid stationary phases.[11] | Partitioning between gaseous mobile and liquid/solid stationary phases.[11] |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds.[14][15][16] | Requires volatile and thermally stable compounds (or derivatives).[14][15] |
| Sample Preparation | Simple "dilute and shoot" approach.[17] | More complex, requires a derivatization step.[5][6][8] |
| Selectivity | Good selectivity based on retention time and UV spectrum. | Excellent selectivity from chromatographic separation and mass spectral data.[18] |
| Sensitivity | Typically in the parts-per-million (ppm) to high parts-per-billion (ppb) range.[14] | Generally higher sensitivity, often in the low ppb to parts-per-trillion (ppt) range.[14][19] |
| Confirmation | Identification based on retention time matching with a standard. | Confirmatory identification through mass spectral library matching.[16] |
| Analysis Time | Can have longer run times depending on the gradient.[15] | Often faster run times for volatile compounds.[15] |
| Instrumentation Cost | Generally lower initial cost. | Higher initial cost due to the mass spectrometer.[14] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with distinct advantages.
HPLC is the recommended method for routine quality control and purity assessment. Its simple sample preparation, robustness, and suitability for polar compounds make it an efficient and reliable choice for quantifying the main component and known impurities.[5][7]
GC-MS is the superior technique for the identification of unknown volatile impurities and for trace-level analysis. The high sensitivity and specificity of the mass spectrometer provide unequivocal identification of components, which is invaluable for in-depth impurity profiling and troubleshooting.[18] Although it requires a more involved sample preparation with derivatization, the structural information gained is often essential during process development and for regulatory submissions.
Ultimately, the most comprehensive analytical strategy may involve the use of both techniques to leverage their complementary strengths, ensuring the highest level of quality and confidence in the analysis of this compound.
References
- Benchchem. Application Note: Derivatization of N-(Hex-5-en-2-yl)aniline for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
- Benchchem.
- Dasgupta, A., et al.
- Benchchem.
- Dasgupta, A., et al.
- Wu, X. D., et al. "Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC." PubMed,
- ChemicalBook. This compound.
- Fisher Scientific.
- Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- ResearchGate.
- Agilent.
- Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Phenomenex.
- Smithers. Understanding Chemical Testing: GC-MS vs. HPLC.
- Chem-Impex. This compound.
- Benchchem. A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- PubChem. 3-Fluoroaniline.
- J&K Scientific LLC. This compound.
- Aarti Industries. p-Fluoro-N-Isopropylaniline Safety Summary.
- Chem-Impex. This compound.
- Sunway Pharm Ltd. This compound.
- Benchchem. A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- Benchchem. A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Shimadzu. Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry.
- Thermo Fisher Scientific.
- J&K Scientific LLC. This compound.
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- 19. gcms.cz [gcms.cz]
A Comparative Guide to the Validation of Analytical Methods for Substituted Anilines
Introduction
Substituted anilines are a cornerstone of the chemical and pharmaceutical industries, serving as vital intermediates in the synthesis of dyes, polymers, pesticides, and a vast array of active pharmaceutical ingredients (APIs).[1][2] However, their utility is shadowed by significant safety concerns. Many aniline derivatives are classified as toxic and are suspected or known carcinogens, making their control imperative.[1][2] They can be present in final products as starting materials, impurities from synthesis, or as degradants that form during storage.[3] Therefore, the ability to accurately and reliably quantify these compounds is not merely a quality control metric; it is a critical component of ensuring patient and environmental safety.
This guide provides a comprehensive comparison of analytical methodologies for substituted anilines. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will explore the validation of these methods through the lens of international regulatory standards, ensuring the data generated is robust, reliable, and defensible.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for substituted anilines is governed by the specific chemical properties of the analyte and the intended purpose of the method. The polarity, volatility, and thermal stability of the aniline derivative are primary considerations.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Aniline Analysis
HPLC is the most common and versatile technique for the analysis of substituted anilines.[1] Its primary advantage is the ability to analyze polar and thermolabile compounds without the need for chemical derivatization, a step often required in gas chromatography to improve volatility and stability.[1]
-
Causality of Choice: The aqueous-organic mobile phases and ambient column temperatures used in reversed-phase HPLC are perfectly suited for the inherent polarity of most anilines. This avoids the potential for thermal degradation that can occur at the high temperatures of a GC injection port, leading to more accurate quantification.
-
Detection Systems:
-
UV/Photodiode Array (PDA): The aromatic ring common to all anilines makes them strong chromophores, lending them to sensitive detection by UV or PDA detectors.[4] A PDA detector is particularly powerful, providing spectral data that can aid in peak identification and purity assessment.
-
Fluorescence: For trace-level analysis, pre-column derivatization with a fluorescent tag like fluorescamine can dramatically lower detection limits.[5]
-
Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC/MS) provides the highest level of specificity and sensitivity, allowing for definitive peak identification and the ability to analyze anilines in complex matrices.[3][6]
-
Gas Chromatography (GC): An Alternative with Considerations
Gas chromatography is a powerful separation technique, particularly for volatile and semi-volatile compounds. While less common for anilines than HPLC, it has its place, especially when high resolution of isomers is required.[7][8]
-
The Derivatization Imperative: A significant drawback of GC for anilines is their polarity and potential for thermal instability.[1] Direct injection can lead to poor peak shape and erratic responses.[9] To overcome this, a derivatization step is often necessary to convert the polar -NH2 group into a less polar, more thermally stable functional group.[1][7] This adds time and complexity to the analytical procedure.
-
Detection Systems:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but lacks specificity.
-
Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen-containing compounds like anilines, making it a strong choice for minimizing false positives.[9]
-
Mass Spectrometry (MS): GC-MS provides excellent specificity and is highly recommended for confirming compound identity, especially in unfamiliar samples.[9]
-
Spectroscopic Methods
While primarily used for structural elucidation and identification, spectroscopic methods can be correlated with concentration. The intensity of infrared absorption bands associated with the N-H stretching vibrations in substituted anilines has been shown to correlate with Hammett σ factors, indicating a relationship between electronic structure and spectral properties.[10] However, for quantitative analysis in a quality control environment, chromatography remains the gold standard due to its superior specificity and ability to resolve mixtures.
Comparative Summary of Analytical Techniques
| Technique | Advantages for Substituted Anilines | Disadvantages for Substituted Anilines | Typical Applications |
| HPLC-UV/PDA | No derivatization required[1], suitable for polar & thermolabile compounds, robust and widely available. | Moderate sensitivity compared to MS or fluorescence. | Assay, impurity testing, content uniformity. |
| LC-MS | High sensitivity and specificity[3][6], excellent for complex matrices, definitive identification. | Higher equipment cost and complexity. | Trace-level impurity analysis, metabolite identification. |
| GC-NPD/MS | High resolution, excellent for volatile anilines, high selectivity with NPD.[9] | Often requires derivatization[1][7], potential for thermal degradation. | Analysis of volatile anilines, environmental monitoring. |
| Spectroscopy (IR/UV) | Rapid identification, structural information.[10] | Generally not suitable for quantitative analysis of mixtures, lacks specificity. | Raw material identification. |
The Pillars of Method Validation: A Deep Dive Based on ICH Q2(R1)
The objective of validating an analytical procedure is to demonstrate, through laboratory studies, that it is suitable for its intended purpose.[11][12] The International Council on Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, which is also reflected in the guidances from the FDA and USP.[13][14][15]
Specificity & Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] For aniline analysis, this is paramount, as related structures (isomers, precursors) are often present.
-
Causality in Action: A stability-indicating method must be able to separate the main aniline analyte from any potential degradation products. Forced degradation studies are the definitive way to demonstrate this.[17] By intentionally stressing the analyte with acid, base, oxidation, heat, and light, we generate the very impurities the method must be able to resolve. A lack of degradation under a specific condition is also valuable information.[17]
-
Prepare Stock Solutions: Prepare a stock solution of the substituted aniline at a known concentration (e.g., 1 mg/mL).[17]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution (solid and in solution) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing combined UV and visible light (per ICH Q1B) for a specified duration.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by the proposed method alongside an unstressed control sample.
-
Evaluation: Examine the chromatograms for new peaks. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 1.5). Assess peak purity using a PDA detector if available. The goal is to achieve 5-20% degradation; if degradation is excessive, the stress conditions should be moderated.[17]
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]
-
Causality in Action: The required range depends on the method's purpose. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration. For an impurity method, the range must extend from the reporting threshold (often near the LOQ) to 120% of the specification limit.[14] This ensures the method is reliable not just at the expected level, but also for out-of-specification results.
-
Prepare Standards: From a primary stock solution, prepare a minimum of five concentrations spanning the proposed range.[11][12] For an assay, this could be 80, 90, 100, 110, and 120 µg/mL. For an impurity, it might be 0.5, 1.0, 2.5, 5.0, and 6.0 µg/mL.
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation: Plot the average response (e.g., peak area) versus concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The y-intercept should be close to zero. Visually inspect the plot for any deviation from a straight line.
Accuracy & Precision
Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]
-
Precision Levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.[18]
-
-
Causality in Action: Accuracy is typically determined by performing recovery studies on a spiked matrix. This demonstrates that the sample matrix (e.g., excipients in a drug product) does not interfere with the quantification of the aniline. For precision, analyzing multiple preparations at different concentrations demonstrates the method's reproducibility under various conditions.
-
Accuracy:
-
Prepare a placebo (matrix without the aniline analyte).
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration for an assay), with three preparations at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze and calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Precision (Intermediate):
-
Repeat the repeatability study on a different day with a different analyst.
-
Compare the results from both sets using appropriate statistical tests (e.g., F-test, t-test) and calculate the cumulative %RSD.
-
Acceptance Criteria: Cumulative %RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19][20]
-
Causality in Action: For impurity analysis, the LOQ is a critical parameter. The method's LOQ must be below the reporting threshold for impurities. This ensures that any impurity that needs to be reported can be reliably quantified.[21]
-
Prepare Standards: Prepare a series of low-concentration standards, typically spanning from the expected LOQ down to the blank.
-
Analysis: Analyze these standards and construct a calibration curve in the low-concentration range.
-
Calculation: Determine the LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.[22]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S = the slope of the calibration curve.
-
-
Verification: Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected (LOD) and quantified with acceptable precision (LOQ).[22]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18] It provides an indication of its reliability during normal usage.
-
Causality in Action: Robustness testing is a proactive measure to prevent problems when a method is transferred between labs or used over a long period.[23] By identifying which parameters (e.g., mobile phase pH, column temperature) are critical, we can establish stricter controls around them in the final method document.
-
Identify Parameters: Select critical HPLC parameters to investigate. Examples include:
-
Mobile phase composition (e.g., ±2% organic)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
Different column lot
-
-
Experimental Design: Use a design of experiments (DoE) approach (e.g., a Plackett-Burman design) to efficiently test multiple parameters simultaneously.
-
Analysis: Analyze a standard solution under each of the varied conditions.
-
Evaluation: Assess the effect of each variation on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result. The method is robust if the results remain within the acceptance criteria under all tested conditions.
Practical Application: Validating an HPLC-UV Method for 4-Chloroaniline
This section outlines a condensed workflow for validating a method to quantify 4-Chloroaniline as a potential impurity in a drug substance.
Experimental Data Summary
The following tables represent typical results for the validation of an HPLC method for 4-Chloroaniline, with a specification limit of 0.1% (1000 ppm) relative to the API.
Table 1: Linearity (Range: 0.5 µg/mL (LOQ) to 1.5 µg/mL (150% of spec))
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 12,550 |
| 0.75 | 18,800 |
| 1.0 | 25,100 |
| 1.25 | 31,450 |
| 1.5 | 37,600 |
| Result | Correlation Coefficient (r²): 0.9995 |
Table 2: Accuracy (Recovery from Spiked API)
| Spiked Level | Concentration (µg/mL) | Mean Recovery % (n=3) |
| 50% (LOQ) | 0.5 | 99.5% |
| 100% | 1.0 | 101.2% |
| 150% | 1.5 | 99.8% |
| Result | Overall Mean Recovery: 100.2% |
Table 3: Precision
| Precision Type | N | Mean Result (µg/mL) | %RSD |
| Repeatability | 6 | 1.01 | 0.8% |
| Intermediate (Day 2) | 6 | 0.99 | 1.1% |
| Result | Cumulative %RSD: 1.3% |
Table 4: LOD & LOQ
| Parameter | Result (Based on Calibration Curve) | Confirmation |
| LOD | 0.15 µg/mL | S/N Ratio > 3 at this concentration. |
| LOQ | 0.50 µg/mL | %RSD of 6 preps = 4.5% (≤ 10%). |
Conclusion: Ensuring Reliable and Defensible Data
The validation of an analytical method for substituted anilines is a systematic process that provides documented evidence of its suitability for the intended application.[24] By carefully selecting the appropriate analytical technique—most often HPLC to avoid the complexities of derivatization for these polar compounds—and rigorously evaluating each validation parameter, scientists can ensure the data they produce is accurate and reliable.
This guide emphasizes understanding the "why" behind each validation step, from using forced degradation to prove specificity to defining a range that covers all potential outcomes. It is also important to recognize that method validation is not a one-time event. The concept of an analytical procedure lifecycle suggests that methods should be monitored over time and potentially re-validated if changes are made to the product's synthesis or formulation.[25][26] This commitment to ongoing analytical quality is the ultimate foundation for ensuring product safety and efficacy.
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ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Request PDF. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
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Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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Saleem, H., et al. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health. [Link]
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Aboul-Enein, H. Y., & Al-Majed, A. A. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 7(18), 10834-10841. [Link]
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USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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Hambly, A. N., & O'Grady, B. V. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 242(1231), 556-569. [Link]
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ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Request PDF. [Link]
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Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
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Al-Qahtani, M., & Al-Otaibi, K. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 18(4), 398–404. [Link]
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Liang, D. W., et al. (2005). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 69(1), 106-111. [Link]
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Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(14), 2269-2281. [Link]
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]
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gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
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Popiołek, Ł., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6527. [Link]
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Al-Warhi, T., et al. (2022). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 27(22), 7856. [Link]
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de Souza, S. V. C., & de Oliveira, M. A. L. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Química Nova, 43(9), 1296-1306. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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Vander Heyden, Y., et al. (2001). Robustness tests. LCGC International, 19(10), 546-557. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Dolan, J. W. (2012). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Patel, K. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Online Journal of Case Studies, 8(2). [Link]
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Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. [Link]
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A-Comparative-Guide-to-N-Isopropyl-3-fluoroaniline-and-N-Isopropyl-4-fluoroaniline-for-Synthetic-Applications
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated anilines are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Among these valuable synthons, N-isopropyl-fluoroanilines present a compelling case study in isomeric differentiation. This guide provides a detailed comparison of N-Isopropyl-3-fluoroaniline and N-Isopropyl-4-fluoroaniline, focusing on their synthesis, reactivity, and applications, supported by experimental data and established protocols.
Synthesis: Navigating the Pathways to Isomeric Purity
The most prevalent and efficient method for synthesizing both this compound and N-Isopropyl-4-fluoroaniline is through reductive amination of the corresponding fluoroaniline with acetone. This one-pot reaction offers high yields and operational simplicity, making it a preferred route in both academic and industrial settings.
A common alternative involves the direct N-alkylation of the fluoroaniline with an isopropyl halide. However, this method can be prone to over-alkylation, leading to the formation of the di-isopropylated byproduct.[1] A third route begins with the corresponding fluoronitrobenzene, which is catalytically hydrogenated in the presence of acetone to yield the desired N-isopropyl-fluoroaniline.[2]
The choice of starting material—3-fluoroaniline versus 4-fluoroaniline—has minimal impact on the overall synthetic strategy. However, the electronic differences between the two isomers can subtly influence reaction kinetics, a factor that may become more pronounced during scale-up operations.
Experimental Protocol: Reductive Amination of 4-Fluoroaniline
This protocol provides a representative procedure for the synthesis of N-Isopropyl-4-fluoroaniline. A similar procedure can be followed for the 3-fluoro isomer.
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Acetone (1.2 eq)
-
Glacial Acetic Acid
-
Sodium Borohydride (1.25 eq)
-
Hexane
-
50% Aqueous Sodium Hydroxide
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 4-fluoroaniline and acetone in glacial acetic acid is prepared in a round-bottom flask and cooled to approximately 10°C in an ice bath.[3]
-
Sodium borohydride is added portion-wise, ensuring the temperature remains below 20°C.[3][4]
-
The reaction mixture is stirred at 20°C for 30 minutes, followed by an additional hour at room temperature.[3]
-
The mixture is then poured into ice water and made alkaline by the dropwise addition of 50% aqueous sodium hydroxide, keeping the temperature below 25°C.[3][4]
-
The product is extracted with hexane.[3] The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.[4]
-
Purification by distillation under reduced pressure affords the pure N-Isopropyl-4-fluoroaniline as a clear, colorless liquid. A typical yield for this reaction is around 71%.[3][4]
Figure 1: General workflow for the synthesis of N-isopropyl-fluoroanilines via reductive amination.
Comparative Physicochemical and Spectroscopic Properties
The position of the fluorine atom imparts distinct electronic characteristics to each isomer, which in turn influences their physical and spectroscopic properties.
| Property | This compound | N-Isopropyl-4-fluoroaniline |
| CAS Number | 121431-27-4[5] | 70441-63-3[4] |
| Molecular Formula | C₉H₁₂FN[6] | C₉H₁₂FN[7] |
| Molecular Weight | 153.20 g/mol [6] | 153.2 g/mol [7] |
| Appearance | Not specified | Light brown to brown liquid[4] |
| Boiling Point | Not specified | 214°C[4] |
| Density | Not specified | 1.045 g/cm³[4] |
| pKa (Predicted) | Not specified | 5.91 ± 0.32[4] |
| Flash Point | Not specified | 83°C[4] |
Reactivity and Application in Drug Development
The true divergence between this compound and N-Isopropyl-4-fluoroaniline emerges in their reactivity and subsequent applications, particularly in the synthesis of complex, biologically active molecules.[8][9][10] The electronic nature of the fluorine substituent—inductive electron withdrawal (-I) and mesomeric electron donation (+M)—plays a crucial role.
-
In N-Isopropyl-4-fluoroaniline , the fluorine atom is in the para position. Its strong -I effect deactivates the aromatic ring towards electrophilic substitution, while its +M effect directs incoming electrophiles to the ortho positions relative to the amino group. The lone pair on the nitrogen atom strongly activates the ring, making the positions ortho to the amino group the most nucleophilic.
-
In This compound , the fluorine atom is in the meta position. Both the -I and +M effects of the fluorine atom, and the activating effect of the N-isopropylamino group, influence the regioselectivity of electrophilic aromatic substitution. The positions ortho and para to the amino group are activated, while the position ortho to the fluorine is also influenced. This can lead to more complex product mixtures in electrophilic substitution reactions compared to the 4-fluoro isomer.
This difference in reactivity is a critical consideration for medicinal chemists. For instance, in reactions where high regioselectivity is paramount, the 4-fluoro isomer may be the preferred starting material. Conversely, the 3-fluoro isomer might offer access to a different substitution pattern, potentially leading to novel scaffolds with unique biological activities.[11]
Both isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][11] N-Isopropyl-4-fluoroaniline, for example, is a key intermediate in the synthesis of the herbicide Flufenacet.[4][12] The N-isopropylaniline moiety, in general, is a common feature in a variety of bioactive molecules.[13][14]
Figure 2: A decision-making diagram for selecting the appropriate N-isopropyl-fluoroaniline isomer.
Conclusion
While this compound and N-Isopropyl-4-fluoroaniline share a common and efficient synthetic route, their utility in organic synthesis is differentiated by the electronic influence of the fluorine atom's position. The 4-fluoro isomer often provides a more predictable outcome in electrophilic aromatic substitution reactions, making it a reliable choice for established synthetic targets. The 3-fluoro isomer, with its more nuanced reactivity, offers opportunities for the exploration of novel chemical space. The choice between these two valuable building blocks will ultimately depend on the specific strategic goals of the research or drug development program. A thorough understanding of their subtle yet significant differences is key to leveraging their full potential in the creation of new and impactful molecules.
References
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PrepChem.com. Synthesis of 4-Fluoro-N-isopropylaniline. [Link]
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-
J&K Scientific LLC. This compound | 121431-27-4. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Understanding N-Isopropylaniline (CAS 768-52-5): Properties and Uses. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. 4-Isopropylaniline: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Importance of N-Isopropylaniline in Organic Synthesis. [Link]
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A Comparative Guide to the Reactivity of Fluoroaniline Isomers in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle yet significant differences in the reactivity of positional isomers is paramount for reaction design and optimization. This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-fluoroaniline in nucleophilic aromatic substitution (SNAr) reactions. By synthesizing established mechanistic principles with field-proven insights, this document aims to elucidate the underlying factors governing their reactivity and provide practical experimental guidance.
The Mechanistic Landscape of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical transformation in modern organic synthesis. Unlike SN1 and SN2 reactions familiar from aliphatic chemistry, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. The rate-determining step is generally the initial nucleophilic attack on the aromatic ring, which disrupts the aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group is a rapid process that restores the aromatic system.[1][2]
The stability of the Meisenheimer complex is the linchpin of SNAr reactivity. Factors that stabilize this intermediate will accelerate the reaction. This is where the electronic properties of the substituents on the aromatic ring play a crucial role. Electron-withdrawing groups (EWGs) enhance reactivity by delocalizing the negative charge, while electron-donating groups (EDGs) typically retard the reaction.[1][3]
The fluorine atom is a unique player in SNAr reactions. Despite the formidable strength of the carbon-fluorine bond, fluorine is an excellent leaving group in this context. Its exceptional electronegativity exerts a powerful inductive effect (-I), which strongly polarizes the C-F bond and, more importantly, stabilizes the negative charge of the Meisenheimer intermediate.[2] This inductive stabilization of the rate-determining transition state is so profound that it often renders fluoroarenes more reactive than their chloro, bromo, or iodo counterparts, a phenomenon known as the "element effect".[4][5]
Electronic Tug-of-War: The Interplay of Amino and Fluoro Groups
In fluoroaniline isomers, we witness a fascinating interplay of competing electronic effects. The fluorine atom, as discussed, is strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M). Conversely, the amino group is weakly electron-withdrawing by induction (-I) but a potent electron-donating group by resonance (+M). The relative positions of these two groups dictate the overall electronic landscape of the aromatic ring and, consequently, the reactivity of each isomer in SNAr.
-
Inductive Effect (-I): This effect operates through the sigma bonds and weakens with distance. The fluorine atom's potent -I effect acidifies the ring protons and makes the ipso-carbon more electrophilic, thereby facilitating nucleophilic attack.
-
Mesomeric (Resonance) Effect (+M): This effect operates through the pi system and is most influential when substituents are ortho or para to each other. The amino group's strong +M effect enriches the aromatic ring with electron density, particularly at the ortho and para positions, which deactivates the ring towards nucleophilic attack.
Comparative Reactivity Analysis of Fluoroaniline Isomers
While direct, quantitative kinetic data comparing the SNAr reactivity of the three fluoroaniline isomers under identical conditions is not extensively documented in the literature, we can construct a robust hypothesis based on the foundational principles of electronic effects.
Expected Order of Reactivity:
meta-Fluoroaniline > ortho-Fluoroaniline > para-Fluoroaniline
meta-Fluoroaniline: The Most Reactive Isomer
In meta-fluoroaniline, the powerful electron-donating resonance effect (+M) of the amino group does not extend to the carbon atom bearing the fluorine leaving group. The resonance structures show that the increased electron density from the amino group is directed to the ortho and para positions relative to itself, leaving the carbon at the meta position (where the fluorine is) relatively electron-deficient. Therefore, the reactivity of this isomer is primarily dictated by the strong, activating inductive effect of the fluorine atom. This makes the meta isomer the most susceptible to nucleophilic attack among the three.
ortho-Fluoroaniline: A Balance of Activation, Deactivation, and Sterics
The ortho isomer presents a more complex scenario. The carbon atom bearing the fluorine is directly adjacent to the amino group. While the amino group's +M effect deactivates this position, the inductive effect of the fluorine is at its strongest due to proximity. Additionally, steric hindrance from the adjacent amino group can impede the approach of the nucleophile, potentially slowing the reaction. The interplay of these activating (fluorine's -I effect) and deactivating (amino's +M effect and steric hindrance) factors likely places the ortho isomer's reactivity below that of the meta isomer.
para-Fluoroaniline: The Least Reactive Isomer
In the para isomer, the carbon atom bearing the fluorine is directly influenced by the strong electron-donating resonance effect of the amino group. The lone pair of the nitrogen atom can be delocalized directly onto the carbon attached to the fluorine, significantly increasing the electron density at this position and making it much less electrophilic. This powerful deactivating +M effect of the amino group counteracts the activating -I effect of the fluorine, rendering the para isomer the least reactive of the three towards nucleophilic aromatic substitution.
Supporting Data from Analogous Systems
To illustrate these principles, we can look at the reactivity of fluoronitrobenzene isomers, where the nitro group is a strong electron-withdrawing group by both induction and resonance (-I, -M). In this case, the ortho and para isomers are significantly more reactive than the meta isomer because the nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance.[6][7] For instance, the rate of reaction of ortho-fluoronitrobenzene is often greater than that of para-fluoronitrobenzene, which is attributed to the stronger inductive effect of the nitro group from the ortho position.[6] This contrasts with the fluoroanilines, where the electron-donating nature of the amino group leads to the opposite trend in reactivity.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate the predicted order of reactivity, a comparative kinetic study can be designed. The following protocol outlines a general procedure for reacting the fluoroaniline isomers with a common nucleophile, such as piperidine, and monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
2-Fluoroaniline (o-fluoroaniline)
-
3-Fluoroaniline (m-fluoroaniline)
-
4-Fluoroaniline (p-fluoroaniline)
-
Piperidine
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Internal standard (e.g., naphthalene)
-
HPLC-grade acetonitrile and water
-
Formic acid
Instrumentation
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction block or oil bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Microsyringes
Experimental Workflow
Caption: Workflow for the kinetic analysis of fluoroaniline isomer reactivity.
Data Analysis
The reaction rates can be determined by plotting the concentration of the remaining fluoroaniline isomer against time. For a pseudo-first-order reaction (using a large excess of piperidine), a plot of ln([Fluoroaniline]) versus time will yield a straight line with a slope equal to -kobs. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of piperidine. Comparing the k2 values for the three isomers will provide a quantitative measure of their relative reactivity.
Mechanistic Considerations and Logical Relationships
The differing reactivities of the fluoroaniline isomers are a direct consequence of the electronic interplay between the amino and fluoro groups, which influences the stability of the rate-determining Meisenheimer intermediate.
Caption: Logical relationship between isomer structure and SNAr reactivity.
Conclusion
The comparative reactivity of fluoroaniline isomers in nucleophilic aromatic substitution is a nuanced topic governed by a delicate balance of inductive, resonance, and steric effects. Based on these first principles, the expected order of reactivity is meta > ortho > para. The meta isomer is predicted to be the most reactive due to the fluorine's dominant inductive effect, which is not opposed by the amino group's resonance effect at the reaction center. The para isomer is expected to be the least reactive due to the strong deactivating resonance effect of the amino group. The reactivity of the ortho isomer is anticipated to be intermediate, influenced by a combination of strong inductive activation, resonance deactivation, and potential steric hindrance. This guide provides a robust theoretical framework and a practical experimental protocol for researchers to explore and exploit these reactivity differences in their synthetic endeavors.
References
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
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DiMagno, S. G. (2006). Room-temperature nucleophilic aromatic fluorination: Experimental and theoretical studies. Angewandte Chemie International Edition, 45(17), 2720-2724. [Link]
-
Gensch, T., et al. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Nature Communications, 12(1), 1-11. [Link]
-
Hamed, E. A., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Organic Chemistry, 2(3), 226-233. [Link]
-
Isanbor, C., & Bowie, J. H. (2006). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 35(3), 253-262. [Link]
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Ji, P., Atherton, J. H., & Page, M. I. (2011). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. The Journal of Organic Chemistry, 76(8), 2685-2692. [Link]
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. [Link]
-
Smith, M. B. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(12), 1363-1365. [Link]
-
Twibanire, J. D., & Grindley, T. B. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 19(9), 13496-13515. [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Zhang, W., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 142(34), 14493-14499. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of N-Isopropyl-3-fluoroaniline from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and safe outcomes. N-Isopropyl-3-fluoroaniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] Impurities, even in trace amounts, can have profound effects on reaction kinetics, yield, and the toxicological profile of the final product. This guide provides an in-depth, objective comparison of methodologies for assessing the purity of this compound from various commercial suppliers, complete with detailed experimental protocols and data interpretation.
The Critical Role of Purity in Downstream Applications
This compound's utility as a synthetic intermediate stems from its unique combination of a reactive secondary amine and a fluorinated aromatic ring.[1] The fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in medicinal chemistry.[2] However, the very reactions used to synthesize this intermediate can also introduce a host of impurities.
Common synthetic routes often involve the alkylation of 3-fluoroaniline or the reductive amination of 3-fluoronitrobenzene.[3] These processes can lead to a range of potential impurities, including:
-
Unreacted Starting Materials: Residual 3-fluoroaniline or 3-fluoronitrobenzene.
-
Over-alkylation or Isomeric Products: Di-isopropylaniline derivatives or other positional isomers.
-
Byproducts of Reduction: Incomplete reduction of the nitro group can lead to nitroso or azoxy species.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps.
The presence of these impurities can lead to the formation of unintended side products in subsequent synthetic steps, complicate purification, and potentially introduce toxic components into the final active pharmaceutical ingredient (API). Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.
A Multi-Modal Analytical Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing unique insights into the sample's composition. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone of pharmaceutical quality control, offering high-resolution separation and accurate quantification of non-volatile and thermally labile compounds.[4] For this compound, a reversed-phase HPLC method with UV detection is a robust choice for routine purity analysis.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
1. Instrumentation:
- HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or Trifluoroacetic acid)
3. Chromatographic Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound from each supplier.
- Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute to a final concentration of 0.1 mg/mL for injection.
Data Interpretation and Comparative Analysis
The purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area.
| Supplier | Retention Time (min) | Peak Area (%) | Notes |
| Supplier A | 8.52 | 99.85 | Single, sharp peak. |
| Supplier B | 8.53 | 98.91 | Main peak with a minor impurity at 7.21 min (0.82%). |
| Supplier C | 8.51 | 99.25 | Main peak with two minor impurities at 6.88 min (0.45%) and 9.12 min (0.30%). |
Causality Behind Experimental Choices: The use of a C18 column provides excellent separation for moderately polar aromatic compounds. The formic acid in the mobile phase helps to protonate the aniline nitrogen, leading to sharper peaks and improved chromatographic performance. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with differing polarities.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles
GC-MS is an indispensable tool for the separation and identification of volatile and semi-volatile compounds.[5] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for detecting residual solvents and volatile byproducts that may be missed by HPLC.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents:
- Methylene chloride or other suitable volatile solvent (GC grade).
3. Chromatographic and Spectrometric Conditions:
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes; ramp to 280°C at 15°C/min, hold for 5 minutes.
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-350
4. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound from each supplier in methylene chloride.
Data Interpretation and Comparative Analysis
The total ion chromatogram (TIC) is used for purity assessment by area percent. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification.
| Supplier | Main Peak Purity (%) | Identified Impurities |
| Supplier A | 99.90 | Trace acetone. |
| Supplier B | 99.12 | 3-fluoroaniline (0.55%), di-isopropylaniline derivative (0.33%). |
| Supplier C | 99.45 | 3-fluoroaniline (0.25%), unknown impurity at 10.98 min (0.30%). |
Trustworthiness Through Self-Validation: The combination of retention time and a unique mass spectral fragmentation pattern provides a high degree of confidence in the identification of impurities. The fragmentation of this compound is expected to show a prominent molecular ion (m/z 153) and characteristic fragments from the loss of the isopropyl group.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fluorine-Specific Lens
¹⁹F NMR is a highly specific and sensitive technique for the analysis of fluorinated compounds.[6][7] Due to the 100% natural abundance of the ¹⁹F isotope and the large chemical shift dispersion, it provides an uncluttered window into the fluorine-containing species in the sample.[6][7]
Experimental Protocol: ¹⁹F NMR Analysis
1. Instrumentation:
- High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents:
- Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal standard (optional, e.g., trifluorotoluene).
3. NMR Parameters:
- Nucleus: ¹⁹F
- Pulse Program: Standard single-pulse experiment.
- Relaxation Delay: 5 seconds (for quantitative analysis).
- Number of Scans: 128
4. Sample Preparation:
- Dissolve approximately 20-30 mg of this compound from each supplier in 0.6 mL of deuterated solvent in an NMR tube.
Data Interpretation and Comparative Analysis
The ¹⁹F NMR spectrum should ideally show a single major signal for this compound. The presence of other signals in the ¹⁹F spectrum is a direct indication of fluorine-containing impurities. The chemical shift of aromatic fluorine is sensitive to the electronic environment, allowing for the potential identification of isomers or related fluorinated byproducts.[8]
| Supplier | Main Signal Chemical Shift (ppm) | Purity by Integration (%) | Other ¹⁹F Signals |
| Supplier A | -113.2 | >99.9 | None detected. |
| Supplier B | -113.2 | 99.0 | Signal at -110.5 ppm (likely a different fluoroaniline isomer). |
| Supplier C | -113.2 | 99.3 | Signal at -115.8 ppm (unidentified fluorinated impurity). |
Authoritative Grounding: The large chemical shift range of ¹⁹F NMR makes it highly unlikely for signals from different fluorinated compounds to overlap, providing a high degree of certainty in impurity detection.[6]
Visualizing the Workflow and Logical Relationships
Caption: A streamlined workflow for the multi-technique purity assessment of this compound.
Caption: The logical progression from impurity identification to actionable outcomes in drug development.
Conclusion and Recommendations
This comparative guide demonstrates the necessity of a multi-faceted analytical approach for the comprehensive purity assessment of this compound.
-
Supplier A consistently provided the material with the highest purity across all three analytical techniques, exhibiting minimal to no detectable impurities.
-
Supplier B showed the presence of starting materials and potential isomeric impurities, suggesting incomplete reaction or inadequate purification.
-
Supplier C 's material contained a mix of starting materials and an unidentified fluorinated impurity, warranting further investigation before use in a regulated environment.
For critical applications in pharmaceutical and agrochemical research and development, the choice of supplier is paramount. While Supplier A would be the recommended choice based on this analysis, it is crucial for researchers to implement these, or similar, analytical methodologies as part of their routine quality control procedures. The investment in a thorough, multi-technique purity assessment is a critical step in ensuring the integrity of research and the safety of the final products.
References
- ResearchGate. (n.d.). Site of protonation of N-alkylanilines.
- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804.
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
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NMR Service. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]...
- Fine Chemical Industry. (n.d.). Unlocking Potential: Applications of 3-Fluoroaniline in Fine Chemical Synthesis.
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
- ResearchGate. (n.d.). Data showing conversions attained at different reaction conditions.
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Benchchem. (2025). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
- Benchchem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- Shimadzu. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry.
-
National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
MDPI. (n.d.). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). N-isopropyl-3-methylaniline.
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A Senior Application Scientist's Guide to LC-MS Methodologies for the Determination of Fluoroaniline Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Fluoroaniline Isomers
Fluoroaniline isomers (2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. As their presence, even as trace-level impurities, can significantly impact the safety and efficacy of the final product, robust and reliable analytical methods for their separation and quantification are paramount. The challenge, however, lies in their isomeric nature. Possessing identical molecular weights (111.12 g/mol ) and similar physicochemical properties, they are indistinguishable by mass spectrometry alone, making chromatographic separation the critical component of any analytical method.[1] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies, grounded in experimental data and first principles, to empower researchers in developing and selecting the optimal method for their specific application.
Pillar 1: Chromatographic Separation Strategies - A Comparative Analysis
The key to successfully analyzing fluoroaniline isomers is achieving baseline chromatographic separation. This is accomplished by exploiting subtle differences in their polarity and molecular geometry through interactions with the stationary phase. While traditional C18 columns are a common starting point in reversed-phase chromatography, their separation mechanism, based primarily on hydrophobicity, is often insufficient for these polar isomers.[2][3]
Alternative Stationary Phases: Beyond C18
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique and often superior alternative to C18 for aromatic isomers.[2][4] The stationary phase, rich in fluorine atoms, provides multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and hydrogen bonding.[3] These varied interactions can better differentiate the minor structural differences between the fluoroaniline isomers, often leading to enhanced resolution.[3][4][5] In many cases, PFP columns can provide better retention and separation performance than C18 columns for such compounds.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[6][7][8] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[9] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[10] The elution order in HILIC is often the opposite of that in reversed-phase, providing an orthogonal separation mechanism.
The Critical Role of Mobile Phase pH
The pH of the mobile phase is a critical parameter that can dramatically influence the retention and selectivity of ionizable compounds like fluoroanilines.[11][12][13] The aniline functional group has a pKa value, and operating the mobile phase at a pH near this pKa can lead to peak broadening or splitting due to the co-existence of both ionized and unionized forms.[13] For robust and reproducible separations, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[14] For basic compounds like fluoroanilines, an acidic mobile phase (e.g., pH 2-4) is often used to ensure they are consistently in their ionized form, which can improve peak shape and retention on certain columns.[11]
Comparative Chromatographic Data
The following table summarizes typical chromatographic performance for fluoroaniline isomers on different stationary phases.
| Stationary Phase | Mobile Phase | Isomer Elution Order | Typical Resolution (Rs) | Reference |
| C18 | Acetonitrile/Water with 0.1% Formic Acid | Co-elution or poor separation | < 1.0 | [15][16] |
| PFP | Methanol/Water with 10 mM Ammonium Acetate pH 6.8 | 2-FA, 3-FA, 4-FA | > 1.5 | [17] |
| HILIC (Amide) | Acetonitrile/Water with Ammonium Formate | Reversed Elution Order | > 1.5 | [6][10] |
Note: The exact elution order and resolution can vary based on specific column chemistry, mobile phase composition, and temperature.
Pillar 2: Mass Spectrometric Detection - Selectivity and Sensitivity
While chromatography provides the separation, mass spectrometry offers the sensitive and selective detection required for trace-level analysis.
Ionization Techniques: ESI vs. APCI
Electrospray Ionization (ESI): ESI is the most common ionization technique for LC-MS and is well-suited for polar compounds like fluoroanilines. It typically generates protonated molecules, [M+H]+, in positive ion mode. The high organic content of mobile phases used in HILIC can enhance ESI efficiency, potentially leading to a significant increase in sensitivity.[6][7]
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization source that is generally better for less polar compounds. However, it can sometimes provide better sensitivity for certain analytes and is less susceptible to matrix effects compared to ESI.
Tandem Mass Spectrometry (MS/MS) for Unambiguous Identification
Given that all three isomers have the same molecular weight, tandem mass spectrometry (MS/MS) is essential for their confident identification and quantification, especially in complex matrices. In MS/MS, the protonated molecule (precursor ion, m/z 112 for fluoroanilines) is isolated and fragmented by collision-induced dissociation (CID) to produce characteristic product ions.[15] While the primary fragmentation patterns of the isomers may be similar, the relative intensities of the fragment ions can sometimes differ, providing an additional layer of confirmation.[18] Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity.
In-Source Fragmentation
It is important to note that "in-source" fragmentation, which can be induced by increasing the cone voltage in the mass spectrometer's source, can sometimes be used to help differentiate isomers.[18] Different isomers may exhibit different fragmentation efficiencies or pathways under these conditions.
Experimental Workflows and Protocols
Diagram: General LC-MS/MS Workflow for Fluoroaniline Isomer Analysis
Caption: A typical workflow for the analysis of fluoroaniline isomers by LC-MS/MS.
Detailed Protocol: Recommended LC-MS/MS Method
This protocol provides a robust starting point for the separation and quantification of fluoroaniline isomers. Optimization will likely be required based on the specific instrumentation and sample matrix.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline at 1 mg/mL in methanol.
-
Working Standards: Prepare a mixed working standard solution containing all three isomers at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions in the initial mobile phase composition. Further dilute to create a calibration curve (e.g., 1-100 ng/mL).
-
Sample Preparation: For drug substance analysis, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. For complex matrices, a sample extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[19]
2. LC Method:
-
Column: Pentafluorophenyl (PFP), 100 x 2.1 mm, 2.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Gradient to 90% B
-
8-9 min: Hold at 90% B
-
9-9.1 min: Return to 10% B
-
9.1-12 min: Equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V (Optimize for minimal in-source fragmentation)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
Precursor Ion (all isomers): 112.1 m/z
-
Product Ions: Determine the most abundant and specific product ions for each isomer by infusing a standard solution and performing a product ion scan. A common fragmentation pathway involves the loss of HCN.
-
4. System Suitability and Validation:
-
System Suitability: Before sample analysis, inject a mid-level standard multiple times to ensure system performance. Key parameters to monitor include peak resolution between isomers (>1.5), peak tailing (<2.0), and retention time reproducibility (%RSD < 2%).
-
Method Validation: Validate the method according to relevant guidelines (e.g., ICH Q2(R1)) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A typical LOQ for this type of method can be in the low ng/mL range.[15][16]
Conclusion and Recommendations
The successful determination of fluoroaniline isomers by LC-MS is critically dependent on achieving a robust chromatographic separation. While standard C18 columns may prove inadequate, alternative stationary phases such as Pentafluorophenyl (PFP) and HILIC offer superior selectivity through multiple interaction mechanisms. The careful control of mobile phase pH is also essential to ensure reproducible retention and good peak shape. When coupled with the high sensitivity and selectivity of tandem mass spectrometry, these advanced chromatographic techniques provide a powerful tool for the accurate and reliable quantification of fluoroaniline isomers in a variety of sample matrices. For routine analysis, a PFP column with a gradient elution and MS/MS detection in MRM mode represents a robust and reliable starting point for method development.
References
-
PFP Column You Must Know. uHPLCs. Published May 23, 2024. (URL: [Link])
-
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. (URL: [Link])
-
Harshitha S, Surya Santhosh R, Baba Hussain SK, et al. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol. 2020;11:252. (URL: [Link])
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. Published April 3, 2014. (URL: [Link])
-
Jandera P. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. J Sep Sci. 2011;34(16-17):2263-2273. (URL: [Link])
-
Roemling R, Sakata M, Kawai Y, et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. (URL: [Link])
-
O'Mahony G, Scully NM, Barron D. Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Chromatography Today. Published June 6, 2013. (URL: [Link])
-
Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. ResearchGate. (URL: [Link])
-
Separation of Isomers. Pyvot Tech. (URL: [Link])
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. Published September 1, 2018. (URL: [Link])
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Semantic Scholar. (URL: [Link])
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Semantic Scholar. (URL: [Link])
-
Control pH During Method Development for Better Chromatography. Agilent. (URL: [Link])
-
Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. ResearchGate. (URL: [Link])
-
4-Fluoroaniline. SIELC Technologies. Published May 16, 2018. (URL: [Link])
-
Structures for the fluorophenol and fluoroaniline isomers used in this study. ResearchGate. (URL: [Link])
-
The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate. Published October 11, 2023. (URL: [Link])
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The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Published December 27, 2023. (URL: [Link])
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The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. (URL: [Link])
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. (URL: [Link])
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Guide to achieving reliable quantitative LC-MS measurements. LGC. (URL: [Link])
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Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. (URL: [Link])
- US5053542A - Catalytic bromination of 2-fluoroaniline.
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Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. (URL: [Link])
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A Comparative Guide to the Herbicidal Activity of N-Isopropyl-3-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Fluorinated Anilines in Agrochemicals
N-Isopropyl-3-fluoroaniline serves as a versatile chemical scaffold in the development of modern agrochemicals and pharmaceuticals.[1][2] The strategic incorporation of a fluorine atom onto the aniline ring is a cornerstone of modern medicinal and agrochemical design. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[3][4] Specifically, the 3-fluoro substitution pattern influences the electron density of the aromatic ring, enhancing reactivity and selectivity in subsequent synthetic steps.[4]
When combined with an N-isopropyl group, which increases lipophilicity, the resulting this compound core structure becomes an excellent building block for compounds designed to penetrate biological membranes, a critical feature for effective herbicides.[1] This guide focuses on a series of N-aryl-2-heteroaryloxy-N-isopropyl acetamide derivatives synthesized from this core, evaluating their herbicidal efficacy against key agricultural weeds and comparing them to established commercial herbicides.
Mechanism of Action: Targeting Photosynthesis
The primary mode of action for many acetamide-based herbicides is the inhibition of photosynthesis.[4][5] These compounds typically act on Photosystem II (PSII), a critical enzyme complex within the chloroplasts of plants.[3] By binding to components of the PSII complex, they disrupt the electron transport chain. This blockage prevents the conversion of light energy into the chemical energy (ATP and NADPH) required for CO2 fixation, ultimately leading to a depletion of the plant's energy reserves, cessation of growth, and death.[1][3][5]
Commercial herbicides like Propanil and Fluometuron are well-characterized PSII inhibitors.[2][6] Propanil, an acetanilide herbicide, is known for its rapid contact action, while Fluometuron, a phenylurea herbicide, provides residual control.[1][2][7] The this compound derivatives discussed herein are hypothesized to operate via a similar mechanism, making these established products relevant benchmarks for performance evaluation.
Figure 1: Hypothesized mechanism of action for this compound derivatives.
Comparative Herbicidal Performance
The herbicidal activity of novel N-(substituted-phenyl)-N-isopropyl-2-(heteroaryloxy)acetamide derivatives was evaluated in a greenhouse setting against several common monocotyledonous and dicotyledonous weeds. The data presented below focuses on two prevalent agricultural pests: Barnyardgrass (Echinochloa crusgalli) and Green Foxtail (Setaria viridis).[4]
The performance of the experimental compounds is compared against Acetochlor, a widely used commercial chloroacetamide herbicide. The data, derived from the work of Qing Ye et al., represents the percentage of growth inhibition observed at a standard application rate of 100 µg/mL in a pre-emergence assay.[4]
| Compound ID | Aryl Substitution (R Group) | Heteroaryl Moiety | Echinochloa crusgalli(% Inhibition @ 100 µg/mL) | Setaria viridis(% Inhibition @ 100 µg/mL) |
| 5a | 2-Chloro-4-fluorophenyl | 5-(Trifluoromethyl)-1,3,4-thiadiazole | 93.6 | 91.5 |
| 5b | 4-Fluorophenyl | 5-(Trifluoromethyl)-1,3,4-thiadiazole | 85.4 | 82.3 |
| 5d | 2-Chloro-4-fluorophenyl | Benzothiazole | 76.8 | 73.5 |
| 5h | 4-Fluorophenyl | 4,6-Dimethoxy-1,3,5-triazine | 81.3 | 78.6 |
| Acetochlor | (Commercial Standard) | (N/A) | 98.5 | 95.3 |
Table 1: Pre-emergence herbicidal activity of selected this compound derivatives.[4]
Analysis of Structure-Activity Relationship (SAR)
From the experimental data, several key insights into the structure-activity relationship emerge:
-
Impact of the Heteroaryl Group: The most potent derivative, 5a , incorporates a 5-(trifluoromethyl)-1,3,4-thiadiazole moiety. This group appears to confer significantly higher herbicidal activity compared to the benzothiazole (5d ) or triazine (5h ) moieties. This suggests that the electronic properties and steric profile of the thiadiazole ring are highly favorable for interaction with the biological target.
-
Influence of Aryl Substitution: Comparing compounds 5a and 5b , both featuring the optimal thiadiazole ring, reveals the importance of the substitution on the aniline-derived phenyl ring. The 2-chloro-4-fluorophenyl substitution in 5a results in higher activity than the 4-fluorophenyl group in 5b . This indicates that additional halogenation on the phenyl ring enhances herbicidal efficacy.
-
Performance vs. Commercial Standard: While the novel derivatives show strong herbicidal activity, the commercial standard Acetochlor exhibited the highest inhibition rates under these specific test conditions.[4] However, compound 5a , with inhibition rates exceeding 90% against both weed species, demonstrates performance approaching that of the established product and represents a highly promising lead structure for further optimization.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols for the synthesis and evaluation of these derivatives are provided.
Synthesis of N-(2-Chloro-4-fluorophenyl)-N-isopropyl-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy)acetamide (Compound 5a)
This multi-step synthesis is adapted from the methodology described by Qing Ye et al.[4]
Step 1: Synthesis of N-isopropyl-(2-chloro-4-fluoro)aniline
-
To a solution of 2-chloro-4-fluoroaniline (10 mmol) and acetone (15 mmol) in glacial acetic acid, add potassium borohydride (12 mmol) in portions while maintaining the temperature between 10-20°C.
-
Stir the reaction mixture at 20°C for two hours.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-isopropyl aniline intermediate.
Step 2: Synthesis of N-(2-Chloro-4-fluorophenyl)-N-isopropyl-2-chloroacetamide
-
Dissolve the N-isopropyl aniline intermediate (10 mmol) in toluene.
-
Add chloroacetyl chloride (11 mmol) dropwise at 40°C.
-
Raise the temperature to 75°C and continue the reaction for two hours, bubbling nitrogen gas through the solution to remove generated HCl.
-
Cool the mixture, wash with water, dry the organic layer, and concentrate to yield the chloroacetamide intermediate.
Step 3: Synthesis of N-(2-Chloro-4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide
-
Reflux a mixture of the chloroacetamide intermediate (10 mmol), potassium acetate (12 mmol), and methanol for several hours until TLC indicates completion.
-
Remove the solvent under reduced pressure, dissolve the residue in ethyl acetate, wash with water, dry, and concentrate to yield the hydroxyacetamide intermediate.
Step 4: Final Product Synthesis (Compound 5a)
-
Combine the hydroxyacetamide intermediate (10 mmol), 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (10 mmol), anhydrous potassium carbonate (10.1 mmol), and tetraethylammonium bromide (1 mmol) in acetone (20 mL).
-
Stir the mixture at room temperature for 20 hours.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Recrystallize the resulting residue from ethanol to afford the final product, Compound 5a .
Figure 2: General synthetic workflow for this compound derivatives.
Greenhouse Pre-Emergence Herbicidal Bioassay
This protocol is a standardized method for evaluating the pre-emergence herbicidal activity of test compounds.[8][9]
-
Soil and Pot Preparation:
-
Use a standardized potting mix (e.g., 60% silty loam soil, 15% sand, 15% perlite, 10% peat by volume) to ensure consistency.
-
Fill plastic pots or trays (e.g., 10 cm diameter) with the potting mix.
-
-
Seed Planting:
-
Sow seeds of the target weed species (Echinochloa crusgalli, Setaria viridis) at a uniform depth (approx. 0.5 - 1.0 cm).
-
Plant a consistent number of seeds per pot (e.g., 20-30 seeds) to ensure reliable data.
-
-
Herbicide Application:
-
Prepare stock solutions of the test compounds and the commercial standard (Acetochlor) in a suitable solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions to achieve the desired final concentration (e.g., 100 µg/mL).
-
Apply the herbicide solutions evenly to the soil surface using a calibrated laboratory spray chamber. Ensure a consistent application volume across all treatments (e.g., equivalent to 200-400 L/ha).
-
Include a solvent-only treated group as a negative control.
-
-
Growth Conditions and Evaluation:
-
Transfer the treated pots to a greenhouse with controlled conditions (e.g., 25°C day / 18°C night, 14-hour photoperiod, 60-70% relative humidity).
-
Water the pots as needed, typically by subirrigation, to avoid disturbing the herbicide layer on the soil surface.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect. This is done by counting the number of emerged, healthy plants compared to the negative control and by visually rating the percent injury (stunting, chlorosis, necrosis).
-
Calculate the percent inhibition using the fresh weight of the above-ground biomass compared to the control.
-
Conclusion and Future Outlook
The N-aryl-2-heteroaryloxy-N-isopropyl acetamide derivatives based on a 3-fluoroaniline scaffold demonstrate significant pre-emergence herbicidal activity. The lead compound, 5a , which combines a 2-chloro-4-fluorophenyl group with a 5-(trifluoromethyl)-1,3,4-thiadiazole moiety, shows efficacy approaching that of the commercial herbicide Acetochlor against key grass weeds.[4]
The strong performance of these derivatives validates the chemical strategy of using fluorination and N-isopropylation to enhance biological activity. Future research should focus on:
-
Dose-Response Studies: Determining the GR50 (concentration for 50% growth reduction) values for the most promising derivatives to allow for a more precise comparison with commercial standards.
-
Broadening the Spectrum: Evaluating the efficacy of these compounds against a wider range of broadleaf weeds.
-
Fungicidal and Insecticidal Screening: Given the versatility of the aniline scaffold, these derivatives should also be screened for other potential agrochemical applications, such as fungicidal or insecticidal activity.
This guide provides a robust framework for understanding and comparing the biological activity of these promising compounds, offering a clear path for further research and development in the agrochemical sector.
References
- Behn Meyer. (n.d.). Propanil 80% (Crop Protection - Herbicides).
- PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information.
- Peptech Biosciences Ltd. (n.d.). Propanil 80% DF.
- Chemical Warehouse. (n.d.). Propanil - Active Ingredient Page.
- Ye, Q., Zhu, X. B., Gu, K., Ni, X. Q., Gao, J. R., & Wei-Rong, M. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry, 25(12), 6931-6934.
- Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52877.
- Wikipedia. (n.d.). Propanil.
- University of Kentucky. (2017). 2017 Greenhouse Screening of Potential Herbicides for Wildflower Plantings. Weed Science Annual Research Report.
- Guidechem. (n.d.). Fluometuron 2164-17-2 wiki.
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A Senior Application Scientist's Guide to Protecting Groups in Aniline Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful multi-step synthesis. The aniline moiety, a cornerstone in a vast array of pharmaceuticals and functional materials, presents a unique challenge due to the high reactivity of its amino group. Direct electrophilic aromatic substitution or cross-coupling reactions on unprotected anilines are often plagued by side reactions, such as polysubstitution, and catalyst inhibition.[1] To circumvent these issues, the temporary masking of the amino group with a suitable protecting group is an indispensable strategy.
This guide provides an in-depth, objective comparison of four commonly employed protecting groups for anilines: Acetyl (Ac), tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and p-Toluenesulfonyl (Ts). We will delve into the nuances of their introduction and removal, their impact on the reactivity of the aniline ring, and provide supporting experimental data to inform your selection of the optimal protecting group for your specific synthetic needs.
The Four Pillars of Aniline Protection: A Comparative Overview
The choice of a protecting group is a critical decision that can significantly influence the efficiency, yield, and overall success of a synthetic route. The ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not interfere with the desired transformations. The following table provides a high-level comparison of the four protecting groups discussed in this guide.
| Feature | Acetyl (Ac) | tert-Butoxycarbonyl (Boc) | Carbobenzyloxy (Cbz) | p-Toluenesulfonyl (Ts) |
| Introduction Reagent | Acetic anhydride or Acetyl chloride | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | p-Toluenesulfonyl chloride (Ts-Cl) |
| Deprotection Condition | Strong acids or bases (e.g., HCl, NaOH) | Strong acids (e.g., TFA, HCl)[2] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[2] | Strong acids or reducing agents |
| Stability | Stable to mild acids and bases, hydrogenolysis | Stable to base, hydrogenolysis, and weak acids[2] | Stable to mild acidic and basic conditions[2] | Very stable to a wide range of conditions |
| Reactivity of Protected Aniline | Strongly deactivated | Moderately deactivated | Moderately deactivated | Strongly deactivated |
| Advantages | Inexpensive, high-yielding protection | Robust, high-yielding protection, volatile byproducts[2] | Orthogonal to Boc, stable[2] | Highly stable, crystalline derivatives |
| Disadvantages | Harsh deprotection conditions | Requires strong acidic conditions for removal[2] | Requires specialized equipment for hydrogenolysis | Harsh deprotection conditions |
In-Depth Protecting Group Profiles
Acetyl (Ac) Group
The acetyl group is a classic and cost-effective choice for aniline protection. It significantly deactivates the aromatic ring towards electrophilic attack, which can be advantageous in preventing polysubstitution.
Introduction: Acetylation of aniline is typically achieved by reaction with acetic anhydride or acetyl chloride, often in the presence of a base like sodium acetate.
Deprotection: The acetyl group is removed by hydrolysis under either acidic (e.g., refluxing HCl) or basic (e.g., refluxing NaOH) conditions. These harsh conditions can be a limitation for substrates with sensitive functional groups.
Impact on Reactivity: The acetyl group is strongly electron-withdrawing, making the nitrogen lone pair less available for donation to the aromatic ring. This deactivation is beneficial for controlling electrophilic aromatic substitution reactions.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and clean, acid-labile deprotection.
Introduction: The Boc group is introduced by reacting the aniline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or in an aqueous medium.[3][4][5]
Deprotection: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in a suitable solvent.[2] The byproducts, isobutylene and carbon dioxide, are volatile, simplifying purification.
Impact on Reactivity: The Boc group is less deactivating than the acetyl group, offering a balance between protection and maintaining some reactivity of the aromatic ring for subsequent transformations.
Carbobenzyloxy (Cbz) Group
The Cbz group is another cornerstone of amine protection, particularly valued for its orthogonality to the Boc group.
Introduction: The Cbz group is introduced by reacting the aniline with benzyl chloroformate (Cbz-Cl) under basic conditions.
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This method is very mild and orthogonal to many other protecting groups. Alternatively, strong acids like HBr in acetic acid can be used.[2]
Impact on Reactivity: Similar to the Boc group, the Cbz group moderately deactivates the aniline ring. Its key advantage lies in its unique deprotection method, which allows for selective removal in the presence of acid-sensitive groups like Boc.
p-Toluenesulfonyl (Ts) Group
The tosyl group provides a very robust protection for anilines, forming a stable sulfonamide that can withstand a wide range of reaction conditions.
Introduction: The tosyl group is introduced by reacting the aniline with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine.
Deprotection: The stability of the tosyl group makes its removal challenging, often requiring harsh conditions such as strong acids (e.g., HBr in acetic acid) or powerful reducing agents.
Impact on Reactivity: The tosyl group is strongly electron-withdrawing, leading to significant deactivation of the aniline ring. This can be useful for preventing unwanted side reactions but may also hinder desired transformations.
Comparative Experimental Data
Protection and Deprotection Yields for 4-Anilino-piperidine [2]
| Protecting Group | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| Boc | >90 | 4M HCl in 1,4-dioxane | High (quantitative) |
| Cbz | ~90 | H₂/Pd-C | High (quantitative) |
This data on a more complex aniline derivative highlights the high efficiency of both Boc and Cbz protection and deprotection under their respective standard conditions.
Performance in Cross-Coupling Reactions: A Case Study in Suzuki-Miyaura Coupling
While not a direct comparison of protecting groups, a study on the micellar Suzuki-Miyaura cross-coupling of bromoaniline isomers with 2-thienylboronic acid provides context for the reactivity of substituted anilines in this important transformation.[6]
| Aniline Derivative | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 15 | 86 |
| 3-Bromoaniline | 15 | 64 |
| 3-Bromoaniline | 60 | 96 |
| 4-Bromoaniline | 15 | 91 |
These results demonstrate that the position of the substituent on the aniline ring significantly impacts the reaction kinetics and yield in Suzuki-Miyaura coupling. A protecting group, by modifying the electronic and steric properties of the amino group, would be expected to have a similar profound effect on the outcome of such reactions. Generally, for cross-coupling reactions, less deactivating groups like Boc and Cbz are often preferred to maintain sufficient reactivity of the protected aniline.
Strategic Selection of a Protecting Group
The choice of the optimal protecting group is highly dependent on the overall synthetic strategy, particularly the nature of the subsequent reaction steps.
-
For Electrophilic Aromatic Substitution: If the goal is to perform a monosubstitution reaction on a highly activated aniline, a strongly deactivating group like Acetyl or Tosyl is often the best choice to prevent polysubstitution. The acetyl group is generally preferred due to its easier removal.
-
For Cross-Coupling Reactions (e.g., Suzuki, Heck): To maintain the nucleophilicity of the aromatic ring for efficient oxidative addition to the metal catalyst, a less deactivating protecting group like Boc or Cbz is typically more suitable.
-
For Orthogonal Synthesis: In complex syntheses with multiple functional groups requiring protection, the orthogonality of the protecting groups is crucial. The combination of Boc (acid-labile) and Cbz (removed by hydrogenolysis) is a classic example of an orthogonal protection strategy, allowing for the selective deprotection of one amine in the presence of the other.
Visualizing the Workflow
General Workflow for Aniline Synthesis with a Protecting Group
Caption: A generalized workflow for the synthesis of a substituted aniline using a protecting group strategy.
The Concept of Orthogonal Protection
Caption: An illustration of an orthogonal protection strategy using the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
Experimental Protocols
The following are representative, detailed procedures for the introduction and deprotection of the four discussed protecting groups for aniline. These may require optimization for specific substrates.
Protocol 1: Acetyl (Ac) Protection and Deprotection
Protection of Aniline with Acetic Anhydride
-
In a round-bottom flask, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour.
-
Pour the reaction mixture into ice-water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.
Deprotection of Acetanilide (Acidic Hydrolysis)
-
To a round-bottom flask, add acetanilide (1.0 eq) and a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aniline with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the aniline.
Protocol 2: tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection of Aniline with (Boc)₂O
-
Dissolve aniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Deprotection of Boc-protected Aniline
-
Dissolve the Boc-protected aniline (1.0 eq) in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free aniline.
Protocol 3: Carbobenzyloxy (Cbz) Protection and Deprotection
Protection of Aniline with Cbz-Cl
-
Dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) and cool to 0 °C.
-
Add a base such as pyridine (1.2 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Deprotection of Cbz-protected Aniline (Hydrogenolysis)
-
In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected aniline (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aniline.
Protocol 4: p-Toluenesulfonyl (Ts) Protection and Deprotection
Protection of Aniline with Ts-Cl
-
Dissolve aniline (1.0 eq) in pyridine and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the N-tosylated aniline.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Deprotection of N-Tosyl Aniline (Reductive Cleavage)
-
To a stirred suspension of magnesium turnings (10 eq) in anhydrous methanol at room temperature, add the N-tosyl aniline (1.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected aniline.
Conclusion
The selection of a protecting group for aniline synthesis is a nuanced decision that requires careful consideration of the entire synthetic route. The classic acetyl group offers cost-effective and robust protection, ideal for controlling electrophilic aromatic substitution, but at the cost of harsh deprotection conditions. The Boc group provides a versatile and widely applicable option with its mild acid-lability, making it a workhorse in modern synthesis. The Cbz group offers a valuable orthogonal protection strategy, removable under neutral hydrogenolysis conditions. Finally, the tosyl group affords exceptional stability for multi-step syntheses where robust protection is paramount, though its removal can be challenging. By understanding the distinct characteristics and leveraging the comparative data presented in this guide, researchers can make informed decisions to devise more efficient and successful synthetic strategies for the construction of complex molecules bearing the invaluable aniline scaffold.
References
-
Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. Available at: [Link].
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Available at: [Link].
-
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science (RSC Publishing). Available at: [Link].
-
Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. ResearchGate. Available at: [Link].
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Available at: [Link].
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. Available at: [Link].
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available at: [Link].
-
Amines. NCERT. Available at: [Link].
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Available at: [Link].
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A-Guide-to-Assessing-the-Cross-Reactivity-of-N-Isopropyl-3-fluoroaniline-in-Biological-Assays
A Senior Application Scientist's Guide to Profiling N-Isopropyl-3-fluoroaniline
In the landscape of drug discovery and development, the specificity of a chemical compound for its intended biological target is a critical determinant of its therapeutic efficacy and safety. This compound, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a case in point.[1][2][3] Its structural motifs, including a fluoroaniline core, suggest the potential for interactions with a range of biological targets, making a thorough assessment of its cross-reactivity not just a matter of due diligence, but a cornerstone of its development.
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring a robust and insightful analysis.
The Imperative of Selectivity Profiling
The journey of a drug candidate from the lab to the clinic is fraught with challenges, a significant one being the potential for off-target effects. These unintended interactions can lead to adverse drug reactions, toxicity, or diminished efficacy. For a compound like this compound, which serves as a building block for various active molecules, understanding its inherent cross-reactivity is paramount.[1][2][3]
In the context of kinase inhibitors, for example, achieving selectivity is a major hurdle due to the highly conserved nature of the ATP-binding site across the kinome.[4][5] A lack of selectivity can result in the modulation of multiple signaling pathways, some of which may be beneficial, but others could lead to toxicity.[6] Therefore, a systematic and multi-faceted approach to profiling cross-reactivity is essential.
Experimental Strategies for Assessing Cross-Reactivity
A comprehensive assessment of this compound's cross-reactivity should employ a tiered approach, starting with broad screening and progressing to more focused, mechanistic studies.
Tier 1: Broad Panel Screening
The initial step is to cast a wide net to identify potential off-target interactions. This is typically achieved through large-scale screening against panels of recombinant proteins.
-
Kinase Profiling: Given the prevalence of aniline derivatives as kinase inhibitors, a comprehensive kinase panel assay is a logical starting point. These assays measure the ability of the compound to inhibit the activity of a large number of kinases, often hundreds, at a single concentration.
-
GPCR and Ion Channel Panels: Depending on the intended therapeutic area and any structural alerts, screening against G-protein coupled receptor (GPCR) and ion channel panels can also be informative.
Tier 2: Dose-Response and Affinity Measurements
For any "hits" identified in the initial screen, the next step is to determine the potency and affinity of the interaction.
-
IC50/EC50 Determination: Generating dose-response curves allows for the calculation of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This provides a quantitative measure of the compound's potency at each off-target.
-
Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (Kd) of the compound to the off-target protein.
-
Rationale: Comparing the IC50/EC50 and Kd values for off-targets to that of the intended primary target provides a "selectivity window," a key metric in assessing the compound's therapeutic potential.
-
Tier 3: Cellular and Functional Assays
In vitro biochemical data must be validated in a more physiologically relevant context.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is engaging with the off-target protein within a cellular environment.
-
Functional Cellular Assays: For off-targets that are part of a known signaling pathway, functional assays can be employed to assess the downstream consequences of target engagement. For example, if an off-target is a kinase, a western blot for a phosphorylated substrate can be performed.
-
Rationale: These assays provide crucial information on whether the observed in vitro interaction translates into a functional effect in a living system.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting cross-reactivity data.
Table 1: Comparative Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Primary Target X | 10 | 1 |
| Off-Target A | 150 | 15 |
| Off-Target B | 800 | 80 |
| Off-Target C | >10,000 | >1000 |
| Off-Target D | 50 | 5 |
Interpretation: A higher selectivity ratio indicates greater selectivity. In this hypothetical example, this compound is highly selective against Off-Target C, but shows some cross-reactivity with Off-Targets A, B, and particularly D. The functional consequences of inhibiting these off-targets would need to be carefully considered.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol outlines a general procedure for performing an in vitro kinase assay to determine the IC50 of this compound against a specific kinase.[7]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the kinase and substrate to each well.
-
Add the serially diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a plate reader.
-
Plot the data as percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is essential for proper execution and interpretation.
Caption: Tiered approach to cross-reactivity profiling.
Conclusion
A thorough and systematic evaluation of the cross-reactivity of this compound is a critical step in its development as a pharmaceutical or agrochemical intermediate. By employing a multi-tiered approach that combines broad panel screening with detailed mechanistic and cellular studies, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for making informed decisions, mitigating risks, and ultimately, for the successful translation of promising compounds from the laboratory to real-world applications. The insights gained from these studies not only de-risk the development of molecules derived from this compound but also contribute to the broader understanding of small molecule-protein interactions.
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U.S. Food and Drug Administration. (2023). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). Retrieved from [Link]
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The Strategic Advantage of Fluorine: A Comparative Guide to N-Substituted Fluoroaniline Applications
Introduction: The Subtle Power of a Single Atom
In the intricate world of molecular design, the substitution of a single hydrogen atom with fluorine can elicit a profound transformation in the biological and material properties of a compound. N-substituted fluoroanilines are a testament to this principle, serving as foundational scaffolds in a multitude of high-performance applications. The unique attributes of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are not merely incremental improvements but strategic tools for overcoming significant challenges in drug development, crop protection, and materials science. This guide provides a comparative analysis of N-substituted fluoroanilines, offering experimental data and detailed protocols to illustrate their superior performance and to explain the causality behind their selection in advanced applications.
Part 1: The Pharmaceutical Arena: Enhancing Potency and Pharmacokinetics
The introduction of a fluoroaniline moiety into a drug candidate is a deliberate strategy to modulate its metabolic stability, binding affinity, and overall pharmacokinetic profile. The C-F bond is exceptionally stable to metabolic cleavage, often "blocking" sites that would otherwise be susceptible to enzymatic degradation by cytochrome P450 enzymes. This enhanced stability translates to a longer half-life and improved bioavailability.
Comparative Performance: Anticancer Agents
A compelling demonstration of fluorine's impact is seen in the development of anticancer agents. The strategic placement of fluorine on an aniline ring can significantly enhance a compound's cytotoxic potency.
Table 1: Comparative in vitro Anticancer Activity of Fluorinated vs. Non-Fluorinated Analogs
| Compound Class | Non-Fluorinated Analog IC₅₀ (µM) | Fluorinated Analog (N-substituted fluoroaniline derivative) | Fluorinated Analog IC₅₀ (µM) | Target Cancer Cell Line | Reference |
| Phenylhydrazines | Compound without Fluorine | Compound 6 (pentafluoro-substituted) | 0.64 | A549 (Lung Carcinoma) | [1] |
| Quinones | Parent Hydroxybenzoquinone | 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[2]benzoquinone | 12.25 | A375 (Melanoma) | [3] |
| Imidazolium Salts | Non-fluorinated lepidiline analog | 4,5-Diphenyl-1-[3-(trifluoromethyl)benzyl]imidazolium salt | 0.019 | HeLa (Cervical Cancer) | [4] |
The data clearly indicates a substantial increase in cytotoxic activity with the incorporation of fluorine. For instance, the pentafluoro-substituted phenylhydrazine (Compound 6) exhibits an IC₅₀ value of just 0.64 µM against the A549 lung cancer cell line, demonstrating potent activity.[1] This enhancement is often attributed to a combination of factors, including increased lipophilicity which can improve cell membrane permeability, and altered electronic properties that can lead to stronger binding interactions with the target protein.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of a compound.[6][7]
Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted fluoroaniline test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for determining anticancer cytotoxicity via MTT assay.
Part 2: Agrochemical Innovations: Designing Potent and Persistent Fungicides
In agriculture, the development of fungicides that are both highly effective and environmentally stable is a primary objective. N-substituted fluoroanilines are crucial building blocks for a class of modern fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[9] The inclusion of the fluoroaniline moiety enhances the molecule's binding to the target enzyme and increases its resistance to metabolic degradation by the fungus and environmental factors.[10]
Comparative Performance: SDHI Fungicides
Bixafen is a prime example of a highly effective SDHI fungicide synthesized from a 3-chloro-4-fluoroaniline precursor.[11] Its performance against various fungal pathogens demonstrates the advantages conferred by the fluorinated scaffold.
Table 2: Comparative in vitro Antifungal Activity (EC₅₀ in µg/mL) of Fluoroaniline-derived Fungicides
| Fungus Species | Bixafen (Fluoroaniline-derived) | Boscalid (Non-fluoroaniline SDHI) | Carbendazim (Non-SDHI) | Reference |
| Sclerotinia sclerotiorum | ~0.72 (for a similar pyrazole carboxamide) | >1.08 | N/A | [6] |
| Rhizoctonia solani | ~0.37 (for a similar pyrazole carboxamide) | N/A | 1.00 | [6] |
| Botrytis cinerea | 8.75 (for a similar pyrazole carboxamide) | N/A | N/A | [6] |
Note: Data for Bixafen analogs are used to illustrate the potency of the chemical class derived from fluoroanilines.
The data indicates that fungicides derived from fluoroanilines can exhibit superior or comparable efficacy at lower concentrations than other fungicides. The fluorine atom plays a critical role in locking the molecule into the optimal conformation for binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme, thereby inhibiting fungal respiration.[11][12]
Mechanism of Action: Succinate Dehydrogenase Inhibition
SDHI fungicides disrupt the fungal mitochondrial electron transport chain at Complex II (succinate dehydrogenase). This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle, and halts the production of ATP, ultimately leading to fungal cell death.[9][11]
Caption: Mode of action of SDHI fungicides, which block the mitochondrial respiratory chain.
Experimental Protocol: In Vitro Antifungal Bioassay (Poisoned Food Technique)
This method evaluates the efficacy of a fungicide by measuring the inhibition of mycelial growth on an amended agar medium.[13]
Methodology:
-
Fungicide Stock Solution: Prepare a stock solution of the N-substituted fluoroaniline-based fungicide (e.g., 10,000 ppm) in a suitable solvent like acetone or DMSO.
-
Amended Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool it to about 50-55°C. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with the solvent only. Pour the amended media into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum), in the center of each plate.
-
Incubation: Seal the plates with parafilm and incubate them at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter in the treated plate.
-
EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the fungicide concentration and use probit analysis to determine the EC₅₀ value, which is the effective concentration that causes 50% inhibition of mycelial growth.[10]
Part 3: Materials Science: Tailoring the Properties of Conductive Polymers
Polyaniline (PANI) is a well-known conductive polymer, but its application is often limited by poor solubility and thermal stability.[14][15] N-substitution of the aniline monomer with fluorine provides a powerful method to overcome these limitations. The incorporation of fluorine atoms into the polymer backbone can disrupt the intermolecular hydrogen bonding that contributes to PANI's rigidity, thereby improving solubility in common organic solvents.[6] Furthermore, the high strength of the C-F bond enhances the thermal stability of the resulting polyfluoroaniline.[2]
Comparative Performance: Polyfluoroaniline vs. Polyaniline
The introduction of fluorine modifies the physicochemical properties of polyaniline, creating a trade-off between processability and electrical conductivity.
Table 3: Comparative Properties of Polyaniline (PANI) and Poly(fluoroaniline)s
| Property | Polyaniline (PANI) | Poly(2-fluoroaniline) (P2FA) | Poly(3-fluoroaniline) (P3FA) | Reference |
| Solubility | Poorly soluble | Higher solubility in NMP | Better solubility than PANI | [2][6] |
| Thermal Stability | Lower | Thermally more stable than PANI | Thermally more stable than PANI | [2][6] |
| Electrical Conductivity | 10⁻¹ to 10² S/cm | ~10⁻⁶ S/cm (lower than PANI) | Lower than PANI, decreases with F content | [2][6] |
While fluorination enhances solubility and thermal stability, it generally leads to a decrease in electrical conductivity.[2] This is attributed to the electron-withdrawing nature of fluorine, which can reduce the conjugation along the polymer chain, and potential steric effects that may alter the chain conformation. The choice between PANI and a polyfluoroaniline derivative therefore depends on the specific application requirements, balancing the need for high conductivity with the demand for better processability and durability.
Experimental Protocol: Four-Point Probe Measurement of Film Conductivity
The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which minimizes the influence of contact resistance, providing a more accurate measure of the material's intrinsic conductivity.[16][17][18]
Methodology:
-
Film Preparation: Prepare a thin film of the conductive polymer (e.g., polyfluoroaniline) on a non-conductive substrate (e.g., glass slide) by a suitable method such as spin-coating or drop-casting from a solution. Ensure the film is uniform in thickness.
-
Instrumentation Setup: Use a four-point probe head with four equally spaced, collinear tungsten carbide tips. Connect the two outer probes to a constant current source and the two inner probes to a high-impedance voltmeter.
-
Measurement: Gently lower the probe head onto the surface of the polymer film. Apply a constant, known current (I) through the two outer probes.
-
Voltage Reading: Measure the voltage drop (V) across the two inner probes.
-
Sheet Resistance Calculation: For a large, thin film, the sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
Conductivity Calculation: Measure the thickness (t) of the film using a profilometer. The bulk conductivity (σ) is the reciprocal of the resistivity (ρ), which is calculated as: ρ = Rs * t σ = 1 / ρ
-
Data Validation: Repeat the measurement at multiple locations on the film to ensure homogeneity and calculate an average conductivity value.
Caption: Schematic of the four-point probe method for measuring film conductivity.
Conclusion
N-substituted fluoroanilines represent a class of exceptionally versatile building blocks whose value is rooted in the fundamental principles of physical organic chemistry. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties to an extent that is often not achievable with other substituents. In pharmaceuticals, this translates to enhanced drug potency and more favorable pharmacokinetic profiles. In agrochemicals, it results in highly efficient and robust fungicides. In materials science, it enables the development of processable and durable conductive polymers. The comparative data and detailed experimental protocols provided in this guide underscore the tangible benefits of N-substituted fluoroanilines and serve as a resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their own innovative work.
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A Comparative Guide to the Synthesis of N-Isopropyl-3-fluoroaniline: A Cost-Benefit Analysis for Research and Development
N-Isopropyl-3-fluoroaniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance necessitates the selection of a synthetic route that is not only efficient in terms of yield and purity but also economically viable and scalable. This guide provides an in-depth cost-benefit analysis of three common synthetic pathways to this compound: Reductive Amination, Buchwald-Hartwig Amination, and Direct N-Alkylation. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comprehensive comparison to aid researchers and drug development professionals in making informed decisions.
Introduction to Synthetic Strategies
The synthesis of N-alkyated anilines, such as this compound, can be approached through several established methodologies. The choice of a particular route is often dictated by factors including the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule. In this guide, we will evaluate the following three distinct strategies:
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 3-fluoroaniline and acetone, which is then reduced in situ to the desired secondary amine. This method is often favored for its operational simplicity.[1][2][3]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, this method forms the C-N bond between an aryl halide (3-bromofluorobenzene) and isopropylamine.[4][5] It is renowned for its broad substrate scope and high efficiency.
-
Direct N-Alkylation: This classical approach involves the direct reaction of 3-fluoroaniline with an isopropyl halide. While seemingly straightforward, this method can be prone to over-alkylation, leading to the formation of tertiary amines.
Route 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and mild reaction conditions. The reaction proceeds via the initial formation of an imine from the condensation of 3-fluoroaniline and acetone, which is then reduced by a hydride-based reducing agent, typically sodium triacetoxyborohydride (STAB), to yield the target this compound.
Causality Behind Experimental Choices
The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is strategic. It is a mild and selective reagent that readily reduces the protonated imine intermediate but is slow to react with the starting ketone, thus minimizing the formation of isopropanol as a byproduct.[2] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the solubility of the reactants and intermediates. A catalytic amount of acetic acid is often added to facilitate imine formation.
Experimental Protocol
-
To a solution of 3-fluoroaniline (1.0 eq) and acetone (1.2 eq) in dichloromethane (DCM, 0.5 M), is added acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes, controlling any exotherm.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expected Yield and Purity
Reductive amination of anilines is known to proceed with high efficiency. A study on one-pot reductive mono-N-alkylation of anilines using various aldehydes reported excellent yields.[6][7][8] For this specific transformation, yields are typically in the range of 85-95% with high purity (>98%) after chromatographic purification.
Workflow Diagram
Caption: Workflow for Reductive Amination.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a highly versatile and efficient method for C-N bond formation.[4] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine. For the synthesis of this compound, this would involve the coupling of 3-bromofluorobenzene with isopropylamine.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. A common catalyst system is a combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands facilitate the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, forming the active nucleophile.
Experimental Protocol
-
An oven-dried Schlenk flask is charged with 3-bromofluorobenzene (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene (0.5 M) and isopropylamine (1.2 eq) are added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Expected Yield and Purity
The Buchwald-Hartwig amination is known for its high yields, even with challenging substrates. For the coupling of aryl bromides with primary amines, yields are often in the range of 80-95% .[9] The purity of the product after chromatography is typically very high (>99%).
Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Route 3: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward method for the formation of C-N bonds. In this approach, 3-fluoroaniline is reacted directly with an isopropyl halide, such as isopropyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct.
Causality Behind Experimental Choices
The primary challenge in direct N-alkylation of primary anilines is preventing over-alkylation to the tertiary amine. To favor mono-alkylation, the reaction is typically run with an excess of the aniline. The choice of base is also critical; a mild, non-nucleophilic base like potassium carbonate is often used. A polar aprotic solvent such as acetonitrile or DMF is suitable for this type of reaction.
Experimental Protocol
-
To a solution of 3-fluoroaniline (2.0 eq) in acetonitrile (0.5 M) is added potassium carbonate (2.5 eq).
-
Isopropyl bromide (1.0 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 24-48 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature, and the solids are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to separate the desired secondary amine from unreacted starting material and any di-alkylated byproduct.
Expected Yield and Purity
The yield of direct N-alkylation can be variable and is often lower than the other two methods due to the formation of byproducts. Typical yields for mono-alkylation are in the range of 40-60% . The purity of the isolated product after chromatography can be high (>98%), but the lower yield impacts the overall efficiency.
Workflow Diagram
Caption: Workflow for Direct N-Alkylation.
Cost-Benefit Analysis
To provide a comprehensive comparison, the following table summarizes the key metrics for each synthetic route on a hypothetical 10 mmol scale. Prices are estimates based on currently available catalog prices from major chemical suppliers and may vary.
| Metric | Reductive Amination | Buchwald-Hartwig Amination | Direct N-Alkylation |
| Starting Materials Cost | ~$25 | ~$40 | ~$20 |
| Catalyst & Reagent Cost | ~$15 (STAB) | ~$150 (Pd₂(dba)₃, XPhos) | ~$5 (K₂CO₃) |
| Total Estimated Cost | ~$40 | ~$190 | ~$25 |
| Yield | 85-95% | 80-95% | 40-60% |
| Process Complexity | Low | High (Inert atmosphere) | Medium |
| Scalability | Good | Excellent | Fair (Byproduct issues) |
| Safety & Environmental | Moderate (DCM) | Moderate (Toluene, Pd) | Low |
Senior Application Scientist's Recommendation
The choice of the optimal synthetic route for this compound is highly dependent on the specific needs of the project.
-
For small-scale synthesis in a research or discovery setting, Reductive Amination offers the best balance of cost, yield, and simplicity. It is a reliable and high-yielding reaction that does not require specialized equipment for handling air-sensitive reagents.
-
For process development and large-scale manufacturing, the Buchwald-Hartwig Amination, despite its higher initial cost, is often the preferred method. Its high yield, excellent functional group tolerance, and proven scalability make it a robust choice for producing large quantities of the target molecule. The cost of the palladium catalyst and ligand can often be reduced on a larger scale through catalyst recycling and bulk purchasing.
-
Direct N-Alkylation is the most economical option in terms of raw material costs, but its lower yield and potential for byproduct formation make it less attractive for most applications. It may be considered for initial exploratory work where cost is the primary driver and purification of the desired product from the starting material and byproducts is feasible.
Ultimately, the decision should be made after careful consideration of the project's goals, budget, and available resources. It is always recommended to perform small-scale trials of the chosen route to ensure its suitability before committing to a larger-scale synthesis.
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ISO-PROPYLAMINE 99%. SD Fine-Chem. [Link]
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A Guide to Isosteric Replacement Strategies for Anilines in Drug Design: A Comparative Analysis for Medicinal Chemists
Section 1: The Aniline Dilemma in Medicinal Chemistry
The Enduring Utility of the Aniline Moiety
The aniline, an aminobenzene structure, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in screening libraries and approved drugs stems from its synthetic accessibility and versatile physicochemical properties.[3][4] The amino group can act as a hydrogen bond donor and acceptor, while the aromatic ring provides a rigid scaffold capable of engaging in π-stacking and other non-covalent interactions within a target protein's binding site. This has made substituted anilines a privileged scaffold in numerous therapeutic areas, particularly in the development of kinase inhibitors for oncology.[2]
The Inherent Liability: Metabolic Activation and Toxicity
Despite their utility, anilines are classified as one of the most "notorious" structural alerts in drug discovery.[3][4][5] The primary concern is their susceptibility to metabolic bioactivation, typically mediated by Cytochrome P450 (CYP450) enzymes in the liver.[3][4][6] This oxidative process can generate highly electrophilic and reactive metabolites (RMs), such as quinone-imines.[3][4] These RMs can covalently bind to cellular macromolecules, including proteins and DNA, leading to a range of toxicities, from drug-drug interactions to severe idiosyncratic adverse drug reactions (IADRs).[3][7][8] In fact, nearly one-third of drugs withdrawn from the market or carrying black-box warnings for IADRs contain an aniline functionality.[3] This metabolic instability is a significant driver for medicinal chemists to seek safer alternatives.
Section 2: The Isosteric Solution: Design and Strategy
Defining Bioisosterism for Aniline Replacement
Bioisosterism is a cornerstone strategy in drug design that involves replacing a functional group with another that possesses similar steric, electronic, and physicochemical properties, with the goal of maintaining or improving biological activity while optimizing pharmacokinetic characteristics.[9] In the context of anilines, the primary objective is to replace the metabolically labile aminobenzene ring with a more robust scaffold that preserves the key binding interactions of the parent molecule but is resistant to oxidative RM formation.[3][4][10]
Key Objectives and Decision Framework for Aniline Replacement
The decision to replace an aniline and the choice of the isostere are guided by a multi-parameter optimization process. The ideal isostere should:
-
Eliminate the potential for reactive metabolite formation.
-
Mimic the spatial and electronic properties of the original aniline.
-
Maintain or improve target potency and selectivity.
-
Enhance overall ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, such as solubility and metabolic half-life.
A logical framework for this decision-making process is crucial for efficient drug design.
Section 3: A Comparative Guide to Aniline Bioisosteres
The selection of an appropriate aniline isostere is a critical decision. Below is a comparison of the most common classes, highlighting their respective strengths and weaknesses.
Heteroaromatic Isosteres
Replacing the aniline's benzene ring with a nitrogen-containing heterocycle like pyridine or pyrimidine is a common strategy. These "classical" isosteres can effectively mimic the flat, aromatic nature of the aniline and retain crucial hydrogen bonding capabilities.
-
Aminopyridines/Aminopyrimidines: These are perhaps the most direct analogs. The ring nitrogen acts as a "sink" for electron density, which can alter the pKa of the amino group and modulate the ring's susceptibility to oxidation. They can often preserve key hydrogen bonding interactions.[11]
-
Benzimidazoles/Indazoles: These fused ring systems can also serve as aniline replacements, offering different vector projections for substituents and altered electronic properties.[6]
Saturated Carbocyclic Isosteres (sp³-rich Scaffolds)
A modern and highly effective strategy is the replacement of the planar aniline ring with a three-dimensional, saturated carbocycle.[3][4] This approach increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with improved solubility, better metabolic stability, and higher clinical success rates.[3][4] These scaffolds are generally more resistant to CYP-mediated oxidation.[3]
-
Bicyclo[1.1.1]pentylamines (BCPAs): BCPs have emerged as excellent mimics for para-substituted phenyl rings.[12] The rigid, linear geometry of 1,3-disubstituted BCPs effectively projects substituents into similar spatial regions as a 1,4-disubstituted aniline. They are known to improve metabolic stability and aqueous solubility.[7][12]
-
1-Aminonorbornanes (aminoNBs): Norbornane-based isosteres offer a more complex, three-dimensional scaffold.[3][13] They have demonstrated significantly improved metabolic stability compared to their aniline counterparts in microsomal assays, with metabolic pathways that do not lead to reactive metabolite formation.[4][5][10] Their synthesis has been made more accessible through modern photochemical methods.[5]
-
Other Saturated Scaffolds: Aminobicyclo[2.2.2]octanes (aminoBCOs) and aminocubanes (aminoCUBs) are also utilized as aniline mimics.[3][14] They provide different angles and distances between the amino group and substituents, offering a diverse toolkit to fine-tune a molecule's fit within a binding pocket.[3][4]
Data Summary: Aniline vs. Bioisosteres
The following table summarizes key physicochemical and pharmacokinetic properties for comparison.
| Moiety | Representative Structure | Approx. pKa¹ | cLogP² | Fsp³ | Metabolic Stability | Key Advantages | Key Disadvantages |
| Aniline | C₆H₅NH₂ | 4.6[1][15] | 0.9[16] | 0.00 | Poor | Synthetically facile, known SAR | High risk of RM formation [3] |
| 3-Aminopyridine | C₅H₄NNH₂ | 6.0 | 0.3 | 0.00 | Moderate | Retains H-bonding, aromaticity | Can still be susceptible to oxidation |
| AminoBCP | C₅H₇NH₂ | ~10.5 | ~1.3 | 0.83 | Good-Excellent | High Fsp³, metabolic robustness[12] | Loss of π-stacking, higher pKa |
| AminoNB | C₇H₁₁NH₂ | ~10.7 | ~1.8 | 1.00 | Excellent | High Fsp³, 3D shape, stable[4][5] | More complex synthesis, higher pKa |
| AminoBCO | C₈H₁₃NH₂ | ~10.8 | ~2.1 | 1.00 | Excellent | Rigid scaffold, metabolic stability | Larger size, potential synthetic cost |
| AminoCUB | C₈H₇NH₂ | ~9.5 | ~1.5 | 1.00 | Excellent | Unique geometry, high stability[7] | Synthetic accessibility can be low |
¹ pKa of the corresponding ammonium ion. Saturated amine pKa values are significantly higher than aromatic amines. ² Calculated LogP values are estimates and vary by algorithm.
Section 4: Case Studies in Aniline Isosteric Replacement
Case Study: Mitigating Toxicity in Kinase Inhibitors
Many successful tyrosine kinase inhibitors (TKIs), such as Imatinib and Gefitinib, feature an aniline or related anilinoquinazoline/anilinoquinoline core.[2] This moiety often forms a critical hydrogen bond in the hinge region of the kinase ATP binding pocket. However, toxicity related to aniline metabolism is a known issue. In developing analogs of the ABL1 kinase inhibitor Imatinib, researchers have replaced the aniline moiety with saturated bioisosteres like bicyclo[1.1.1]pentane and cubane. These analogs were found to possess higher thermodynamic solubility and, crucially, are predicted to avoid the metabolic pathways that lead to reactive metabolites, demonstrating a viable path to safer kinase inhibitors.[3][7]
Case Study: Enhancing Metabolic Stability of an Hsp90 Inhibitor
In a program at Pfizer, a promising Hsp90 inhibitor containing a benzamide moiety (an aniline derivative) suffered from poor metabolic clearance.[12] Strategic replacement of the phenyl ring with a bicyclo[1.1.1]pentane (BCP) scaffold led to a significant improvement in the compound's metabolic profile.[12] This case highlights the power of using sp³-rich isosteres to solve real-world drug development challenges, transforming a lead compound with pharmacokinetic liabilities into a viable candidate.[12]
Section 5: Experimental Protocols for Synthesis and Evaluation
Protocol: Synthesis of a 1-Aminonorbornane Isostere via Photoredox Catalysis
This protocol is a conceptualized example based on modern photochemical methods for synthesizing aniline bioisosteres.[5][10]
Objective: To synthesize a diversely substituted 1-aminonorbornane (aminoNB) as a saturated bioisostere.
Materials:
-
Substituted aminocyclopropane precursor
-
Visible light-active photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Blue LED light source (450 nm)
-
Inert atmosphere reaction vessel (e.g., Schlenk tube)
Methodology:
-
Reaction Setup: In a glovebox, add the aminocyclopropane precursor (1.0 eq), the iridium photocatalyst (1-2 mol%), and anhydrous acetonitrile to a Schlenk tube equipped with a magnetic stir bar.
-
Degassing: Seal the vessel and remove it from the glovebox. Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Initiation: Place the reaction vessel approximately 5 cm from the blue LED light source and begin vigorous stirring.
-
Irradiation: Irradiate the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 1-aminonorbornane product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To compare the metabolic stability of an aniline-containing parent drug versus its isosteric analog.
Methodology:
-
Compound Preparation: Prepare 1 µM solutions of the aniline parent compound and its isostere in a phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, add pooled human or rat liver microsomes (final concentration 0.5 mg/mL) to the compound solutions. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (IS).
-
Protein Precipitation: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½). A longer half-life indicates greater metabolic stability. The aniline isosteres are expected to show a significantly longer t½ compared to the parent aniline.[3][4]
Section 6: Conclusion and Future Outlook
The strategic replacement of the aniline moiety is a powerful and often necessary tactic in modern drug discovery to mitigate the risks of metabolism-driven toxicity. While classical heteroaromatic isosteres remain a viable option, the move towards sp³-rich, saturated carbocyclic bioisosteres like BCPs and norbornanes represents a significant advance.[3][4][12] These scaffolds not only enhance metabolic stability but also improve key physicochemical properties and open new avenues for intellectual property.[3]
The future of this field will likely focus on the development of novel, scalable synthetic methods to access an even greater diversity of 3D-rich scaffolds.[3][4] As our ability to predict metabolic fate improves and our synthetic toolkit expands, medicinal chemists will be better equipped to design safer, more effective medicines by strategically avoiding the "notorious" aniline structural alert from the outset.
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Safety Operating Guide
Proper Disposal of N-Isopropyl-3-fluoroaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the disciplined management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. N-Isopropyl-3-fluoroaniline, a versatile intermediate in pharmaceutical and agrochemical synthesis, demands meticulous handling and disposal due to its inherent hazardous properties.[1] This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the risks associated with this compound is imperative. As a halogenated aromatic amine, this compound presents multiple hazards.[2][3] It is classified as a toxic and hazardous material, with potential for harm if swallowed, inhaled, or absorbed through the skin.[4][5] Aromatic amines, as a class, are noted for their potential carcinogenicity and mutagenicity.[3][6]
The presence of a fluorine atom designates this compound as a halogenated organic compound.[7] This is a critical classification for waste disposal, as halogenated wastes require specific treatment processes to prevent the formation of highly toxic byproducts like dioxins and acidic gases (e.g., hydrogen fluoride) during incineration.[8][9]
Table 1: Key Safety and Disposal Information for this compound
| Parameter | Information | Source(s) |
| Primary Disposal Method | High-temperature chemical incineration (minimum 1100°C) with an afterburner and scrubber. | [8][10][11] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound. | [2][7][12] |
| Waste Management | Must be handled by a licensed professional waste disposal service. | [11][13] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (neoprene or butyl), chemical splash goggles, face shield, and a flame-resistant lab coat. Nitrile gloves are not recommended for prolonged contact. | [14][15][16][17] |
| Spill Containment | Use inert absorbent materials such as dry sand, earth, or vermiculite. | [13][18][19] |
| Waste Container | Designated, compatible, and sealable container (e.g., polyethylene), clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and listing this compound as a constituent. | [2][15][20] |
In-Laboratory Waste Management: A Step-by-Step Protocol
This protocol outlines the essential steps for the safe collection, segregation, and temporary storage of this compound waste within the laboratory prior to its removal by a licensed disposal facility. The core principle is strict segregation to prevent dangerous reactions and to facilitate proper final disposal.[2][7]
Materials:
-
Designated hazardous waste container (e.g., polyethylene carboy)[2][13]
-
Personal Protective Equipment (PPE) as specified in Table 1
-
Inert absorbent material (vermiculite, sand, etc.)[18]
-
Hazardous waste labels[2]
Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound, including surplus material, reaction byproducts, and contaminated consumables (e.g., pipette tips, weighing paper), in a designated "Halogenated Organic Waste" container.[2][7]
-
Crucially, do not mix this compound waste with non-halogenated organic waste, acidic or alkaline waste streams, or heavy metal waste. [2] Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[2]
-
-
Container Management:
-
Ensure the waste container is in good condition, compatible with the chemical, and has a secure, sealable lid to prevent leaks and vapor release.[15][20]
-
At the moment the first drop of waste is added, label the container clearly with "Hazardous Waste," the specific contents including "this compound," and the associated hazards (e.g., Toxic, Irritant).[2][20]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2]
-
The storage area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[2][20]
-
Ensure the container is stored in secondary containment to mitigate any potential leaks.[2]
-
-
Disposal of Contaminated Materials:
-
Any materials used for cleaning spills or routine decontamination that have come into contact with this compound must be considered hazardous waste.
-
Place these contaminated materials (e.g., absorbent pads, gloves) in a sealed bag and then into the designated halogenated hazardous waste container.[11][18]
-
Emergency Procedures: Managing Spills
Accidental spills must be managed promptly and safely by trained personnel. The appropriate response depends on the scale of the spill.
For Small Spills (manageable within 10 minutes by trained lab personnel):
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don PPE: Wear the appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[15]
-
Contain and Absorb: Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or cat litter. Work from the outside in to absorb the liquid.[19][21]
-
Collect Residue: Carefully scoop the absorbent material into a compatible container. Seal and label it as hazardous waste containing this compound.[15][19]
-
Decontaminate: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[21]
For Large Spills:
-
Evacuate: Immediately evacuate the area.[15]
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department and, if there is an immediate fire or health risk, emergency services (e.g., 911).[15][18]
-
Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.[19]
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Arranging for Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[15] This is illegal and poses a significant threat to the environment and public health.[3][6]
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[11]
-
Approved Disposal Methods: The primary and accepted disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[8][10] For waste containing over 1% halogenated organic substances, a temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of persistent organic pollutants.[8][10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
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Mastering the Safe Handling of N-Isopropyl-3-fluoroaniline: A Procedural Guide
For researchers at the forefront of pharmaceutical and agrochemical development, N-Isopropyl-3-fluoroaniline (CAS No. 121431-27-4) is a valuable building block.[1][2][3][4][5] Its unique molecular structure, featuring a fluorine atom and an isopropyl group, imparts desirable properties like enhanced reactivity and lipophilicity, crucial for the synthesis of novel therapeutic agents and advanced crop protection products.[1][2][3][4][5] However, the same reactivity that makes this compound a powerful synthetic tool also necessitates a robust and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research environment.
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system for the safe handling, use, and disposal of this compound. By understanding the causality behind each procedural step, you can build a culture of safety and confidence in your laboratory.
Hazard Profile: Understanding the Risks
This compound, like many aromatic amines, presents a significant health risk upon exposure. The primary routes of concern for laboratory personnel are dermal contact, inhalation, and ingestion.[6] The health effects of its close structural analog, p-Fluoro-N-isopropylaniline, are well-documented and serve as a critical reference point. It is classified as harmful if swallowed or inhaled, causes skin irritation, and may provoke an allergic skin reaction.[6] Most critically, it is suspected of causing genetic defects.[6]
The lipophilic nature of most aromatic amines facilitates rapid absorption through the skin, making dermal contact a particularly insidious route of exposure.[7] In the event of a fire, thermal decomposition can release toxic and corrosive gases, including nitrous vapors, hydrofluoric acid, and carbon monoxide.[6]
Key Hazard Information for Structurally Similar Fluoroanilines:
| Hazard Statement | Classification | Primary Concerns |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful/Toxic | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][8][9] |
| Skin Corrosion/Irritation | Irritant | Causes skin irritation.[6][8][9] |
| Serious Eye Damage/Irritation | Irritant/Damage | Causes serious eye irritation or damage.[8][9] |
| Respiratory/Skin Sensitization | Sensitizer | May cause an allergic skin reaction.[6] |
| Germ Cell Mutagenicity | Suspected Mutagen | Suspected of causing genetic defects.[6] |
| Aquatic Toxicity | Hazardous | Harmful to aquatic life with long-lasting effects.[10] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each component is dictated by the compound's specific hazard profile, with a particular focus on preventing skin absorption and inhalation.
Hand Protection: A Critical Choice
Standard nitrile gloves are not recommended for handling this compound or other aromatic amines.[1] Nitrile has demonstrated poor resistance to these compounds, with breakthrough times that can be dangerously short.[11][12]
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including aromatic amines.
-
Viton®: A fluoroelastomer with superior resistance to aromatic hydrocarbons and other challenging chemicals.[1]
-
Polyvinyl Alcohol (PVA): Provides a strong barrier against aromatic and chlorinated solvents.[1][13]
Glove Usage Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.[10]
-
Double Gloving: Wearing two pairs of appropriate gloves can provide an additional layer of protection.
-
Prompt Removal and Replacement: If a glove comes into contact with this compound, it must be removed and replaced immediately.[14]
-
Proper Removal Technique: Use a proper glove removal technique to avoid contaminating your skin.[10]
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.[1]
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory to protect against splashes and should conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[7][12]
-
Face Shield: In situations with a higher risk of splashing, such as when transferring large volumes or working with a heated reaction, a face shield should be worn in addition to goggles.[9][15]
Body and Respiratory Protection
-
Chemical-Resistant Laboratory Coat: A fully buttoned lab coat made of a suitable chemical-resistant material is required.[1]
-
Chemical-Resistant Apron and Sleeves: For added protection, especially during transfers or when there is a risk of significant splashes, a chemical-resistant apron and sleeves should be worn over the lab coat.
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10] Personnel must be properly fit-tested and trained in the use of respirators.[1]
Operational Plan: From Storage to Use
A systematic workflow is essential for minimizing exposure and preventing accidental releases.
Storage
-
Location: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[2][8]
-
Container: Keep the container tightly closed.[8] The storage area should be clearly labeled with the appropriate hazard warnings.[1]
-
Secondary Containment: It is recommended to store containers in a secondary containment tray made of a compatible material to contain any potential leaks.[1]
Handling and Use
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[1]
-
Pre-Use Check: Before use, ensure that all necessary PPE is correctly donned and that emergency equipment, such as an eyewash station and safety shower, is accessible and operational.[10]
-
Dispensing: When transferring the liquid, use a method that minimizes splashing and aerosol generation, such as a pipette or a syringe.
-
Post-Use Decontamination: After each use, decontaminate the work area by wiping it down with a suitable cleaning agent.[1] All contaminated materials, such as pipette tips and wipes, must be disposed of as hazardous waste.
Spill and Disposal Plan: Managing Contamination
Prompt and correct action in the event of a spill is critical to mitigating exposure and environmental contamination.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Procedure (Minor Spill):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[16]
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.[16]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or cat litter.[17][18] Work from the outside of the spill inwards.[18]
-
Absorption: Apply the absorbent material over the entire spill.[18]
-
Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[18][19]
-
Decontamination: Clean the spill area thoroughly with soap and water.[6] Collect all cleaning materials (wipes, etc.) and place them in the hazardous waste container.[19]
-
Report: Inform your supervisor or Environmental Health and Safety (EHS) department about the spill.[16]
Waste Disposal
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow:
-
Waste Segregation: All waste contaminated with this compound, including surplus chemical, reaction mixtures, contaminated gloves, pipette tips, and cleaning materials, must be collected separately from other waste streams.[20]
-
Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container.[21] The container should be kept closed when not in use.[21] The label must include "Hazardous Waste" and the chemical name "this compound".[21]
-
Contaminated Labware: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[19] The rinsate is considered hazardous waste and must be collected in a designated halogenated solvent waste container.[19]
-
Professional Disposal: Do not dispose of this compound down the drain.[1] Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[19][22] The primary disposal method for halogenated aromatic compounds is high-temperature incineration.[19]
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for themselves and their colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
